molecular formula C12H28Sn B045459 Tributyl tin CAS No. 688-73-3

Tributyl tin

カタログ番号: B045459
CAS番号: 688-73-3
分子量: 291.06 g/mol
InChIキー: DBGVGMSCBYYSLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tributyl tin (TBT) compounds are highly significant organotin reagents with broad utility in scientific research, primarily valued for their potent biocidal and catalytic properties. A key research application is in the study and development of antifouling agents, where TBT serves as a model compound to investigate mechanisms of toxicity in marine organisms and to develop alternative, environmentally benign coatings. In synthetic chemistry, this compound hydride (Bu₃SnH) is an indispensable reagent for radical chemistry, mediating key transformations such as the reduction of organic halides to hydrocarbons and radical deoxygenations via the Barton-McCombie reaction. Its role in intramolecular radical cyclizations enables the construction of complex carbocyclic and heterocyclic frameworks, which is crucial for natural product synthesis and medicinal chemistry research. Furthermore, TBT oxide and halides act as efficient catalysts in polyurethane foam formation and esterification reactions, serving as a model system for studying transesterification and polymerization mechanisms. Researchers also utilize TBT as a prototypical organometallic contaminant in environmental science to study its persistence, bioaccumulation, and endocrine-disrupting effects in ecological systems. This reagent is strictly for laboratory research to advance understanding in these specialized fields.

特性

Key on ui mechanism of action

The polymerization of actin, a basic component of the cystoskeleton, was evaluated in human neutrophilis after treatment with tributyltin /and/ triphenyltin for 2-30 min at 37 °C. Tributyltin and triphenyltin decreased the content of the polymerized form (F-actin) in resting neutrophils at all the times studied;  in addition, after tributyltin and triphenyltin treatment the response of the cells to a polymerizing stimulus (chemotactic peptide) was no longer detectable. These effects were observed under conditions where a cytotoxicity marker such as lactate dehydrogensase leakage remained unaffected. These results may explain the observed inhibition by tributyltin and triphenyltin of basic cellular functions involving cell shape and motility, which are regulated by the cytoskeleton.
Flow cytometric and light/fluorescence microscopic analysis of murine erythroleukemic cells and electron microscopic investigation of porcine microsomal membrane preparations suggest that tributyltin toxicity is mediated through fixation processes (protein denaturation crosslinking, and so on) within the plasma membrane/ cytoplasm complex. This hypothesis was derived from the following observations: 1. Exposure of the murine erythroleukemic cells to micromolar concentrations of tributyltin results in increased resistance to detergent-mediated cytolysis;  2. Exposure of porcine renal microsomal membrane preparations to similar concentrations resulted in inhibition of vanadate-mediated crystallization of sodium=,potassium(+)-adenosine-triphosphatase, a process requiring protein moibility within the membrane;  3. Flow cytometric and fluorescene microscopic analyses indicate the murine erythroleukemic cells exposed to submicromolar concentrations of tributyltin exhibit increased cellular carboxyfluorescein retention;  and 4. Nuclei prepared from tributyltin treated by detergent-mediated cytolysis exhibit increased axial light loss, 90 degrees light scatter, fluorescein isothiocyanate fluorescence, and the presence of adherent proteinaceous tags. The DNA distribution histogram of such nuclei also is perturbed.
The influence of in vivo tributyltin exposure on macrophage activation was compared to previously reported responses resulting from in vitro exposure. Oyster toadish (Opsanus tau) were treated weekly for six weeks with either sham, vehicle, 0.250, 0.750, or 2.5 mg/kg tributyltin. Resident peritoneal macrophages were isolated and chemiluminescence stimulated by tributyltin 50 ug/l and synergistic combination of the tumor promotor myristate acetate and calcium ionophore was compared between treatment groups. Chemiluminescence was reduced in dose-dependent manner in response to both promoter myristate acetate + calcium ionophore - and tributyltin (50 ug/l)-stimulation.
Due to the inacessibility of human nerve tissue for direct biochemical evaluation, there appears to be a need to identify peripheral markers which will reflect toxicity to the central nerous system by relatively non-invasive means. The aim of this study was to investigate whether the enzyme Na+/K+-ATPase in erythrocytes could be used as a marker for effects on the same enzyme in brain tissue. The compounds chosen to test this hypothesis were the pesticide chlordecone, the organotin compounds triethyltin and tributyltin, mercuric chloride and methyl mercury. All compounds were found to inhibit in vitro Na=/K+-ATPase activity in rat brain (IC50s =0.9-56 uM) and in rat erythrocytes (IC50s= 1.2= 66 um) with similar potencies. However, administration of these compounds in vivo at high doses produced no significant inhibition of either brain or erythrocyte Na+/K+-ATPase activity despite observed symptoms of neurotoxicity. Dialysis experiments indicated that dissociation of the compounds by dilution during tissue preparation was not responsible for the lack of detectable in vivo inhibition. Measurements of metal concentration in brain by atomic absorption spectrometry after in vivo administration of triethyltin, mercuric chloride and methyl mercury indicated that levels of these compounds were too low to inhibit significantly NA+/K+-ATPase activity. These results suggest that inhibition of Na+/K+-ATPase activity might not represent the mechanism responsible for the neurotoxicity of these compounds, and that erythrocyte Na+/K+-ATPase activity is not a useful marker for neurotoxicty following acute exposures. /Tributyltin/
Flow cytometric and light/fluorescence microscopic analyses indicate that tributyltin alters the plasma membrane/cytoplasm complex of the murine erythroleukemic cell in a dose-dependent and time-dependent manner. The flow cytometric parameter axial light loss, a measure of cell volume, decreased in cells exposed to 5 uM tributyltin relative to control cells or cells exposed to 50 uM tributlytin. The flow cytometric parameter 90 degrees light scatter, a function of refractive index and a measure of protein content, increases as a function of tributyltin concentration above 0.5 uM. Following to tributyltin concentrations greater than 0.5 uM, but less than 50 uM, DNA distribution across the cell cycle cannot be resolved adequately by flow cytometry. Also, the cells become resistant to solubilization of the cell membrane/cytoplasm complex by nonionic detergent. Relative to logarithmically growing cells, murine erythroleukemic cell in the stationary phase of the growth cycle and butyric acid-differentiated cells exhibit decrease plasma membrane permeability resulting in increased carboxyfluorescein retention derived from the intracellular hydrolysis of carboxyfluorescein diacetate. Similarly, cells exposed to tributyltin tributyltin concentrations below 50 uM exhibit increased cellular carboxyfluorescein retention. Viability in terms of carboxyfluorescein diacetate hydrolysis/carboxyfluorescein retention and propidium iodide exclusion is not decreased by exposure to tributyltin concentrations below 1 uM. At doses between 5 and 50 uM, however, cells exhibit both carboxyfluorescein and propidium iodide fluorescence simultaneously and are programmed for death. At tributyltin concentrations greater than 1.0 uM, murine erythroleukemic cell plasma membrane potential, measured with the cyanine dye, 3,3'-dihexyloxacarbocyanine iodide decreases at the same time that the uptake of propidium iodide is observed. In conjunction with other data, the concentration-dependent increase in carboxyfluorescein fluorescence, resistance to detergent-mediate solubilization of the plasma membrane/cytoplasm complex, and increase in 90 degrees light scatter suggest fixation (protein denaturation, cross-linking, etc) as a mechanism of the toxic action of tributyltin.
Imposex (the development of male sex organs on the female) has been studied in the European sting winkle, Ocenebra erinacea. In common with studies of other gonochoristic stenoglossan gastropods, the evidence gained from surveys of the south-west regions of England and Brittany (France) indicates that the phenomenon is a response to tributyltin pollution. Close to sources of tributyltin, Ocenebra erinacea females exhibit structural abnormalities of the oviduct as a result of advanced imposex, including absence of a genital papilla and a normal vulva, a deformed bursa copulatrix and the presence of a longitudinal split. Copulation and capsule formation would appear to be inhibited in the worst-affected females. Such curtailment of breeding activity would result in population decline: direct evidence of the extinction of Ocenebra erinacea close to harbours, as is known for N. lapillus, is generally wanting for British shores, but the decline of the species in the Bay of Arcachon in France is attributable to tributyltin pollution. The gonoducts of stenoglossan gastropods are generally considered to have evolved by a fusion of the edges of an open groove in Ocenebra erinacea, tributyltin may inhibit this closure at an early ontogenetic stage giving rise to the deformed oviduct of the adult female. The tributyltin water concentration required to cause this effect is not known but imposex is thought to be initiated at around 1.0 ng tin 1 liter ie slightly higher than that required for N. lapillus.

CAS番号

688-73-3

分子式

C12H28Sn

分子量

291.06 g/mol

IUPAC名

tributylstannane

InChI

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;

InChIキー

DBGVGMSCBYYSLD-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)CCCC

正規SMILES

CCCC[SnH](CCCC)CCCC

沸点

112.5-113.5 @ 8 mm Hg

Color/Form

A liquid.

密度

1.103 @ 20 °C

他のCAS番号

56573-85-4
688-73-3

ピクトグラム

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

同義語

TBTC chloride
tri-n-butyl tin maleate
tri-n-butyltin
tri-n-butyltin chloride
tri-n-butyltin hydride
tributyltin
tributyltin acetate
tributyltin chloride
tributyltin fluoride
tributyltin hydride
tributyltin ion (1+)
tributyltin tetrafluoroborate
tributyltin-d27

製品の起源

United States

Foundational & Exploratory

Navigating the Murky Waters: An In-depth Technical Guide to the Environmental Fate and Transport of Tributyltin in Marine Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – Once hailed as a revolutionary anti-fouling agent for marine vessels, Tributyltin (TBT) has left a lasting and toxic legacy in the world's oceans. This technical guide provides a comprehensive overview of the environmental journey of TBT in marine ecosystems, offering critical data and methodologies for researchers, scientists, and drug development professionals engaged in environmental science and toxicology.

First introduced as a biocide in anti-fouling paints, TBT proved highly effective at preventing the growth of barnacles, algae, and other organisms on ship hulls.[1] However, its widespread use led to significant contamination of marine environments, with severe consequences for a variety of non-target organisms.[1] Understanding the fate and transport of this persistent organic pollutant is crucial for assessing its ongoing impact and developing remediation strategies.

Physicochemical Properties and Partitioning Behavior

The environmental behavior of Tributyltin is largely dictated by its physicochemical properties. With a log octanol-water partition coefficient (Log Kow) ranging from 3.19 to 4.9, TBT is moderately hydrophobic, leading to its strong association with particulate matter and sediments.[1][2] This partitioning behavior is a key factor in its persistence and bioavailability in marine ecosystems.

Key Physicochemical and Partitioning Parameters of Tributyltin
ParameterValueReference
Log Kow 3.19 - 3.84 (distilled water)[1]
3.54 (seawater)[1]
3.9 - 4.9 (depending on salinity)[2]
5500 - 7000 (Kow)[3][4][5]
Half-life in Marine Water 1 - 2 weeks[1]
Several days to weeks[6][7]
Half-life in Sediment ~2 years[1]
Several months to over a year[7]
Years to decades[6]
Sediment-Water Partition Coefficient (Kd) 110 - 8200 L/kg[8]
6.1 - 5210 L/kg[9]
88 - 4909 L/kg[2]
Organic Carbon-Normalized Partition Coefficient (Koc) ~32,000 (log Koc ~4.5)[10]
300 - 150,000[11]
40,000 (log Koc 4.6)[11]

Environmental Fate and Transport of Tributyltin

The journey of TBT in the marine environment is a complex interplay of physical, chemical, and biological processes. Leaching from antifouling paints on ship hulls is the primary source of TBT contamination. Once in the water column, TBT can exist in various chemical forms, including tributyltin chloride (TBTCl), tributyltin hydroxide (B78521) (TBTOH), and an aquo complex (TBTOH2+), depending on the pH, salinity, and presence of other ions.[3][5]

Due to its hydrophobic nature, TBT readily adsorbs to suspended particulate matter and ultimately settles into the sediment, which acts as a long-term reservoir.[1] The persistence of TBT in sediment is significantly longer than in the water column, with half-lives extending from months to decades.[1][6][7]

Degradation of TBT in the marine environment occurs through two primary pathways:

  • Biodegradation: Microbial activity is the main driver of TBT degradation, proceeding through sequential dealkylation to less toxic dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin.

  • Photolysis: Sunlight can also contribute to the breakdown of TBT, although this process is generally considered less significant than biodegradation.

Environmental fate and transport pathways of Tributyltin (TBT).

Bioaccumulation and Biomagnification

TBT's lipophilic nature facilitates its accumulation in the tissues of marine organisms, a process known as bioaccumulation.[12] This is particularly pronounced in organisms with high-fat content. Bioconcentration factors (BCFs), which quantify the extent of accumulation from the water, can be substantial, reaching up to 250,000 in some snail species. While TBT does bioaccumulate, its potential for biomagnification—the increasing concentration in organisms at higher trophic levels—is still a subject of debate, with some studies showing slight magnification in the lower food chain.[1]

Bioconcentration Factors (BCF) of Tributyltin in Marine Organisms
OrganismBCF ValueReference
Molluscs and Fish (Lab)Up to 7,000[12][13]
MicroorganismsUp to 30,000[12]
Snail (Nucella lapillus)Up to 250,000
Plankton and other organismsUp to 70,000[14]

Experimental Protocols for Tributyltin Analysis

Accurate quantification of TBT in environmental samples is essential for monitoring and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique. The general workflow involves extraction, derivatization, cleanup, and instrumental analysis.

General Protocol for TBT Analysis in Marine Samples
  • Sample Collection and Storage:

    • Water: Collect in pre-cleaned amber glass bottles. Store at 4°C and analyze as soon as possible.

    • Sediment: Collect using a grab or core sampler. Store frozen at -20°C.

    • Biota: Collect organisms and store frozen at -20°C. Freeze-dry tissue samples before extraction for improved efficiency.

  • Extraction:

    • Water: Liquid-liquid extraction with a non-polar solvent (e.g., hexane) or solid-phase extraction (SPE) can be used.[15][16] For liquid-liquid extraction, the water sample is typically acidified, and a complexing agent like tropolone (B20159) may be added to the solvent to improve extraction efficiency.

    • Sediment: Pressurized liquid extraction (PLE) or sonication with an organic solvent mixture (e.g., hexane/tropolone, diethyl ether:hexane, or toluene-methanol) is commonly employed.[17][18]

    • Biota: Digestion with an acidic solution (e.g., acetonitrile) followed by liquid-liquid extraction with a non-polar solvent is a common approach.[19]

  • Derivatization:

    • Due to the low volatility of TBT, a derivatization step is necessary before GC analysis. Ethylation using sodium tetraethylborate (NaBEt4) is the most widely used method, converting the polar organotin compounds into more volatile tetraalkylated forms.[16][20]

  • Cleanup:

    • The extract may require a cleanup step to remove interfering compounds. This is often achieved using column chromatography with silica (B1680970) gel.

  • Instrumental Analysis (GC-MS):

    • The derivatized and cleaned extract is injected into a gas chromatograph for separation. The separated compounds are then detected and quantified by a mass spectrometer.[20] Isotope dilution mass spectrometry (IDMS) using isotopically labeled TBT as an internal standard is recommended for the highest accuracy and precision.[17][21]

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample_Collection Sample Collection (Water, Sediment, Biota) Extraction Extraction Sample_Collection->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt4) Extraction->Derivatization Cleanup Cleanup (e.g., Silica Gel Column) Derivatization->Cleanup GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Cleanup->GC_MS Quantification Quantification GC_MS->Quantification

A typical experimental workflow for the analysis of Tributyltin (TBT).

Endocrine Disrupting Effects of Tributyltin

TBT is a potent endocrine-disrupting chemical, with its most well-documented effect being the induction of "imposex" in female marine gastropods—the development of male sexual characteristics.[22] The molecular mechanisms underlying these effects are complex and involve interference with steroid hormone signaling pathways.

Initially, it was believed that TBT caused imposex by inhibiting the enzyme cytochrome P450 aromatase, which is responsible for converting androgens to estrogens.[23] This inhibition would lead to an accumulation of androgens, causing masculinization. However, more recent research suggests a more multifaceted mechanism. TBT has been identified as a potent agonist for two nuclear receptors: the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[22][24]

Activation of these receptors by TBT can disrupt normal gene expression related to sexual development and steroidogenesis. While some studies still point to aromatase inhibition, others have shown that TBT can, under certain conditions, enhance estradiol (B170435) biosynthesis.[22][25] This suggests that the endocrine-disrupting effects of TBT are likely context-dependent and may involve multiple signaling pathways.

TBT_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 Endoplasmic Reticulum TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Agonist PPARg Peroxisome Proliferator-Activated Receptor gamma (PPARγ) TBT->PPARg Agonist Aromatase Cytochrome P450 Aromatase TBT->Aromatase Inhibition/Alteration Gene_Expression Altered Gene Expression RXR->Gene_Expression PPARg->Gene_Expression Endocrine_Disruption Endocrine Disruption (e.g., Imposex) Gene_Expression->Endocrine_Disruption Androgens Androgens Estrogens Estrogens Androgens->Estrogens Conversion

Signaling pathways of Tributyltin's endocrine disrupting effects.

Conclusion

Despite international regulations phasing out its use, Tributyltin remains a significant threat to marine ecosystems due to its persistence in sediments and its potent toxicity. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and an overview of the complex environmental behavior and toxicological mechanisms of TBT. Continued research and monitoring are essential to fully understand the long-term consequences of TBT contamination and to protect the health of our oceans.

References

Tributyltin (TBT) as an Endocrine Disruptor: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT), a persistent organotin compound, is a potent endocrine-disrupting chemical (EDC) with well-documented adverse effects on the endocrine systems of a wide range of organisms, including mammals. Historically used as a biocide in antifouling paints, its continued presence in the environment poses a significant health risk. This technical guide provides an in-depth analysis of the core mechanisms through which TBT exerts its endocrine-disrupting effects. It details TBT's interactions with nuclear receptors, its impact on steroidogenesis and aromatase activity, and the induction of apoptosis in endocrine-relevant tissues. Furthermore, this guide outlines the key signaling pathways modulated by TBT and provides detailed experimental protocols for the key assays cited, along with quantitative data presented in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of TBT's molecular toxicology.

Core Mechanisms of Endocrine Disruption by Tributyltin

TBT's endocrine-disrupting activity is multifaceted, primarily revolving around its ability to interfere with nuclear receptor signaling and steroid hormone homeostasis. The key mechanisms of action are:

  • Activation of Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): TBT is a high-affinity ligand for both RXR and PPARγ, nuclear receptors that form a heterodimer (RXR-PPARγ) to regulate gene expression involved in adipogenesis, lipid metabolism, and inflammation.[1][2] TBT's binding to RXR is particularly notable, involving a covalent bond between the tin atom and a cysteine residue in the receptor's ligand-binding domain.[3] This activation of the RXR-PPARγ heterodimer is a primary driver of TBT's obesogenic effects, promoting the differentiation of mesenchymal stem cells into adipocytes.[1][2]

  • Inhibition of Aromatase (CYP19): Aromatase is a critical enzyme responsible for the conversion of androgens to estrogens. TBT has been shown to be a competitive inhibitor of human aromatase, leading to a decrease in estrogen production and a subsequent increase in androgen levels.[4][5] This disruption of the androgen-to-estrogen balance is a key mechanism behind the phenomenon of "imposex," the imposition of male sexual characteristics on female gastropods.[2]

  • Disruption of Steroidogenesis: TBT interferes with the synthesis of steroid hormones by down-regulating the expression of key steroidogenic enzymes in the testes, including cholesterol side-chain cleavage enzyme (P450scc), 17α-hydroxylase/C17-20 lyase (P450c17), and 3β-hydroxysteroid dehydrogenase (3β-HSD).[6] This leads to reduced testosterone (B1683101) production.[6]

  • Induction of Apoptosis in Endocrine Tissues: TBT has been demonstrated to induce apoptosis, or programmed cell death, in various endocrine-related cells, including testicular germ cells, Leydig cells, and macrophages.[6][7] This is often mediated through the activation of caspases and alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

  • Neurotoxicity and Modulation of Signaling Pathways: TBT exhibits neurotoxic effects that can indirectly impact the endocrine system. Furthermore, TBT has been shown to activate several intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[8][9] TBT can also affect the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β)/Smad signaling pathways, which are crucial for development and tissue homeostasis.[5][8][10]

Quantitative Data on Tributyltin's Endocrine-Disrupting Effects

The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of TBT.

Table 1: Nuclear Receptor Activation by TBT

ParameterReceptorSpeciesCell LineValueReference
EC₅₀mPPARγ1 and γ2MouseBMS210 nM[1]
K_dhPPARγHuman-20 nM[1]
K_dhRXRαHuman-12.5 nM[1]
Fold Activation of RXRα--Cos7Full activation[2]
Fold Activation of PPARγ---Partial agonist[11]

Table 2: Aromatase Inhibition by TBT

ParameterEnzymeSpeciesMethodValueReference
K_iAromataseHumanIn vitro kinetics37.3 - 64.5 µM[4]
InhibitionAromataseHumanKGN cellsSignificant suppression at 20 ng/mL[5]

Table 3: Effects of TBT on Steroidogenesis

EndpointCell/TissueSpeciesTBT ConcentrationEffectReference
Testosterone ProductionTestisMouse25, 50, 100 mg/kgDose-dependent decrease[6]
Steroidogenic Enzyme mRNATestisMouse25, 50, 100 mg/kgDown-regulation of P450scc, P450c17, 3β-HSD[6]
17β-estradiol & TestosteroneH295R cellsHuman0.001 - 1000 µMDose-dependent effects[2]

Table 4: TBT-Induced Apoptosis

Cell TypeSpeciesTBT ConcentrationEffectReference
Testicular Germ CellsMouse25, 50, 100 mg/kgIncreased number of apoptotic cells[6]
J774.1 MacrophagesMouse-Dose-dependent increase in TUNEL-positive cells and caspase-3 activity[7]
RIN-m5F Pancreatic β-cellsRat0.1 - 1 µMDose- and time-dependent decrease in cell viability[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the endocrine-disrupting effects of TBT.

Luciferase Reporter Gene Assay for Nuclear Receptor Activation

This assay is used to determine if TBT can activate nuclear receptors like RXR and PPARγ.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • Expression Vector: A plasmid containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., hRXRα or hPPARγ) fused to the GAL4 DNA-binding domain (DBD). A common vector is pBIND.[13]

    • Reporter Vector: A plasmid containing a luciferase reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple copies of the GAL4 Upstream Activating Sequence (UAS). A common vector is pGL4.35.[13]

    • Internal Control Vector: A plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter (e.g., SV40) to normalize for transfection efficiency and cell viability.

  • Transfection:

    • Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

    • Prepare a transfection mix containing the expression, reporter, and internal control plasmids using a suitable transfection reagent (e.g., Lipofectamine).

    • Add the transfection mix to the cells and incubate for 4-5 hours.

  • TBT Exposure:

    • After incubation, replace the transfection medium with fresh medium containing various concentrations of TBT or a vehicle control (e.g., DMSO).

    • Incubate the cells for 14-16 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized luciferase activity of TBT-treated cells by that of the vehicle-treated cells.

    • Plot the fold activation against the TBT concentration to generate a dose-response curve and determine the EC₅₀ value.[14]

H295R Steroidogenesis Assay

This in vitro assay assesses the effects of TBT on the production of steroid hormones.

  • Cell Line: Human adrenocortical carcinoma (H295R) cells, which express all the key enzymes for steroidogenesis.

  • Cell Culture and Plating:

    • Culture H295R cells according to standard protocols.

    • Seed the cells in 24-well plates and allow them to acclimate for 24 hours.

  • TBT Exposure:

    • Replace the medium with fresh medium containing various concentrations of TBT, a vehicle control, a positive control (e.g., forskolin, an inducer of steroidogenesis), and a negative control (e.g., prochloraz, an inhibitor).

    • Incubate the cells for 48 hours.

  • Sample Collection and Hormone Analysis:

    • Collect the culture medium from each well.

    • Measure the concentrations of testosterone and 17β-estradiol in the medium using validated methods such as ELISA or LC-MS/MS.

  • Cell Viability Assay:

    • After collecting the medium, assess cell viability in the remaining cells using an appropriate method (e.g., MTT assay).

  • Data Analysis:

    • Normalize the hormone concentrations to cell viability.

    • Compare the hormone levels in TBT-treated wells to the vehicle control to determine if TBT inhibits or induces steroidogenesis.[2][9]

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation:

    • Culture cells (e.g., Leydig cells) or prepare tissue sections and expose them to various concentrations of TBT for a specified duration.

    • Fix the cells or tissues with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) or proteinase K.

  • TUNEL Staining:

    • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., biotin-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTP to the 3'-OH ends of fragmented DNA.

    • If using biotin-dUTP, follow with an incubation with a streptavidin-conjugated enzyme (e.g., HRP) or fluorophore.

    • If using an enzyme, add a substrate to generate a colored product.

  • Visualization and Quantification:

    • Visualize the stained cells or tissues using light or fluorescence microscopy.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of stained nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI or hematoxylin).

  • Controls:

    • Positive Control: Treat cells with DNase I to induce DNA fragmentation.

    • Negative Control: Omit the TdT enzyme from the reaction mixture.[15][16]

Quantification of Imposex

Imposex is a sensitive biomarker for TBT exposure in gastropods.

  • Sample Collection: Collect a sufficient number of female snails from the study area.

  • Morphological Examination:

    • Anesthetize the snails.

    • Under a dissecting microscope, examine the external and internal reproductive anatomy of each female.

  • Vas Deferens Sequence Index (VDSI):

    • Classify the degree of imposex for each female into one of several stages (typically 0 to 6) based on the development of a penis and/or vas deferens, according to established schemes.

    • Calculate the VDSI for the population as the mean of the VDS stages of all examined females.

  • Data Analysis: Compare the VDSI of the sampled population to reference values or to populations from uncontaminated areas to assess the level of TBT pollution.[17][18][19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by TBT and a general experimental workflow for studying its endocrine-disrupting effects.

Signaling Pathways

TBT_Signaling_Pathways cluster_nuclear_receptors Nuclear Receptor Activation cluster_aromatase_inhibition Aromatase Inhibition cluster_mapk_pathway MAPK Pathway Activation TBT1 Tributyltin (TBT) RXR RXR TBT1->RXR PPARg PPARγ TBT1->PPARg RXR_PPARg RXR-PPARγ Heterodimer RXR->RXR_PPARg PPARg->RXR_PPARg Adipogenesis Adipogenesis RXR_PPARg->Adipogenesis ↑ Gene Expression TBT2 Tributyltin (TBT) Aromatase Aromatase (CYP19) TBT2->Aromatase Androgens Androgens Estrogens Estrogens Androgens->Estrogens Imposex Imposex Androgens->Imposex ↑ Androgen/Estrogen Ratio TBT3 Tributyltin (TBT) Ras Ras TBT3->Ras ASK1 ASK1 (MAP3K) TBT3->ASK1 cRaf c-Raf (MAP3K) Ras->cRaf MEK1_2 MEK1/2 (MAP2K) cRaf->MEK1_2 MKK3_6 MKK3/6 (MAP2K) ASK1->MKK3_6 JNK JNK ASK1->JNK p44_42 p44/42 (ERK) MEK1_2->p44_42 p38 p38 MKK3_6->p38 Apoptosis_Proliferation Apoptosis/ Proliferation p44_42->Apoptosis_Proliferation p38->Apoptosis_Proliferation JNK->Apoptosis_Proliferation

Caption: Key signaling pathways disrupted by tributyltin (TBT).

Experimental Workflow

TBT_Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_assays Assay Types cluster_in_vivo In Vivo Analysis cluster_data_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., H295R, Leydig, HEK293T) TBT_Exposure TBT Exposure (Dose-Response) Cell_Culture->TBT_Exposure Cell_Viability Cell Viability Assay (e.g., MTT) TBT_Exposure->Cell_Viability Molecular_Assays Molecular & Cellular Assays TBT_Exposure->Molecular_Assays Steroidogenesis Steroidogenesis Assay (Hormone Quantification) Molecular_Assays->Steroidogenesis Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Molecular_Assays->Gene_Expression Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase Activity) Molecular_Assays->Apoptosis_Assay Reporter_Assay Reporter Gene Assay (Nuclear Receptor Activation) Molecular_Assays->Reporter_Assay Data_Integration Data Integration (In Vitro & In Vivo) Steroidogenesis->Data_Integration Gene_Expression->Data_Integration Apoptosis_Assay->Data_Integration Reporter_Assay->Data_Integration Animal_Model Animal Model (e.g., Mouse, Fish, Snail) TBT_Administration TBT Administration (Oral Gavage, Waterborne) Animal_Model->TBT_Administration Sample_Collection Tissue/Organ Collection (Testis, Ovary, Liver) TBT_Administration->Sample_Collection Imposex Imposex Assessment (VDSI) TBT_Administration->Imposex Histopathology Histopathological Analysis Sample_Collection->Histopathology Biochemical_Analysis Biochemical Analysis (Hormone Levels) Sample_Collection->Biochemical_Analysis Histopathology->Data_Integration Biochemical_Analysis->Data_Integration Imposex->Data_Integration Mechanism_Elucidation Mechanism of Action Elucidation Data_Integration->Mechanism_Elucidation Risk_Assessment Health Risk Assessment Mechanism_Elucidation->Risk_Assessment

Caption: General experimental workflow for investigating TBT's endocrine disruption.

Conclusion

Tributyltin is a potent endocrine disruptor with a complex and multifaceted mechanism of action. Its ability to activate nuclear receptors, inhibit key enzymes in steroidogenesis, induce apoptosis, and modulate critical signaling pathways underscores its significant threat to endocrine health. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in understanding and further investigating the toxicological impact of TBT and other potential endocrine-disrupting compounds. A thorough understanding of these molecular mechanisms is crucial for developing effective strategies for risk assessment, mitigation, and the development of safer alternatives.

References

Tributyltin's Enduring Toxicological Legacy in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyltin (TBT), a potent biocide formerly used extensively in anti-fouling paints for marine vessels, has left a lasting and detrimental impact on non-target marine invertebrate populations worldwide. Despite global regulations restricting its use, TBT's persistence in marine sediments continues to pose a significant threat to the health of marine ecosystems. This technical guide provides a comprehensive overview of the toxicological effects of TBT on a range of non-target marine invertebrates, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the mechanisms of TBT toxicity and methodologies for its assessment.

Introduction

Organotin compounds, particularly tributyltin, were introduced in the 1960s as highly effective biocides in antifouling paints to prevent the growth of marine organisms on ship hulls.[1][2][3] This effectiveness, however, came at a significant environmental cost. TBT leaches from painted surfaces into the marine environment, where it becomes a persistent and highly toxic pollutant for non-target organisms, even at extremely low concentrations in the nanogram per liter range.[4][5] Its high toxicity, coupled with its ability to bioaccumulate and biomagnify in the food chain, has led to widespread adverse effects on marine invertebrates, ranging from molluscs and crustaceans to echinoderms.[1][6] The most notorious of these effects is the induction of "imposex," the superimposition of male sexual characteristics onto female gastropods, which can lead to sterilization and population decline.[3][7] This guide synthesizes the current scientific understanding of TBT's toxicological profile in marine invertebrates, providing a foundation for future research and environmental management strategies.

Quantitative Toxicological Data

The toxicity of tributyltin to marine invertebrates is species-specific and dependent on the duration and level of exposure. The following tables summarize key quantitative data from various studies, providing a comparative look at the lethal and sublethal effects of TBT across different invertebrate groups.

Table 2.1: Acute Toxicity (LC50) of Tributyltin to Marine Invertebrates
SpeciesTaxonExposure DurationLC50 (µg/L)Reference
Acanthomysis sculptaCrustacean96 hours0.42[8]
Palaemonetes pugioCrustacean96 hours19.5[8]
Acartia tonsaCrustacean (Copepod)48-96 hours0.13 - 63[8]
Rhepoxynius abroniusCrustacean (Amphipod)48-96 hours≤ 2.6[8]
Crassostrea gigas (larvae)Mollusc (Bivalve)48 hours-
Mytilus edulisMollusc (Bivalve)48-96 hours84 - 717[8]
Echinocardium cordatumEchinoderm (Heart Urchin)28 days1,594 (ng Sn/g dry weight sediment)[9]
Corophium volutatorCrustacean (Amphipod)10 days2,185 (ng Sn/g dry weight sediment)[9]
Perinereis aibuhitensisAnnelid (Polychaete)96 hours23.7
Table 2.2: Sublethal Effects of Tributyltin on Marine Invertebrates
SpeciesTaxonEffectConcentration (ng/L unless otherwise noted)Reference
Nucella lapillusMollusc (Gastropod)Imposex induction1[2][5]
Nucella lapillusMollusc (Gastropod)High percentage of imposex19[8]
Crassostrea gigasMollusc (Bivalve)Inhibition of proper calcification>2[5]
Crassostrea gigasMollusc (Bivalve)Inhibition of larval growth>20[5]
Mytilus edulisMollusc (Bivalve)Growth effects100-200[5]
Ostrea edulisMollusc (Bivalve)Digestive cell atrophy10[10]
Ostrea edulisMollusc (Bivalve)Masculinization effect20 and 200[11]
Daphnia magnaCrustaceanReduced number of surviving young (21 days)200[8]
Menidia beryllina (larvae)Fish (for comparison)Significant reduction in growth930[8]

Key Experimental Protocols

The assessment of TBT toxicity in marine invertebrates relies on a suite of standardized and specialized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Acute Toxicity Testing

Objective: To determine the median lethal concentration (LC50) of TBT for a specific invertebrate species over a defined short-term period.

Methodology:

  • Test Organisms: Select healthy, acclimated individuals of the target species (e.g., crustaceans, bivalve larvae).

  • Test Substance: Prepare a stock solution of a TBT compound (e.g., tributyltin oxide, TBTO) in a suitable solvent.

  • Exposure System: Utilize a static or flow-through system with controlled temperature, salinity, pH, and dissolved oxygen, mimicking the natural environment of the test organism.

  • Concentration Range: Based on preliminary range-finding tests, establish a geometric series of at least five TBT concentrations and a solvent control.

  • Experimental Procedure:

    • Randomly assign a specific number of organisms to each test chamber (replicates for each concentration and control).

    • Introduce the test organisms to the chambers.

    • Monitor mortality and sublethal effects (e.g., immobilization) at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: Calculate the LC50 value and its 95% confidence limits using appropriate statistical methods, such as the probit or logit method.

Imposex and Intersex Assessment in Gastropods

Objective: To quantify the degree of masculinization in female gastropods as a biomarker for TBT exposure.

Methodology:

  • Sample Collection: Collect a sufficient number of adult female snails from the study site.

  • Morphological Examination:

    • Carefully crack the shell to expose the reproductive organs.

    • Examine the area behind the right tentacle for the presence of a penis and/or a vas deferens.

  • Vas Deferens Sequence Index (VDSI): Classify the degree of imposex based on the developmental stage of the male characteristics. The VDSI is a widely used scoring system, typically ranging from stage 0 (normal female) to stage 6 (sterilized female with a fully developed penis and blocked vulva).[12][13]

  • Relative Penis Size Index (RPSI):

    • Measure the length of the penis in both imposex females and normal males.

    • Calculate the RPSI using the formula: RPSI = [(mean female penis length)^3 / (mean male penis length)^3] x 100.[14]

  • Data Analysis: Calculate the percentage of imposex-affected females and the mean VDSI and RPSI for the population to assess the severity of TBT contamination.

Genotoxicity Assessment (Comet Assay)

Objective: To detect DNA damage in the cells of TBT-exposed invertebrates.

Methodology:

  • Cell Suspension Preparation:

    • Dissect the target tissue (e.g., gills, hemolymph) from control and TBT-exposed organisms.

    • Prepare a single-cell suspension using appropriate buffers and enzymatic digestion if necessary.

  • Slide Preparation:

    • Mix the cell suspension with low-melting-point agarose.

    • Layer the mixture onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold, high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Microscopy and Image Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

  • Data Analysis: Statistically compare the DNA damage levels between control and TBT-exposed groups.[15]

Signaling Pathways of TBT Toxicity

Tributyltin exerts its toxic effects through the disruption of multiple, highly conserved signaling pathways. The following sections describe the key molecular mechanisms implicated in TBT-induced pathologies in marine invertebrates.

Endocrine Disruption: The Retinoid X Receptor (RXR) Pathway and Imposex

The most well-documented endocrine-disrupting effect of TBT is the induction of imposex in female gastropods. A convincing body of evidence points to the abnormal activation of the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily, as a key molecular initiating event.[16][17]

TBT_Imposex_Pathway cluster_TBT_Action TBT Exposure cluster_Cellular_Response Cellular Response in Female Gastropod TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Activates GeneExpression Altered Gene Expression RXR->GeneExpression Modulates Transcription ProteinSynthesis Synthesis of Male- Specific Proteins GeneExpression->ProteinSynthesis PenisDevelopment Penis and Vas Deferens Development (Imposex) ProteinSynthesis->PenisDevelopment

Caption: TBT-induced imposex signaling pathway in female gastropods.

TBT is thought to mimic the natural ligand of RXR, leading to its activation and subsequent modulation of gene expression that controls the development of male sexual characteristics.[1] In advanced stages of imposex, the transcriptional patterns of RXR in the female's newly developed penis become identical to those of a male, highlighting the functional role of this pathway in the observed masculinization.[16]

Immunotoxicity

TBT is also a known immunotoxicant in marine invertebrates. Exposure can lead to a reduction in the immunocompetence of these organisms, making them more susceptible to diseases.

TBT_Immunotoxicity_Workflow TBT Tributyltin (TBT) Exposure ImmuneCells Immune Cells (e.g., Hemocytes) TBT->ImmuneCells CellViability Decreased Cell Viability ImmuneCells->CellViability Phagocytosis Altered Phagocytic Activity ImmuneCells->Phagocytosis Cytokine Altered Cytokine Expression ImmuneCells->Cytokine ImmuneResponse Impaired Immune Response CellViability->ImmuneResponse Phagocytosis->ImmuneResponse Cytokine->ImmuneResponse Susceptibility Increased Susceptibility to Pathogens ImmuneResponse->Susceptibility

Caption: Logical workflow of TBT-induced immunotoxicity in marine invertebrates.

Studies have shown that exposure of adult mussels, Mytilus edulis, to environmentally realistic concentrations of TBT resulted in a statistically significant decrease in immune cell viability.[15] The immunotoxic effects of TBT are believed to involve alterations in the expression and/or secretion of cytokines, which are key signaling molecules in the immune system.[2]

Genotoxicity and Cytotoxicity

TBT has been demonstrated to be genotoxic to marine invertebrates, causing damage to their DNA. This can have severe consequences for the organism's health, development, and reproduction.

TBT_Genotoxicity_Pathway TBT Tributyltin (TBT) ROS Reactive Oxygen Species (ROS) Production TBT->ROS Calcium Disruption of Calcium Homeostasis TBT->Calcium DNA_Damage DNA Strand Breaks & Micronuclei Formation ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Calcium->DNA_Damage

Caption: Proposed mechanisms of TBT-induced genotoxicity.

Exposure to TBT can lead to a statistically significant increase in DNA damage, as detected by the comet and micronucleus assays.[15] One proposed mechanism for TBT's genotoxicity is its ability to disrupt calcium homeostasis, which can indirectly lead to DNA damage.[15] Additionally, TBT can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.

Conclusion

The toxicological effects of tributyltin on non-target marine invertebrates are profound and multifaceted, impacting their reproductive health, immune function, and genetic integrity. The data and protocols presented in this guide underscore the extreme toxicity of TBT, even at very low environmental concentrations. The elucidation of the signaling pathways involved, particularly the role of the Retinoid X Receptor in imposex, provides a molecular basis for understanding these devastating effects. Although regulations have been implemented to curb the use of TBT, its persistence in marine ecosystems necessitates continued monitoring and research. This technical guide serves as a foundational resource for the scientific community to further investigate the long-term consequences of TBT pollution and to develop strategies for the remediation and protection of vulnerable marine invertebrate populations.

References

A Technical Guide to Tributyltin Degradation Pathways and Metabolite Toxicity in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyltin (TBT), a highly toxic organotin compound formerly used as an antifouling agent, persists in aquatic sediments long after its ban in many regions. Understanding its degradation pathways and the associated toxicity of its metabolites is crucial for environmental risk assessment and the development of remediation strategies. This guide provides an in-depth technical overview of TBT's fate in sediments, focusing on its degradation processes, the toxicity of its breakdown products—dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT)—and the experimental protocols used to assess these parameters. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate comprehension.

Tributyltin Degradation Pathways in Sediments

The primary degradation pathway for TBT in sediments is a sequential debutylation process, where butyl groups are progressively cleaved from the tin atom. This process is predominantly mediated by microbial activity. The toxicity of the organotin compounds generally decreases with each debutylation step.

The degradation proceeds as follows:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)

This degradation occurs under both aerobic and anaerobic conditions, though the rates and microbial communities involved differ. Under aerobic conditions, degradation is generally faster.[1] In anaerobic sediments, TBT can be highly persistent, with degradation taking years.[1]

TBT_Degradation_Pathway cluster_process Mediated by TBT Tributyltin (TBT) (C4H9)3Sn+ DBT Dibutyltin (DBT) (C4H9)2Sn2+ TBT->DBT - C4H9 MBT Monobutyltin (MBT) (C4H9)Sn3+ DBT->MBT - C4H9 Sn Inorganic Tin Sn4+ MBT->Sn - C4H9 Microbes Microbial Metabolism

Data on TBT Degradation Half-Life

The persistence of TBT and its metabolites in sediments is highly variable and depends on environmental conditions such as oxygen availability, temperature, and the microbial community present.

CompoundSediment ConditionHalf-Life (t½)Reference/Notes
TBTAerobic, freshwater11 - 775 daysStimulated (pH 7.5, 28°C): 11 days[2]. Unstimulated: 360-775 days[1].
TBTAnaerobic, freshwater/estuarine> 330 days to > 2 yearsNo degradation observed over 330 days[1]. Persistence can exceed 2 years.
TBTMarine/Estuarine1.85 - 2.1 years
DBTMarine1.9 yearsEstimated over a 5-year period.
MBTMarine1.1 yearsEstimated over a 5-year period.

Toxicity of TBT and its Metabolites

TBT is a potent endocrine disruptor and is highly toxic to a wide range of aquatic organisms, even at very low concentrations. Its metabolites, DBT and MBT, are generally less toxic but still pose an environmental risk. The toxicity is often evaluated through standardized bioassays that measure endpoints such as mortality (LC50), growth inhibition (EC50), or no observable effect concentrations (NOEC).

Comparative Toxicity Data

The following table summarizes the toxicity of TBT, DBT, and MBT to various aquatic organisms. It is important to note that toxicity can be influenced by sediment properties such as organic carbon content and grain size.

OrganismCompoundEndpointValue (µg/L or µg/g dry wt)Reference/Notes
Mayfly (Hexagenia spp.)TBT21-day IC50 (growth)1.5 µg/gIn sediment.
Amphipod (Corophium volutator)TBT28-day LC50316 µg/kgIn sediment.
Amphipod (Corophium volutator)TBT28-day NOEC (growth)30 µg/kgIn sediment.
Diatom (Skeletonema costatum)DBT72-h EC50 (growth)10 µg/L
Red Killifish (Oryzias latipes)MBT48-h LC5016,000 µg/L (as Sn)
Green Algae (Scenedesmus quadricauda)TBT (as TBTO)12-day EC50 (growth)Most toxic of tested organotins[3]
Green Algae (Scenedesmus quadricauda)DBT (as DBTC)12-day EC50 (growth)Less toxic than TBT compounds[3]

Experimental Protocols

Accurate assessment of TBT degradation and toxicity requires robust and standardized experimental procedures. This section details the core methodologies for sediment analysis and toxicity testing.

Analysis of Organotins in Sediment

The standard workflow for analyzing TBT and its metabolites in sediment involves sample collection, extraction, derivatization, and instrumental analysis.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Derivatization cluster_analysis Instrumental Analysis Collect 1. Sediment Collection (Grab or Core Sampler) Store 2. Storage (Glass jars, ≤ -10°C) Collect->Store Homogenize 3. Homogenization & Freeze-drying Store->Homogenize Spike 4. Spiking (Internal Standards) Homogenize->Spike Extract 5. Solvent Extraction (e.g., Toluene (B28343)/Tropolone (B20159), Acidic Methanol) Spike->Extract Derivatize 6. Derivatization (e.g., Ethylation with NaBEt4) Extract->Derivatize CleanUp 7. Clean-up (e.g., Silica (B1680970) Gel Column) Derivatize->CleanUp GCMS 8. GC-MS or GC-FPD Analysis CleanUp->GCMS Quantify 9. Quantification GCMS->Quantify

Protocol for Extraction and Derivatization:

  • Sample Preparation: A known mass (e.g., 2.5 g) of freeze-dried and homogenized sediment is weighed into an extraction vessel.

  • Spiking: The sample is spiked with an internal standard solution containing deuterated analogues of TBT, DBT, and MBT to correct for extraction inefficiencies and matrix effects.

  • Extraction: An extraction solvent is added. Common solvents include a mixture of toluene with 0.1% tropolone and acetic acid-methanol (1:1)[4] or 1 M sodium acetate (B1210297) and 1 M acetic acid in methanol.[5] Extraction can be performed using ultrasonication, mechanical shaking[6], or accelerated solvent extraction (ASE).

  • Phase Separation: After extraction, the mixture is centrifuged to separate the organic solvent layer containing the organotins from the sediment and aqueous phases.

  • Derivatization: The organotin compounds in the extract are not volatile enough for gas chromatography. Therefore, they are derivatized to form more volatile tetra-alkylated species. A common method is ethylation using sodium tetraethylborate (NaBEt4).[7]

  • Clean-up: The derivatized extract may be cleaned up using a silica gel column to remove interfering compounds.

  • Final Preparation: The final extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., hexane) for injection into the GC.

GC-MS/FPD Parameters:

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1-2 µL of the final extract.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized organotin compounds. For example, starting at 50°C, holding for 1.5 minutes, then ramping at 10°C/min to 300°C and holding for 1 minute.

  • Detector: A Flame Photometric Detector (FPD) with a tin-selective filter or a Mass Spectrometer (MS) operating in selected ion monitoring (SIM) mode for higher selectivity and sensitivity.

Sediment Toxicity Testing

Whole-sediment toxicity tests are used to assess the effects of sediment-bound contaminants on benthic organisms.

General Protocol for a 10-day Amphipod Sediment Toxicity Test:

  • Test Organism: Marine or estuarine amphipods such as Ampelisca abdita, Eohaustorius estuarius, or Leptocheirus plumulosus are commonly used.

  • Test Chambers: 1-L glass beakers are filled with a layer of the test sediment (e.g., 175 mL) and overlying seawater (e.g., 800 mL).

  • Acclimation: Test organisms are acclimated to the test temperature and salinity before the start of the experiment.

  • Test Initiation: A set number of amphipods (e.g., 20) are added to each test chamber.

  • Test Conditions: The test is run for 10 days under static conditions (no water renewal) at a constant temperature and salinity. The organisms are typically not fed.

  • Termination and Endpoint: At the end of the 10-day period, the sediment is sieved to recover the surviving amphipods. The primary endpoint is mortality. An optional endpoint is the ability of the surviving amphipods to rebury themselves in clean sediment.

  • Quality Control: Negative controls (uncontaminated sediment) and positive controls (sediment spiked with a reference toxicant) are run alongside the test samples to ensure the validity of the results.

Logical Relationships in TBT Ecotoxicology

The environmental risk of TBT in sediments is a function of its degradation rate and the relative toxicity of its metabolites. The following diagram illustrates the key relationships influencing the overall ecotoxicological impact.

TBT_Ecotox_Logic TBT TBT in Sediment Degradation Degradation Rate (Debutylation) TBT->Degradation Toxicity_TBT High Toxicity TBT->Toxicity_TBT exhibits DBT DBT in Sediment Degradation->DBT produces Risk Overall Sediment Toxicity Risk Degradation->Risk influences MBT MBT in Sediment DBT->MBT degrades to Toxicity_DBT Moderate Toxicity DBT->Toxicity_DBT exhibits Toxicity_MBT Low Toxicity MBT->Toxicity_MBT exhibits Toxicity_TBT->Risk Toxicity_DBT->Risk Toxicity_MBT->Risk

Conclusion

Tributyltin and its degradation products, dibutyltin and monobutyltin, remain a significant concern in contaminated sediments. The degradation of TBT is a slow, microbially-driven process that reduces the overall toxicity over time. However, the long half-life of TBT, particularly in anaerobic sediments, means that these environments can remain toxic for extended periods. This guide provides the foundational knowledge and standardized methodologies necessary for researchers to accurately assess the degradation kinetics and toxicological risks associated with TBT-contaminated sediments. A thorough understanding of these processes is essential for developing effective management and remediation strategies for affected aquatic ecosystems.

References

Tributyltin in Aquatic Ecosystems: A Technical Guide to its Bioaccumulation, Biomagnification, and Toxicological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT), a highly toxic organotin compound, has been extensively used as a biocide in antifouling paints for marine vessels.[1] Its widespread use has led to significant contamination of aquatic environments, posing a severe threat to non-target organisms.[2] This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of TBT in aquatic food webs, details the experimental protocols for its detection, and elucidates the molecular signaling pathways through which it exerts its toxic effects. Quantitative data from various studies are summarized in structured tables to facilitate comparative analysis. Furthermore, key processes and pathways are visualized using diagrams generated with the DOT language to enhance understanding.

Introduction: The Enduring Threat of Tributyltin

Despite regulations restricting its use since the 1980s and a global ban by the International Maritime Organization (IMO) that came into effect in 2008, tributyltin (TBT) persists in aquatic ecosystems, particularly in sediments which act as a long-term reservoir.[1][3] TBT is recognized as a potent endocrine-disrupting chemical (EDC), causing severe reproductive and developmental abnormalities in a wide range of aquatic organisms, even at extremely low concentrations in the nanogram-per-liter range.[4][5] The most well-documented effect is the phenomenon of "imposex," the imposition of male sexual characteristics onto female gastropods, which can lead to sterilization and population decline.[1][6] This guide delves into the core mechanisms of TBT's environmental fate and toxicological impact.

Bioaccumulation and Biomagnification: The Journey of TBT Through the Food Web

TBT's lipophilic nature and low water solubility cause it to readily adsorb onto particulate matter and accumulate in the fatty tissues of aquatic organisms.[7] This process, known as bioaccumulation , results in organisms having significantly higher concentrations of TBT than the surrounding water. The primary route of uptake for many organisms is not directly from the water but through the consumption of contaminated food.[7]

As TBT moves up the food chain, its concentration can increase at each successive trophic level, a process termed biomagnification . However, the extent of biomagnification can vary between different ecosystems and species. Some studies have shown clear evidence of TBT biomagnification, while others suggest that it does not consistently magnify in all food webs.[8][9] Factors influencing this include the organism's metabolic capacity to break down TBT into less toxic metabolites like dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT).[10]

Below is a conceptual diagram illustrating the processes of bioaccumulation and biomagnification of TBT in a typical marine food web.

TBT_Food_Web Bioaccumulation and Biomagnification of TBT cluster_biota Aquatic Biota Water TBT in Water (ng/L) Sediment TBT in Sediment (µg/kg) Water->Sediment Adsorption Phytoplankton Phytoplankton (Primary Producers) Water->Phytoplankton Bioaccumulation (Uptake from water) Gastropods Gastropods (Benthic Consumers) Sediment->Gastropods Bioaccumulation (Uptake from sediment) Zooplankton Zooplankton (Primary Consumers) Phytoplankton->Zooplankton Biomagnification (Trophic Transfer) Small_Fish Small Fish (Secondary Consumers) Zooplankton->Small_Fish Biomagnification Large_Fish Large Predatory Fish (Tertiary Consumers) Small_Fish->Large_Fish Biomagnification Gastropods->Large_Fish Biomagnification

Caption: TBT bioaccumulation and biomagnification in an aquatic food web.

Quantitative Data on TBT Accumulation

The following tables summarize quantitative data on TBT concentrations in various environmental compartments and organisms, as well as key metrics used to assess its bioaccumulation potential.

Table 1: TBT Concentrations in Water, Sediment, and Biota

Location/StudyWater (ng/L)Sediment (ng/g dry wt)Organism (ng/g wet wt unless specified)SpeciesTrophic LevelReference
Otsuchi Bay, JapanND - 2.11.8 - 1301.8 - 240 (dry wt)Various1-4[9]
German North Sea30 - 96 (total organotins)-27 - 202 (muscle)Fish3-4[11]
German North Sea--54 - 223 (liver)Fish3-4[11]
German North Sea--10 - 25Mussels2[11]
Sea of Japan0.3 - 0.84.4 - 16 (dry wt)1.8 - 240 (dry wt)Various1-4[12]
Croatian Adriatic<0.06 - 6.40<1 - 2546 (dry wt)<1 - 655 (dry wt)Mussels2[13]
Various (Review)up to 7,100up to 3,700up to 11,000Fish3-4[7]

Table 2: Bioconcentration and Trophic Magnification Factors for TBT

FactorValueOrganism/Food WebConditionsReference
Bioconcentration Factor (BCF)up to 7,000Molluscs and FishLaboratory studies[7]
Bioconcentration Factor (BCF)100 - 30,000MicroorganismsMay reflect adsorption[7]
Bioconcentration Factor (BCF)590 - 3,363 L/kgFish (muscle)Field study[14]
Biomagnification Factor (BMF)0.15 - 0.30Red Sea BreamDietary exposure[15]
Trophic Magnification Factor (TMF)0.59Bohai Bay Marine Food WebField study[8]
Trophic Magnification Factor (TMF)3.98Northern Adriatic Food WebField study[8]

Note: BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water.[16] TMF represents the average increase in contaminant concentration per trophic level.[17]

Experimental Protocols for TBT Analysis

The accurate quantification of TBT in environmental samples is crucial for assessing contamination levels and ecological risk. The analysis typically involves several key steps: extraction, derivatization, separation, and detection.[18]

4.1. Sample Collection and Preparation

  • Water: Water samples are collected in cleaned glass bottles. To minimize degradation, samples should be stored in the dark at 4°C and analyzed promptly.

  • Sediment: Sediment cores or grab samples are collected and typically freeze-dried to remove water before extraction.[19]

  • Biota: Tissue samples are dissected and homogenized. Like sediment, they are often freeze-dried before extraction.[19]

4.2. Extraction

  • Liquid-Liquid Extraction (LLE): For water samples, TBT can be extracted into an organic solvent like hexane (B92381) after acidification.

  • Solid-Phase Extraction (SPE): SPE cartridges provide a more efficient and less solvent-intensive method for extracting TBT from water samples.[20]

  • Solvent Extraction: For solid samples (sediment and biota), TBT is extracted using an organic solvent, often with acidification (e.g., methanol-acid digestion) and mechanical agitation (e.g., shaking or sonication).[19][20]

4.3. Derivatization Since TBT compounds are not sufficiently volatile for gas chromatography (GC), they must be converted to more volatile derivatives. Common derivatization techniques include:

  • Grignard Alkylation: Reacting the extract with a Grignard reagent (e.g., ethylmagnesium bromide) to form tetraalkyltin compounds.[3]

  • Hydride Generation: Reacting the extract with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH4) to form volatile tin hydrides.[19]

  • Ethylation: Using sodium tetraethylborate (NaBEt₄) to form ethylated derivatives. This can be done in aqueous solutions, simplifying the procedure.[21]

4.4. Separation and Detection

  • Gas Chromatography (GC): GC is the most common technique for separating different organotin compounds.[22]

  • Detection: Various detectors can be coupled with GC for sensitive and selective detection of TBT:

    • Mass Spectrometry (MS): GC-MS provides high selectivity and structural confirmation.[22]

    • Flame Photometric Detection (FPD) / Pulsed Flame Photometric Detection (PFPD): These detectors are highly sensitive to tin compounds.[21]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS offers very low detection limits and elemental specificity.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used and has the advantage of not requiring a derivatization step. It is often coupled with detectors like ICP-MS or AAS.[18]

The following diagram illustrates a typical workflow for the analysis of TBT in environmental samples.

TBT_Analysis_Workflow General Workflow for TBT Analysis cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Chemical Analysis cluster_output 4. Data Output Water_Sample Water Sample Extraction Extraction (e.g., LLE, SPE, Sonication) Water_Sample->Extraction Sediment_Sample Sediment Sample Homogenization Homogenization & Freeze-Drying (Biota/Sediment) Sediment_Sample->Homogenization Biota_Sample Biota Sample Biota_Sample->Homogenization Homogenization->Extraction Derivatization Derivatization (e.g., Ethylation, Hydride Generation) Extraction->Derivatization Separation Separation (Gas Chromatography) Derivatization->Separation Detection Detection (e.g., MS, FPD, ICP-MS) Separation->Detection Quantification Quantification (ng/L or ng/g) Detection->Quantification Imposex_Pathway Proposed Signaling Pathway for TBT-Induced Imposex cluster_mechanisms Molecular Initiating Events cluster_effects Downstream Effects TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds and Activates (Agonist) Aromatase Aromatase (CYP19) TBT->Aromatase Inhibits Enzyme Activity RXR_Activation Abnormal Gene Transcription (CNS, Penis-Forming Area) RXR->RXR_Activation Leads to Testosterone Increased Testosterone Levels Aromatase->Testosterone Reduced conversion of androgens to estrogens Imposex Imposex (Development of male sex characteristics) RXR_Activation->Imposex Testosterone->Imposex

References

The Legacy of a Potent Biocide: A Technical Guide to the Historical Use of Tributyltin in Antifouling Paints

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides an in-depth review of the historical application of tributyltin (TBT) compounds in antifouling paints and coatings. It is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed examination of TBT's mechanism of action, its environmental impact, the analytical methods for its detection, and the regulatory history that led to its global ban.

Introduction: The Rise of a Highly Effective Antifoulant

Biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant economic and operational challenge to the maritime industry.[1] Increased drag on ship hulls leads to higher fuel consumption and maintenance costs.[1] In the mid-20th century, organotin compounds, particularly tributyltin, emerged as a highly effective solution. First recognized for their biocidal properties in the 1950s, TBT-based antifouling paints became the global standard by the 1960s and 1970s due to their broad-spectrum toxicity to a wide range of fouling organisms.[2]

TBT was incorporated into two primary types of paint formulations:

  • Free Association Paints: In these formulations, the TBT biocide was physically mixed into the paint matrix and would leach freely into the surrounding water.[2] This resulted in a high initial release rate that diminished over time as the biocide was depleted.[2]

  • Self-Polishing Copolymer (SPC) Paints: A more advanced system, SPC paints incorporated TBT chemically into the polymer backbone of the paint.[3] As the paint surface hydrolyzed in seawater, it would slowly and constantly release the TBT biocide, creating a "self-polishing" effect that maintained a smooth hull and provided a consistent, long-term antifouling action.[3][4]

The effectiveness of these paints ensured fuel efficiency and extended the operational life of vessels, making TBT a commercially successful and widely adopted technology.[2]

Mechanism of Action and Ecotoxicity

Tributyltin's efficacy as an antifouling agent is a direct result of its high toxicity. It acts as a broad-spectrum biocide, preventing the settlement and growth of barnacles, algae, mollusks, and other marine organisms on ship hulls.[2] However, the very properties that made TBT an excellent antifoulant also led to its severe and unintended environmental consequences.

Endocrine Disruption: A Molecular Menace

TBT is a potent endocrine-disrupting chemical (EDC), exerting its effects at extremely low concentrations.[5] Its primary mechanisms of endocrine disruption are twofold:

  • Aromatase Inhibition: TBT has been shown to inhibit the activity of cytochrome P450 aromatase, an enzyme responsible for the conversion of androgens (male sex hormones) to estrogens (female sex hormones).[6][7] This inhibition leads to an increase in the androgen-to-estrogen ratio. In female gastropods, this hormonal imbalance manifests as "imposex"—the imposition of male sexual characteristics, such as the development of a penis and vas deferens.[6] This condition can lead to sterility and population decline in sensitive species like the dogwhelk (Nucella lapillus).[2][8]

  • Nuclear Receptor Activation: TBT acts as a high-affinity ligand for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][9] TBT binds to RXR, which then forms a heterodimer with PPARγ.[9][10] This activated RXR-PPARγ complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), initiating the transcription of target genes involved in lipid metabolism and adipogenesis (fat cell development).[11] This mechanism classifies TBT as an "obesogen," a chemical that can promote obesity.[12]

TBT_Signaling_Pathways cluster_0 Aromatase Inhibition Pathway cluster_1 RXR-PPARγ Activation Pathway TBT1 Tributyltin (TBT) Aromatase Aromatase (CYP19A1) TBT1->Aromatase Inhibits Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Converts to Imposex Imposex in Female Gastropods Aromatase->Imposex Disruption leads to Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Substrate TBT2 Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT2->RXR Binds & Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer Forms PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) PPARg->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Initiates Adipogenesis Adipogenesis (Obesogenic Effect) GeneTranscription->Adipogenesis Leads to

Figure 1: TBT's dual endocrine-disrupting mechanisms.
Environmental Fate and Bioaccumulation

TBT leaches from ship hulls into the marine environment, where its hydrophobic nature causes it to adsorb strongly to suspended particulate matter and accumulate in sediments.[2] While its half-life in the water column is a matter of days to weeks, in anoxic sediments, it can persist for decades, acting as a long-term source of pollution.[5]

TBT is readily taken up by marine organisms and is known to bioaccumulate, reaching concentrations in tissues many thousands of times higher than in the surrounding water.[13] This process of bioconcentration is particularly pronounced in mollusks and other filter-feeding organisms at the base of the food web.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy, environmental concentration, toxicity, and bioaccumulation of tributyltin.

Parameter Paint Type Leaching Rate (µg TBT/cm²/day) Reference(s)
Steady State Leaching RateSelf-Polishing Copolymer1-3[14]
Initial Leaching RateFree Association>4 (initially high and uncontrolled)[2][15]
Table 1: TBT Leaching Rates from Antifouling Paints
Matrix Location/Time Period Concentration Range Reference(s)
SeawaterPre-ban (highly trafficked areas)Can reach up to 1000 ng/L[16]
SeawaterPost-ban (Klaipėda Port, 2013)< Detection Limit - 0.8 ng/L[16][17]
SedimentPre-ban (Qianzhen Port, 2003)Average 1300 ngSn/g dw[1][18]
SedimentPre-ban (Klaipėda Port, 2005)Up to 3000 ng Sn/g dw[17]
SedimentPost-ban (Qianzhen Port, 2020)14.2 - 807 ngSn/g dw[1][18]
SedimentPost-ban (Klaipėda Port, 2013)Up to 1793 ng Sn/g dw[17]
Table 2: Environmental Concentrations of TBT Before and After IMO Ban
Organism Group Species Endpoint Value (µg/L) Reference(s)
Fish Oncorhynchus mykiss (Rainbow Trout)96-hr LC504.8 - 8.4[15][17]
Menidia beryllina (Inland Silverside)Chronic LOEC (growth)0.93[15][17]
Various Marine Species48-96-hr LC502.1 - 400[15]
Crustaceans Daphnia magna21-day Chronic (reproduction)0.2[15][17]
Acanthomysis sculpta96-hr LC500.42[17]
Acartia tonsa (Copepod)6-day NOEC (mortality)0.004[15]
Mollusks Crassostrea gigas (Pacific Oyster Larvae)96-hr LC501.56
Crassostrea gigas (Pacific Oyster Spat)NOEL (growth)~0.02[8]
Nucella lapillus (Dogwhelk)Chronic NOEC (reproduction)0.001 - 0.002[17]
Nucella lapillus (Dogwhelk)Imposex Induction0.0024[2]
Table 3: Acute and Chronic Toxicity of TBT to Aquatic Organisms (LC50: Lethal Concentration, 50%; LOEC: Lowest Observed Effect Concentration; NOEC: No Observed Effect Concentration; NOEL: No Observed Effect Level)
Organism Bioconcentration Factor (BCF) Reference(s)
Nucella lapillus (Snail)Up to 250,000[17]
Plankton & other organismsUp to 70,000[9]
Mytilus edulis (Blue Mussel, juvenile)60,000
Freshwater Green Algae30,000
Oncorhynchus mykiss (Rainbow Trout, peritoneal fat)5,419
Oncorhynchus mykiss (Rainbow Trout, whole body)406
Table 4: Bioconcentration Factors (BCF) for TBT in Marine and Freshwater Organisms

Experimental Protocols

Accurate determination of TBT concentrations in environmental samples is critical for assessing contamination and ecological risk. The standard analytical approach involves extraction, derivatization to a more volatile form, and analysis by gas chromatography coupled with a sensitive detector.

Protocol for TBT Analysis in Seawater

This protocol is a synthesis of established methods for the determination of TBT in a seawater matrix.

Seawater_Analysis_Workflow start 1. Sample Collection (250-500 mL glass bottle) step2 2. Acidification & Spiking - Adjust pH to 4.5-5.0 (acetate buffer) - Add internal standard (e.g., TBT-d27) start->step2 step3 3. Derivatization (Ethylation) - Add 1-2 mL of 1-2% Sodium Tetraethylborate (NaBEt4) - Shake/react for 15-30 min step2->step3 step4 4. Liquid-Liquid Extraction - Add organic solvent (e.g., hexane (B92381) or DCM) - Shake vigorously for 1-2 min - Repeat 2-3 times, pooling organic layers step3->step4 step5 5. Drying & Concentration - Pass extract through anhydrous sodium sulfate (B86663) - Evaporate under gentle nitrogen stream to ~1 mL step4->step5 step6 6. GC-MS Analysis - Inject 1-3 µL into GC - Use Selected Ion Monitoring (SIM) for quantification step5->step6 end Result: TBT Concentration (ng/L) step6->end

Figure 2: Workflow for TBT analysis in seawater.

Methodology:

  • Sample Collection and Preservation: Collect approximately 500 mL of seawater in a pre-cleaned glass bottle with a Teflon-lined cap. Immediately chill the sample to ≤ 10°C.[4]

  • Acidification and Spiking: In a separatory funnel, acidify the water sample to a pH of approximately 4.5 using an acetate (B1210297) buffer. Add a known amount of an isotopically labeled internal standard, such as TBT-d27, to correct for matrix effects and procedural losses.

  • Derivatization: Convert the ionic TBT to a more volatile tetraalkylated form. Add 1-2 mL of a freshly prepared 1% sodium tetraethylborate (NaBEt4) solution. Shake gently and allow the reaction to proceed for at least 15-30 minutes.

  • Liquid-Liquid Extraction: Add 50 mL of a non-polar organic solvent like dichloromethane (B109758) (DCM) or hexane. Shake the funnel vigorously for 1-2 minutes, ensuring proper phase mixing. Allow the layers to separate.

  • Extract Collection: Drain the organic layer (bottom layer for DCM, top for hexane) through a column containing anhydrous sodium sulfate to remove residual water. Repeat the extraction process two more times with fresh solvent, combining the dried organic fractions.

  • Concentration: Reduce the volume of the combined extract to approximately 1-2 mL using a gentle stream of high-purity nitrogen.

  • Instrumental Analysis: Analyze the concentrated extract using a gas chromatograph coupled with a mass spectrometer (GC-MS). The use of Selected Ion Monitoring (SIM) mode is recommended to achieve the low detection limits required for environmental analysis.[4]

Protocol for TBT Analysis in Marine Sediment

This protocol outlines a common procedure for extracting and analyzing TBT from complex sediment matrices.

Methodology:

  • Sample Preparation: Freeze-dry the sediment sample to remove water. Homogenize the dried sample by grinding it to a fine powder.

  • Extraction:

    • Solvent Extraction with Tropolone: Weigh approximately 5-10 g of the dried sediment into an extraction thimble. Spike with an internal standard.[4] Perform a Soxhlet extraction or an Accelerated Solvent Extraction (ASE) using a mixture of a non-polar solvent (e.g., hexane or diethyl ether) and tropolone.[4] Tropolone acts as a chelating agent to improve the extraction efficiency of organotin compounds from the sediment matrix.[4]

  • Derivatization: Concentrate the extract to a small volume. Add a Grignard reagent, such as n-hexylmagnesium bromide, or an ethylating agent like NaBEt4 to convert the extracted TBT into a volatile derivative.

  • Cleanup: The derivatized extract often contains interfering compounds from the complex sediment matrix. A cleanup step using a silica (B1680970) gel or Florisil column is necessary.[4]

    • Pack a chromatography column with activated silica gel.

    • Transfer the concentrated extract onto the column.

    • Elute with a non-polar solvent like hexane to separate the derivatized TBT from more polar interferences.[4]

  • Concentration and Analysis: Collect the eluate and concentrate it to a final volume of 1-2 mL under a gentle stream of nitrogen.[4] Analyze the final extract by GC-MS as described for water samples.[4]

Regulatory Timeline and Global Ban

The widespread and severe ecological damage caused by TBT, particularly the collapse of oyster fisheries in France and the prevalence of imposex in gastropods, prompted a global regulatory response.[2]

TBT_Regulatory_Timeline The Path to a Global Ban on TBT N1970s Early 1970s: First reports of imposex in marine snails. Near-collapse of French oyster fishery. N1982 1982: France bans TBT paint on vessels <25m. N1970s->N1982 N1988 1988: Issue brought to the International Maritime Organization (IMO) Marine Environment Protection Committee (MEPC). N1982->N1988 N1990 1990: IMO MEPC recommends governments eliminate TBT paint on vessels <25m and limit leaching rates to <4 µg/cm²/day. N1988->N1990 N1999 1999: IMO Assembly calls for development of a legally binding global instrument to address harmful anti-fouling systems. N1990->N1999 N2001 October 2001: IMO adopts the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention). N1999->N2001 N2003 1 January 2003: AFS Convention prohibits the new application of organotin-based antifoulants on all vessels. N2001->N2003 N2008 1 January 2008: AFS Convention requires all ships to either be free of TBT paint on their hulls or have a barrier coat to prevent leaching. Global ban fully in effect. N2003->N2008

Figure 3: Key milestones in the international regulation of TBT.

The journey from initial ecological warnings to a full global prohibition was a multi-decade process driven by accumulating scientific evidence. The International Maritime Organization (IMO) was central to this effort. In 1990, the IMO's Marine Environment Protection Committee (MEPC) adopted a resolution recommending measures to control TBT use. This culminated in the adoption of the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) in October 2001.[15] The AFS Convention established a phased timeline, prohibiting the new application of TBT paints from January 1, 2003, and mandating that by January 1, 2008, all ships must either be free of TBT compounds or have them sealed to prevent leaching.[15]

Conclusion

Tributyltin represents a classic case study of a highly effective technology with devastating, unforeseen environmental consequences. Its history underscores the critical importance of thorough ecotoxicological testing and a precautionary approach to the introduction of new chemicals into the environment. While the global ban on TBT has led to measurable declines in environmental concentrations in many areas, its persistence in sediments means it will remain a potential source of contamination for years to come.[1] The legacy of TBT continues to inform the development of new, more environmentally benign antifouling technologies and serves as a crucial lesson for regulatory science and environmental stewardship.

References

Tributyltin (TBT) Contamination in Coastal Waters: A Technical Guide to Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tributyltin (TBT) contamination in coastal marine environments. Tributyltin is an organotin compound that was extensively used as a biocide in antifouling paints for ship hulls.[1][2] Despite international regulations banning its use, TBT persists in coastal ecosystems, posing a significant threat to marine life due to its high toxicity, even at very low concentrations.[2][3] This document details the primary sources and distribution pathways of TBT, summarizes quantitative data on its prevalence, and provides in-depth experimental protocols for its detection and analysis.

Sources and Distribution of Tributyltin

The primary source of TBT contamination in the marine environment is its use as an antifouling agent on boats and ships.[2][4] The compound leaches from the paint into the surrounding water, leading to contamination of the water column, sediments, and marine organisms.[3] Other, less significant sources include industrial discharges from paper mills, disinfection of industrial cooling waters, and use as a wood preservative.[2][4][5]

Once released into the aquatic environment, TBT exhibits a strong affinity for particulate matter and sediments, which act as a major sink for this contaminant.[3] Consequently, areas with high shipping traffic, such as harbors, marinas, and ports, often exhibit the highest concentrations of TBT in both water and sediment.[6] From the water and sediments, TBT can be taken up by marine organisms and bioaccumulate in the food chain.[3]

The following diagram illustrates the sources and distribution pathways of TBT in coastal waters.

TBT_Sources_Distribution Sources Sources of TBT Leaching Leaching Sources->Leaching Release Antifouling_Paints Antifouling Paints on Ships Antifouling_Paints->Sources Industrial_Discharges Industrial Discharges Industrial_Discharges->Sources Wood_Preservatives Wood Preservatives Wood_Preservatives->Sources Environmental_Compartments Environmental Compartments Water_Column Water Column Adsorption Adsorption & Deposition Water_Column->Adsorption Uptake Uptake & Bioaccumulation Water_Column->Uptake Sediments Sediments Sediments->Uptake Biota Marine Biota Distribution_Pathways Distribution Pathways Leaching->Water_Column Adsorption->Sediments Uptake->Biota

Sources and distribution pathways of TBT in coastal environments.

Quantitative Data on TBT Contamination

The following table summarizes TBT concentrations reported in various coastal environments worldwide, providing a snapshot of the extent of contamination in different environmental compartments.

LocationSample MatrixTBT ConcentrationReference
Global (Review) Water1 - >1000 ng/L--INVALID-LINK--
Sediment1 - >10,000 ng/g dry wt.--INVALID-LINK--
Biota10 - >10,000 ng/g wet wt.--INVALID-LINK--
Sri Lanka Water<1 - 303 ± 7.4 ng/L--INVALID-LINK--
Sediment17 ± 1.4 - 107 ± 4.1 ng/g--INVALID-LINK--
Taiwan (Qianzhen Fishing Port) Sediment13.1 - 786 ng Sn/g dw--INVALID-LINK--
Argentina (Atlantic Coast) WaterNot detected - 150 ng/L--INVALID-LINK--
SedimentNot detected - 2500 ng/g--INVALID-LINK--

Experimental Protocols for TBT Analysis

Accurate determination of TBT concentrations in environmental samples requires robust analytical methodologies. The most common techniques involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or other sensitive detectors. A general workflow for TBT analysis is presented below.

TBT_Analysis_Workflow Sample_Collection Sample Collection (Water, Sediment, Biota) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Extraction Extraction (LLE, SPE, PSE, QuEChERS) Sample_Preparation->Extraction Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization Cleanup Cleanup (e.g., Florisil Column) Derivatization->Cleanup Instrumental_Analysis Instrumental Analysis Cleanup->Instrumental_Analysis GC_MS GC-MS / GC-FPD Instrumental_Analysis->GC_MS LC_MS_MS LC-MS/MS Instrumental_Analysis->LC_MS_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LC_MS_MS->Data_Analysis

A generalized experimental workflow for the analysis of TBT.
Sample Collection and Storage

  • Water: Water samples should be collected in pre-cleaned amber glass bottles to minimize photodegradation. Samples should be acidified to a pH of approximately 2 with an appropriate acid (e.g., HCl) to preserve the TBT.[7]

  • Sediment: Sediment samples are typically collected using a grab sampler or corer. Samples should be stored frozen at -20°C until analysis to maintain sample integrity.[6]

  • Biota: Biological tissues should be dissected and homogenized. Like sediment samples, they should be stored frozen at -20°C.[1]

Sample Preparation
  • Liquid-Liquid Extraction (LLE): Acidified water samples are extracted with a non-polar solvent such as n-hexane, often in the presence of a complexing agent like tropolone.[1]

  • Solid-Phase Extraction (SPE): The water sample is passed through a solid sorbent cartridge (e.g., C18) that retains the TBT. The TBT is then eluted with a small volume of an organic solvent.[7]

  • Soxhlet Extraction: Desiccated sediment or tissue samples are extracted with a solvent like n-hexane over an extended period.[1]

  • Pressurized Solvent Extraction (PSE): This technique uses elevated temperatures and pressures to increase the efficiency of extraction from solid matrices.[8]

  • Ultrasonic Sonication: Samples are placed in a solvent and subjected to ultrasonic waves to facilitate the extraction of TBT.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step in a single tube, offering a faster alternative for sample preparation.[9]

Derivatization

For analysis by gas chromatography, the ionic TBT must be converted to a more volatile form. This is typically achieved through derivatization with an alkylating agent. A common method is ethylation using sodium tetraethylborate (NaBEt4).[10][11]

Instrumental Analysis

GC-MS is a widely used technique for the analysis of derivatized TBT. The sample is injected into the GC, where the TBT derivative is separated from other compounds on a capillary column. The separated compound then enters the mass spectrometer, which provides identification and quantification based on its mass-to-charge ratio.[10] For enhanced sensitivity, a triple quadrupole GC-MS/MS system can be used in selected reaction monitoring (SRM) mode.[10]

GC-FPD is another common method for TBT analysis. The FPD is a selective detector for sulfur and phosphorus compounds, but it can also be used for tin by employing a specific filter.[5]

LC-MS/MS offers the advantage of analyzing TBT without the need for derivatization. The sample is separated by liquid chromatography and then detected by tandem mass spectrometry.[8][9] This method is particularly useful for complex matrices.

Quality Assurance and Quality Control (QA/QC)

To ensure the accuracy and reliability of the analytical results, a robust QA/QC program should be implemented. This includes:

  • Method Blanks: Analyzing a sample free of TBT to check for contamination during the analytical process.

  • Spiked Samples: Adding a known amount of TBT to a sample to determine the recovery of the method.

  • Certified Reference Materials (CRMs): Analyzing a material with a known concentration of TBT to verify the accuracy of the method.[7][12]

  • Internal Standards: Adding a labeled TBT standard (e.g., deuterated TBT) to the sample before extraction to correct for any losses during sample preparation and analysis.[9]

Conclusion

Tributyltin remains a persistent and toxic contaminant in many coastal marine environments, despite regulatory bans on its use. The primary source of TBT is antifouling paints on ships, leading to its accumulation in water, sediments, and biota, particularly in areas with high maritime activity. Accurate monitoring of TBT levels is crucial for assessing the environmental risks and the effectiveness of regulatory measures. The experimental protocols outlined in this guide, utilizing techniques such as GC-MS and LC-MS/MS, provide robust and sensitive methods for the detection and quantification of TBT in various environmental matrices. Continued monitoring and research are essential to understand the long-term fate of TBT in the marine environment and to protect vulnerable ecosystems.

References

Tributyltin-Induced Imposex in Female Gastropods: An In-depth Technical Guide to a Key Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imposex, the superimposition of male sexual characteristics onto female gastropods, stands as one of the most definitive examples of endocrine disruption in wildlife. This phenomenon is primarily induced by exposure to organotin compounds, most notably tributyltin (TBT), a highly effective biocide historically used in anti-fouling paints for marine vessels.[1] Even at extremely low concentrations, TBT can trigger the development of a penis and vas deferens in female snails, often leading to sterility and population decline.[1][2] This high sensitivity and specificity make imposex an invaluable biomarker for assessing TBT pollution in marine ecosystems.[1]

This technical guide provides an in-depth overview of tributyltin-induced imposex, detailing the underlying molecular mechanisms, comprehensive experimental protocols for its assessment, and a summary of quantitative data from key studies. The information is tailored for researchers, scientists, and professionals in drug development and environmental toxicology engaged in the study of endocrine-disrupting chemicals.

Molecular Mechanisms of TBT-Induced Imposex

The masculinizing effect of TBT in female gastropods is primarily attributed to two interconnected molecular pathways: the inhibition of the cytochrome P450 aromatase enzyme and the inappropriate activation of the retinoid X receptor (RXR).

Aromatase Inhibition Pathway

One of the leading hypotheses for TBT-induced imposex is the inhibition of aromatase, a key enzyme in the steroidogenesis pathway.[2] Aromatase, a member of the cytochrome P450 superfamily, is responsible for the conversion of androgens (like testosterone) into estrogens.[3] By inhibiting this enzyme, TBT disrupts the androgen-to-estrogen balance, leading to an accumulation of testosterone (B1683101) in female gastropods.[2] This elevated level of testosterone is believed to be a primary driver for the development of male sexual organs.[3] In vitro studies have demonstrated that TBT can significantly reduce aromatase activity in gastropod tissues.[2]

TBT Tributyltin (TBT) Aromatase Cytochrome P450 Aromatase TBT->Aromatase Inhibits Estrogens Estrogens Aromatase->Estrogens Converts Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Masculinization Development of Male Sexual Characteristics (Imposex) Androgens->Masculinization Promotes Estrogens->Masculinization Inhibits

Aromatase Inhibition Pathway
Retinoid X Receptor (RXR) Signaling Pathway

A growing body of evidence points to the critical involvement of the retinoid X receptor (RXR) in mediating TBT's effects.[4][5] RXR is a nuclear receptor that plays a crucial role in various developmental processes, including sexual differentiation.[4] TBT has been shown to bind to the RXR with high affinity, acting as an agonist and inappropriately activating the receptor.[4][6] This activation of the RXR signaling pathway is thought to trigger the downstream gene expression responsible for the development of the penis and vas deferens in female gastropods.[4][7] Studies have shown that TBT exposure leads to altered RXR gene transcription in the central nervous system and the penis-forming area of female snails.[7]

TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds & Activates DNA DNA (Response Elements) RXR->DNA Binds to GeneExpression Altered Gene Expression DNA->GeneExpression Regulates Masculinization Development of Male Sexual Characteristics (Imposex) GeneExpression->Masculinization Leads to

Retinoid X Receptor (RXR) Activation Pathway

Quantitative Data on TBT-Induced Imposex

The severity of imposex is directly correlated with the concentration of TBT in the environment and the duration of exposure. This dose-dependent relationship is the foundation of its use as a biomarker. The following tables summarize quantitative data from studies on two commonly monitored gastropod species, Nucella lapillus (the dog whelk) and Hexaplex trunculus.

Table 1: TBT Concentration in Water and Imposex Development in Nucella lapillus

TBT Concentration (ng Sn/L)Exposure Duration (days)Vas Deferens Sequence Index (VDSI)Relative Penis Size Index (RPSI) (%)Reference
5120Increase observedIncrease observed[3]
5090100% incidence-[8]
60120Increase observedIncrease observed[3]
100120Increase observedIncrease observed[3]

Table 2: TBT Concentration in Tissue and Imposex Development in Hexaplex trunculus

TBT Concentration in Tissue (ng Sn/g dry weight)Vas Deferens Sequence Index (VDSI)Relative Penis Length Index (RPLI) (%)Imposex Incidence (%)Reference
1.2 - 23.90 - 4.40 - 56.70 - 100[9]
1.5 - 73.70 - 4.40 - 56.70 - 100[9]

Table 3: Laboratory Exposure and Imposex Development in Hexaplex trunculus

TBT Concentration in Water (ng/L)Exposure Duration (months)Vas Deferens Sequence Index (VDSI)Imposex Incidence (%)Reference
553.0100
503100% incidence100

Experimental Protocols

A standardized approach to the assessment of imposex is crucial for data comparability across different studies and monitoring programs. The following protocols outline the key steps from field sampling to laboratory analysis.

Field Sampling and Handling
  • Site Selection : Choose sampling sites that represent a gradient of potential TBT contamination, including areas with high shipping traffic (ports, marinas) and reference sites with minimal boating activity.[10]

  • Specimen Collection : Collect a sufficient number of adult gastropods (typically 30-50 individuals per site) of a consistent size range to ensure robust statistical analysis.[11] Manual collection during low tide is a common method for intertidal species.[11]

  • Transportation : Transport the collected snails to the laboratory in coolers with ambient seawater to minimize stress.

  • Acclimation : Upon arrival at the laboratory, transfer the snails to aquaria with clean, aerated seawater and allow them to acclimate for a short period (e.g., 24-48 hours) before analysis.[12]

Laboratory Analysis of Imposex

cluster_field Field Protocol cluster_lab Laboratory Protocol SiteSelection Site Selection Collection Specimen Collection SiteSelection->Collection Transport Transportation Collection->Transport Anesthesia Anesthesia Transport->Anesthesia ShellRemoval Shell Removal Anesthesia->ShellRemoval Dissection Dissection & Sexing ShellRemoval->Dissection Measurement Penis Length Measurement Dissection->Measurement VDS VDS Staging Measurement->VDS DataAnalysis Data Analysis (VDSI, RPSI) VDS->DataAnalysis

References

Navigating the Depths of Degradation: A Technical Guide to Photochemical and Microbial Breakdown of Tributyltin in Seawater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributyltin (TBT), a highly toxic organotin compound once widely used in marine anti-fouling paints, persists as a significant environmental concern due to its detrimental effects on marine ecosystems. Understanding its degradation pathways is crucial for remediation efforts and for the development of safer alternatives. This technical guide provides an in-depth analysis of the photochemical and microbial degradation of TBT in seawater, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.

Core Principles of Tributyltin Degradation in the Marine Environment

The primary mechanism for the breakdown of tributyltin in seawater is a sequential dealkylation process, where butyl groups are progressively removed from the tin atom. This process transforms the highly toxic TBT into less harmful compounds: dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally, inorganic tin.[1] This degradation is driven by two main forces: photochemical breakdown initiated by sunlight and microbial activity from various marine microorganisms.

Several environmental factors influence the rate of TBT degradation, including temperature, pH, salinity, light exposure, and the composition and density of microbial communities.[1] While abiotic factors like UV radiation contribute to the breakdown, biotic processes, particularly microbial degradation, are considered the principal drivers of TBT detoxification in the marine environment.[1][2]

Quantitative Insights into TBT Degradation

The rate of tributyltin degradation can vary significantly depending on environmental conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Half-life of Tributyltin (TBT) in Seawater

ConditionHalf-lifeReference
Photolytic degradation18 to >89 days (depending on conditions)
General marine waterOne to two weeks[3]
River water (Daini Neya River)Approximately 11 days[4]
Seawater (Sakaisenboku Harbour)Similar to river water[4]
Other areas of Osaka BayLittle degradation observed[4]
Lower temperaturesSeveral months

Table 2: Degradation Efficiency of TBT and its Metabolites under Specific Experimental Conditions

TreatmentCompoundDegradation YieldDurationReference
Photocatalysis (TiO₂-UV) in waterTBT99.8%30 minutes[5][6]
Photolysis in waterTBT~10%30 minutes[5][6]
Photocatalysis (TiO₂-UV) in sedimentTBT32% to 37%2 hours[5]
Fenton's Reagent (spiked sediment)TBT>98%Not specified[7]
Electrochemical Treatment (spiked sediment)TBT>98%Not specified[7]
Fenton's Reagent (non-spiked sediment)TBT64%Not specified[7]
Electrochemical Treatment (non-spiked sediment)TBT58%Not specified[7]

Experimental Protocols for TBT Degradation Analysis

The accurate quantification of TBT and its degradation products is essential for studying its environmental fate. Below are detailed methodologies for the key experiments cited in the literature.

Sample Collection and Preparation
  • Seawater Sampling: Collect seawater samples from the desired location in pre-cleaned amber glass bottles to minimize photodegradation during transport and storage.

  • Sediment Sampling: Collect sediment samples using a grab sampler or corer. Store samples in appropriate containers and keep them cool to prevent further microbial activity before analysis.

  • Extraction from Seawater:

    • Acidify the non-filtered seawater sample to the appropriate pH (e.g., pH 4.8 with sodium acetate-acetic acid buffer).[8]

    • Perform simultaneous extraction and derivatization. A common method involves adding a derivatizing agent like sodium tetraethylborate (NaBEt₄) and a non-polar solvent such as hexane.[8]

    • Agitate the mixture vigorously (e.g., mechanical shaking at 350 rpm for 30 minutes) to ensure efficient extraction of the organotin compounds into the organic phase.[8]

  • Extraction from Sediment:

    • Spike sediment samples with a known concentration of TBT standard for recovery studies if necessary.[7]

    • Employ solvent extraction techniques, often with a mixture of solvents and in the presence of a complexing agent (e.g., tropolone) to enhance extraction efficiency.

    • The extract is then subjected to a cleanup procedure to remove interfering substances.

Derivatization

Prior to gas chromatographic analysis, the ionic organotin compounds are converted into more volatile and thermally stable derivatives.

  • Ethylation: The most common method involves derivatization with sodium tetraethylborate (NaBEt₄), which replaces the anionic group on the tin atom with an ethyl group.[8]

  • Grignard Reaction: Alternatively, a Grignard reagent, such as pentylmagnesium bromide, can be used to form pentylated derivatives of the butyltins.

Instrumental Analysis
  • Gas Chromatography (GC): The derivatized extract is injected into a gas chromatograph for separation of the different organotin compounds.

  • Detection:

    • Mass Spectrometry (MS): GC-MS is a powerful technique for both identification and quantification of the organotin compounds based on their mass-to-charge ratio.[9]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS provides element-specific detection of tin, offering high sensitivity and minimizing interferences.[5]

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in TBT degradation, the following diagrams have been generated using the DOT language.

TBT_Degradation_Pathway TBT Tributyltin (TBT) (C₄H₉)₃Sn⁺ DBT Dibutyltin (DBT) (C₄H₉)₂Sn²⁺ TBT->DBT - Butyl Group MBT Monobutyltin (MBT) (C₄H₉)Sn³⁺ DBT->MBT - Butyl Group InorganicTin Inorganic Tin Sn⁴⁺ MBT->InorganicTin - Butyl Group

Caption: Sequential dealkylation pathway of Tributyltin (TBT) in the marine environment.

TBT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Seawater Seawater Sample Extraction Solvent Extraction & Derivatization (e.g., with NaBEt₄) Seawater->Extraction GC Gas Chromatography (GC) Separation Extraction->GC Detector Detection (MS or ICP-MS) GC->Detector Quantification Quantification of TBT, DBT, MBT Detector->Quantification

Caption: General experimental workflow for the analysis of Tributyltin (TBT) and its degradation products.

Concluding Remarks

The degradation of tributyltin in seawater is a complex process influenced by a combination of photochemical and microbial activities. While significant progress has been made in understanding the degradation pathways and the factors that control them, TBT's persistence in sediments remains a long-term challenge.[3] Continued research into the specific microbial strains and enzymatic processes involved in TBT degradation is essential for developing effective bioremediation strategies. Furthermore, the development of advanced analytical techniques will continue to improve our ability to monitor the fate of TBT and its metabolites in the marine environment, ultimately safeguarding the health of our oceans.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Organotin Compound Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the complex relationship between the chemical structure of organotin compounds and their toxicological effects. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical resource for understanding the mechanisms of organotin toxicity, offering detailed experimental protocols and quantitative data to guide future research and development.

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, have seen widespread use in various industrial and agricultural applications, from PVC stabilizers to pesticides.[1][2] However, their utility is shadowed by significant toxicological concerns, including immunotoxicity, neurotoxicity, and endocrine disruption.[3][4] The toxicity of these compounds is not uniform; it is intricately linked to the number and nature of the organic groups attached to the tin atom, a concept known as the structure-activity relationship (SAR).

This guide delves into the core principles of organotin SAR, providing a detailed analysis of how molecular structure dictates biological activity and, consequently, toxicity.

The Crucial Role of Organic Substituents

The toxicity of organotin compounds is fundamentally governed by the number and type of organic ligands (R groups) covalently bonded to the tin atom, following the general formula RnSnX4-n. The general order of toxicity is R3SnX > R2SnX2 > RSnX3, with tetraorganotins (R4Sn) generally exhibiting low toxicity due to the stability of the four tin-carbon bonds.[1]

Triorganotins (R3SnX) are consistently the most toxic class of organotin compounds.[1][5][6] Their high lipophilicity allows for efficient passage through biological membranes, leading to interactions with critical cellular components. The nature of the 'R' group also plays a pivotal role. For instance, trimethyltin (B158744) and triethyltin (B1234975) are potent neurotoxins, while tributyltin is a powerful immunotoxin.[2][3] Aryl-substituted organotins are generally less toxic than their alkyl counterparts.[5]

Diorganotins (R2SnX2), while generally less toxic than their triorganotin analogs, still exhibit significant biological activity, including immunotoxicity. Monoorganotins (RSnX3) are the least toxic of the substituted organotins.

Quantitative Insights into Organotin Toxicity

To provide a clear comparative framework, this guide summarizes available quantitative toxicity data for a range of organotin compounds. The following tables present median lethal dose (LD50) values from in vivo studies and half-maximal inhibitory concentration (IC50) values from in vitro cytotoxicity assays.

Table 1: Acute Oral LD50 Values of Selected Organotin Compounds in Rats

Organotin CompoundCAS NumberOral LD50 (mg/kg body weight)
Tributyltin Oxide (TBTO)56-35-9127 - 234[7]
Dibutyltin Dichloride683-18-1100 - 219[7]
Dibutyltin (IV) Bis-N-Benzyl Methyl DithiocarbamateN/A776.2 (male mice), 794.3 (female mice)[8]
Triphenyltin Acetate900-95-8402.38[7]
Diphenyltin Dichloride1135-99-5500 (Acute Toxicity Estimate)[7]

Table 2: In Vitro Cytotoxicity (IC50) of Selected Organotin Compounds against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1,4-bis(diphenylchlorostannyl)p-xyleneEL4 (murine lymphoma)5.4[9]
1,4-bis(diphenylchlorostannyl)p-xyleneNFS-70 (murine lymphoma)3.2[9]
1,4-bis(diphenylchlorostannyl)p-xyleneKit 225 (human T-cell lymphoma)29.9[9]
1,4-bis(diphenylchlorostannyl)p-xyleneHeLa (human cervical cancer)58.65[9]
Diphenylmethyltin chlorideEL4 (murine lymphoma)2.4[9]
Diphenylmethyltin chlorideNFS-70 (murine lymphoma)1.2[9]
Diphenylmethyltin chlorideKit 225 (human T-cell lymphoma)1.5[9]
Diphenylmethyltin chlorideHeLa (human cervical cancer)32.4[9]
Organotin(IV) (2-methoxyethyl) methyldithiocarbamate (Compound 1)Jurkat E6.1 (human T-cell leukemia)0.14[10]
Organotin(IV) (2-methoxyethyl) methyldithiocarbamate (Compound 1)HL-60 (human promyelocytic leukemia)0.06[10]
Organotin(IV) (2-methoxyethyl) methyldithiocarbamate (Compound 1)K562 (human chronic myelogenous leukemia)5.20[10]
Organotin(IV) (2-methoxyethyl) methyldithiocarbamate (Compound 2)Jurkat E6.1 (human T-cell leukemia)1.30[10]
Organotin(IV) (2-methoxyethyl) methyldithiocarbamate (Compound 2)HL-60 (human promyelocytic leukemia)0.18[10]
Organotin(IV) (2-methoxyethyl) methyldithiocarbamate (Compound 2)K562 (human chronic myelogenous leukemia)5.40[10]

Mechanisms of Toxicity: A Multi-pronged Assault on Cellular Function

Organotin compounds exert their toxic effects through a variety of mechanisms, often targeting fundamental cellular processes. A primary mechanism is the induction of apoptosis, or programmed cell death.

The Apoptotic Pathway

Organotins can trigger apoptosis through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular calcium concentration ([Ca2+]i) and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[11]

Organotin_Apoptosis_Pathway Organotin Organotin Compound Ca_Influx ↑ Intracellular Ca2+ Organotin->Ca_Influx Mitochondria Mitochondria Ca_Influx->Mitochondria ROS ↑ ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Organotin-induced intrinsic apoptosis pathway.

This disruption of mitochondrial homeostasis leads to the release of cytochrome c into the cytosol, which then complexes with Apaf-1 to activate caspase-9, an initiator caspase.[11] Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, culminating in apoptosis.[11]

Neurotoxicity

Certain organotins, particularly trimethyltin (TMT) and triethyltin (TET), are potent neurotoxicants.[2] Their mechanisms of neurotoxicity involve the disruption of neuronal signaling and integrity. For instance, tributyltin (TBT) has been shown to induce oxidative stress in neuronal cells by reducing estrogen levels, which in turn impairs the Akt signaling pathway and downregulates glutathione (B108866) S-transferase (GST), a key antioxidant enzyme.[3]

Organotin_Neurotoxicity_Pathway TBT Tributyltin (TBT) Estrogen ↓ Estrogen Levels TBT->Estrogen Akt ↓ Akt Signaling Estrogen->Akt GST ↓ Glutathione S-Transferase (GST) Akt->GST ROS_Neuro ↑ Reactive Oxygen Species (ROS) GST->ROS_Neuro leads to OxidativeStress Oxidative Stress ROS_Neuro->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage

Caption: TBT-induced neurotoxicity via oxidative stress.

Detailed Experimental Protocols

To facilitate reproducible and standardized research, this guide provides detailed methodologies for key experiments used to assess organotin toxicity.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 106 cells/mL and incubate overnight.[12]

  • Compound Treatment: Treat cells with a serial dilution of the organotin compound (e.g., 0.156 to 10.000 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the organotin compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.[13]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[13]

Caspase Activity Assay

This assay measures the activity of key apoptosis-related enzymes, the caspases.

Protocol:

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.[13]

  • Lysate Preparation: Centrifuge the lysate to remove cellular debris.[13]

  • Reaction Setup: Add the cell lysate to a 96-well plate.[13] Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) and a reaction buffer.[14][15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[14]

  • Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[14] The signal is proportional to the caspase activity.

Experimental_Workflow Start Cell Culture Treatment Organotin Compound Treatment Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assays Treatment->Apoptosis Mechanistic Mechanistic Studies Treatment->Mechanistic Analysis Data Analysis & Interpretation Cytotoxicity->Analysis AnnexinV Annexin V/PI Staining Apoptosis->AnnexinV Caspase Caspase Activity Apoptosis->Caspase DNAladder DNA Laddering Apoptosis->DNAladder Calcium Calcium Imaging Mechanistic->Calcium ROS ROS Detection Mechanistic->ROS WesternBlot Western Blot Mechanistic->WesternBlot AnnexinV->Analysis Caspase->Analysis DNAladder->Analysis Calcium->Analysis ROS->Analysis WesternBlot->Analysis

References

Tributyltin Exposure: A Technical Guide to Cardiovascular Effects and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiovascular effects and cytotoxic mechanisms associated with tributyltin (TBT) exposure. TBT, a persistent organotin compound, has been shown to elicit a range of adverse effects on the cardiovascular system and various cell types. This document summarizes key quantitative data, details common experimental protocols for assessing TBT toxicity, and visualizes the primary signaling pathways involved.

Cardiovascular Effects of Tributyltin

Tributyltin exposure is detrimental to the cardiovascular system, inducing vascular dysfunction and cardiotoxicity.[1][2][3] Its lipophilic nature allows it to easily cross cell membranes, damaging endothelial and smooth muscle cells.[1][2][3] Even at low concentrations, including those at or below the acceptable daily intake (ADI) of 250 ng/kg/day, TBT has been shown to cause adverse cardiovascular effects in animal models.[1][2]

In Vivo Cardiovascular Effects

Studies in rodent models demonstrate that TBT exposure alters vascular reactivity and morphology. Exposure to doses as low as 100 and 500 ng/kg/day for 15 days can modify vascular reactivity in the aorta, mesenteric, and coronary arteries.[1][2][3] These changes are often accompanied by structural alterations such as smooth muscle cell atrophy, increased collagen deposition, and fibrin (B1330869) accumulation.[1][2][3] In female rats, a 15-day exposure to 100 ng/kg of TBT resulted in a significant increase in baseline coronary perfusion pressure and impaired vasodilation.[4] This was associated with endothelial denudation and platelet aggregation.[1][2][4]

ParameterSpecies/ModelTBT DoseExposure DurationObserved EffectReference
Vascular ReactivityFemale Wistar Rats100 ng/kg/day (gavage)15 daysImpaired 17β-estradiol-induced vasodilation[4]
Coronary Perfusion PressureFemale Wistar Rats100 ng/kg/day (gavage)15 daysSignificantly increased baseline pressure[4]
Vascular MorphologyFemale Wistar Rats100 & 500 ng/kg/day15 daysSmooth muscle cell atrophy, increased collagen deposition[1][2][3]
Aortic ReactivityFemale Wistar Rats0.5 µg/kg/day15 daysReduced relaxation induced by ACh and SNP[5]
Superoxide (B77818) Anion ProductionFemale Wistar Rats0.5 µg/kg/day15 daysIncreased production in the aortic wall[5]
Heart Rate & DevelopmentZebrafish Embryos0.2, 1, and 2 µg/LFrom 2 hpfDecreased heart rate, pericardial edema, impaired heart development[6]

Table 1: Summary of In Vivo Cardiovascular Effects of Tributyltin Exposure.

Cytotoxicity of Tributyltin

Tributyltin exhibits significant cytotoxicity across a range of cell types, including endothelial cells, cardiomyocytes, hepatocytes, and various immune cells. The primary mechanisms underlying this toxicity are the induction of apoptosis and necrosis, driven by oxidative stress and disruption of intracellular calcium homeostasis.

In Vitro Cytotoxicity Data

The cytotoxic effects of TBT are dose- and time-dependent. In porcine aortic endothelial cells (pAECs), a 24-hour exposure to TBT at concentrations of 100, 250, 500, 750, and 1000 nM resulted in a dose-dependent decrease in cell viability.[7] Similarly, submicromolar concentrations of TBT have been shown to induce cytotoxicity and apoptosis in pancreatic β-cells.[8]

Cell TypeTBT ConcentrationExposure TimeEndpointObserved EffectReference
Porcine Aortic Endothelial Cells (pAECs)100-1000 nM24 hoursCell Viability (LDH Assay)Dose-dependent decrease in viability[7]
Murine Macrophage (J774.1)1-1.5 µMNot SpecifiedApoptosis (TUNEL, Caspase-3)Dose-dependent increase in apoptosis and caspase-3 activity[9]
Human Natural Killer (NK) Cells25-300 nM10 minutesMAPK ActivationActivation of JNK and p44/42[10]
Human Natural Killer (NK) Cells200 nM24 hoursCytotoxic Function>90% decrease in function[11]
Rat Thymocytes0.1-2 µMNot SpecifiedApoptosis (DNA laddering)Induction of apoptosis[12]
PC12 Cells500 nM - 2 µMNot SpecifiedApoptosis (Caspase activation)Concentration-dependent apoptosis[13]
Human Jurkat T-cells1-1.5 µM4 hoursApoptosisInhibition by caspase-3 and -9 inhibitors[14]

Table 2: Summary of In Vitro Cytotoxicity of Tributyltin Exposure.

Core Mechanistic Pathways

Oxidative Stress

A primary mechanism of TBT-induced cardiovascular toxicity is the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2] TBT exposure increases vascular superoxide anion production, which is thought to be derived from NADPH oxidase.[1][2][3] This increase in ROS can lead to an imbalance in nitric oxide (NO) bioavailability and a decrease in eNOS protein expression, contributing to endothelial dysfunction.[1][2][3] In cardiomyocytes, TBT induces both cytosolic and mitochondrial ROS production.[4]

G TBT Tributyltin (TBT) Membrane Cell Membrane NADPH_Oxidase NADPH Oxidase TBT->NADPH_Oxidase Activates AngII_Receptor Angiotensin II Receptor TBT->AngII_Receptor Activates eNOS eNOS Expression/ Activity TBT->eNOS Decreases Mitochondria Mitochondria TBT->Mitochondria Targets ROS Increased ROS (Superoxide Anion) NADPH_Oxidase->ROS Produces AngII_Receptor->NADPH_Oxidase Activates NO Decreased Nitric Oxide (NO) ROS->NO Scavenges Vascular_Dysfunction Vascular Dysfunction (Endothelial Damage, Smooth Muscle Atrophy) ROS->Vascular_Dysfunction Leads to eNOS->NO NO->Vascular_Dysfunction Contributes to Mito_ROS Mitochondrial ROS Mitochondria->Mito_ROS Produces Cardiomyocyte_Damage Cardiomyocyte Damage Mito_ROS->Cardiomyocyte_Damage Leads to

Caption: TBT-Induced Oxidative Stress Pathway in Cardiovascular Cells.

Disruption of Calcium Homeostasis

TBT is a potent disruptor of intracellular calcium (Ca²⁺) signaling. In Jurkat T-cells, TBT induces rapid and sustained elevations in intracellular Ca²⁺ levels.[15] This disruption of Ca²⁺ homeostasis is a critical upstream event that can trigger both oxidative stress and apoptosis. In hepatocytes, TBT causes a release of Ca²⁺ from the endoplasmic reticulum into the cytosol, which in turn activates calpain and initiates apoptotic signaling.[16] The rise in intracellular Ca²⁺ is a prerequisite for post-mitochondrial events in the apoptotic cascade, including caspase activation.[15]

G TBT Tributyltin (TBT) ER Endoplasmic Reticulum (ER) TBT->ER Triggers Ca_Release Ca²⁺ Release into Cytosol ER->Ca_Release Cytosolic_Ca Increased Cytosolic [Ca²⁺] Ca_Release->Cytosolic_Ca Mitochondria Mitochondria Cytosolic_Ca->Mitochondria Overload Calpain Calpain Activation Cytosolic_Ca->Calpain ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Induces Calpain->Apoptosis Initiates

Caption: TBT-Induced Disruption of Intracellular Calcium Signaling.

Induction of Apoptosis

TBT induces apoptosis through multiple pathways, often initiated by oxidative stress and/or Ca²⁺ dysregulation. Both extrinsic and intrinsic (mitochondrial) apoptotic pathways can be activated. In hepatocytes, TBT activates the ER stress pathway, leading to the activation of caspase-12, and also promotes the translocation of pro-apoptotic proteins Bax and Bad to the mitochondria.[16] In various cell types, TBT exposure leads to the activation of executioner caspases, such as caspase-3, culminating in DNA fragmentation and cell death.[9][15] The activation of MAP kinases, including JNK and p44/42, also plays a significant role in modulating TBT-induced apoptosis.[10][11]

G TBT Tributyltin (TBT) Stress Oxidative Stress & Ca²⁺ Dysregulation TBT->Stress ER_Stress ER Stress Stress->ER_Stress Mitochondria Mitochondrial Stress Stress->Mitochondria Caspase12 Caspase-12 Activation ER_Stress->Caspase12 Bax_Bad Bax/Bad Translocation Mitochondria->Bax_Bad Caspase3 Caspase-3 Activation Caspase12->Caspase3 Cyto_C Cytochrome c Release Bax_Bad->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: TBT-Induced Apoptotic Signaling Pathways.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 a Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) b Incubate for 24h to allow attachment a->b c Treat cells with varying concentrations of TBT b->c d Incubate for desired exposure time (e.g., 24h or 48h) c->d e Add MTT solution (e.g., 10µL of 5 mg/mL) to each well d->e f Incubate for 4 hours at 37°C e->f g Remove medium and add DMSO (100µL) to dissolve formazan (B1609692) crystals f->g h Measure absorbance at 570 nm g->h

Caption: General Workflow for an MTT Cytotoxicity Assay.

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of TBT in serum-free medium. Replace the medium in the wells with the TBT-containing medium and incubate for the desired exposure period (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Preparation: Induce apoptosis by treating cells with TBT for the desired time. Include positive and negative controls. Harvest 1-5 x 10⁵ cells by centrifugation.[19]

  • Washing: Wash the cells once with cold 1X PBS and carefully discard the supernatant.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and a low concentration of Propidium Iodide (PI).[19][20]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19][20]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[21]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a general method for detecting intracellular ROS using a fluorescent probe like Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Methodology:

  • Cell Treatment: Culture cells in a suitable format (e.g., 96-well black-walled plates or on coverslips) and treat with TBT for the desired duration.

  • Probe Loading: Remove the treatment medium and wash the cells with a warm physiological buffer (e.g., HBSS). Load the cells with the fluorescent ROS probe (e.g., 10 µM DHE) for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells with buffer to remove any excess probe.

  • Measurement: Measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Intracellular Calcium Imaging

This protocol outlines a method for measuring changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye like Fluo-4 AM.

Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in buffer for 30-60 minutes at 37°C.[20]

  • De-esterification: Wash the cells with buffer to remove excess dye and allow for at least 30 minutes for the dye to de-esterify.[20]

  • Live-Cell Imaging: Mount the dish on a confocal or fluorescence microscope equipped for live-cell imaging and maintain at 37°C.

  • Data Acquisition: Acquire a baseline fluorescence reading. Add TBT to the imaging buffer and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

Conclusion

Tributyltin is a potent toxicant with significant adverse effects on the cardiovascular system. Its cytotoxicity is primarily mediated through the induction of oxidative stress, disruption of intracellular calcium homeostasis, and the subsequent activation of apoptotic pathways. The data and protocols presented in this guide offer a foundational resource for researchers investigating the mechanisms of TBT toxicity and for professionals involved in the development of strategies to mitigate its harmful effects. Further research is warranted to fully elucidate the complex signaling networks involved and to assess the long-term cardiovascular risks associated with chronic low-level TBT exposure.

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for Tributyltin (TBT) Speciation in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tributyltin (TBT), an organotin compound, has been widely used as a biocide in anti-fouling paints for ships.[1][2] Its significant toxicity to non-target aquatic organisms, even at very low concentrations, has made it a major environmental pollutant.[1][3] TBT and its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), exhibit varying levels of toxicity.[4] Therefore, speciation analysis, which involves the separation and quantification of these individual organotin species, is crucial for accurately assessing environmental contamination and toxicological risk.[1][5]

This document provides detailed protocols and comparative data for the speciation analysis of tributyltin and its derivatives in environmental samples, primarily focusing on methods using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Experimental Workflows & Logical Relationships

The analytical workflow for organotin speciation depends on the chosen analytical technique and the sample matrix. Gas chromatography-based methods require a derivatization step to make the polar organotin compounds volatile, whereas liquid chromatography methods can often analyze the compounds directly after extraction.

TBT_Speciation_Workflow cluster_sample Sample Collection & Preparation cluster_gc GC-Based Analysis cluster_lc LC-Based Analysis cluster_data Data Processing Sample Environmental Sample (Water, Sediment, Biota) Spike Spike with Internal Standard (e.g., TBT-d27, 119Sn-enriched TBT) Sample->Spike Extraction Extraction Spike->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt4) Extraction->Derivatization Required for GC Cleanup_LC Extract Cleanup / Dilution (e.g., SPE or simple dilution) Extraction->Cleanup_LC Direct to LC path Cleanup_GC Extract Cleanup (e.g., Silica (B1680970) Gel Column) Derivatization->Cleanup_GC GC_Analysis GC-MS or GC-ICP-MS Analysis Cleanup_GC->GC_Analysis Data Quantification & Data Analysis GC_Analysis->Data LC_Analysis LC-MS/MS or LC-ICP-MS Analysis Cleanup_LC->LC_Analysis LC_Analysis->Data

Caption: General workflow for TBT speciation in environmental samples.

Detailed Experimental Protocols

Protocols are provided for sample preparation from water and sediment matrices, followed by derivatization (for GC analysis) and instrumental analysis.

Protocol 1: Sample Preparation - Water Samples (for GC-MS)

This protocol is adapted from methods utilizing in-situ derivatization followed by liquid-liquid extraction.[4][6][7]

  • Sample Collection: Collect a 100 mL water sample in a pre-cleaned all-glass volumetric flask. To avoid loss of analytes, all glassware should be acid-washed.[8][9]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard. For isotope dilution methods, use an enriched spike (e.g., ¹¹⁹Sn-enriched TBT).[6] For other methods, a deuterated standard (e.g., TBT-d27) or a related compound (e.g., tripropyltin) can be used.[2][10] Control the amounts of sample and spike gravimetrically for accuracy.[6]

  • Equilibration: Shake the spiked sample manually and allow it to equilibrate for 15 minutes.[6][7]

  • pH Adjustment: Add 1 mL of 1M sodium acetate (B1210297) buffer to adjust the sample pH to approximately 5.4.[6][7]

  • Derivatization (Ethylation): Add 100 µL of a freshly prepared 2% (w/v) sodium tetraethylborate (NaBEt₄) solution.[4][6] This converts the ionic organotin species into their more volatile ethylated forms.

  • Extraction: Immediately add 1-2 mL of a non-polar solvent like hexane (B92381) or isooctane.[6][7] Shake vigorously for at least 2 minutes to extract the derivatized compounds.[7]

  • Phase Separation: Allow the phases to separate. A centrifugation step can be used to aid separation.[7]

  • Collection & Concentration: Carefully transfer the organic (upper) layer to a clean vial.[4] If necessary, the extract can be concentrated under a gentle stream of nitrogen.[7]

  • Analysis: The extract is now ready for GC-MS analysis. Inject 1 µL into the GC system.[7][11]

Protocol 2: Sample Preparation - Sediment & Soil Samples (for GC-MS)

This protocol is based on solvent extraction with sonication, a common technique for solid matrices.[2][6][7]

  • Sample Preparation: Weigh approximately 0.2 - 1.0 g of a freeze-dried or air-dried sediment sample into a centrifuge tube or reaction vessel.[6][7][10]

  • Internal Standard Spiking: Spike the sample with the internal standard solution.

  • Extraction:

    • Method A (Acidic Methanol): Add 4 mL of a 3:1 mixture of acetic acid and methanol.[6][7]

    • Method B (Tropolone): Add 5 mL of an 80:20 diethyl ether:hexane mixture containing 0.2% tropolone.[2] Tropolone acts as a complexing agent to improve extraction efficiency, especially for DBT and MBT.[2]

  • Sonication: Expose the resulting slurry to ultrasonic sonication (e.g., 30-80 W) for 8 to 30 minutes to facilitate extraction.[6][7]

  • Phase Separation: Centrifuge the sample to separate the solid material from the liquid extract.

  • Extract Transfer: Transfer the supernatant (the liquid extract) to a separate vessel for derivatization.

  • Derivatization: Take a known volume of the extract (e.g., 200-1000 µL) and proceed with the ethylation procedure as described in Protocol 1 (Steps 4-5), adjusting buffer and reagent volumes as needed.[6][7]

  • Cleanup (Optional but Recommended): For complex matrices, a cleanup step using a silica gel column may be necessary.[2] Elute the cleaned extract with hexane.[2]

  • Analysis: Concentrate the final extract and analyze by GC-MS.

Protocol 3: Sample Preparation - General (for LC-MS/MS)

LC-MS/MS methods often require simpler sample preparation as no derivatization is needed.[12][13]

  • Water Samples:

    • Spike with an internal standard (e.g., triphenyl phosphate).[12]

    • Acidify the sample (e.g., with formic acid).[12]

    • For relatively clean water, the sample can be injected directly.[12] For seawater or complex matrices, a solid-phase extraction (SPE) step is recommended to remove salts and interferences that can suppress the MS signal.[8][9]

  • Sediment/Biota Samples:

    • Weigh 1-5 g of the homogenized sample.

    • Spike with an internal standard.[12]

    • Add 10 mL of acetonitrile (B52724) and shake or sonicate vigorously for 1-5 minutes.[12]

    • Centrifuge the sample to pellet the solids.[12]

    • Take an aliquot of the acetonitrile extract (e.g., 100 µL) and dilute it (e.g., 10x) with LC-grade water before injection.[12] This dilution helps minimize matrix effects.[12]

Protocol 4: Instrumental Analysis

The following are typical starting conditions. These must be optimized for the specific instrument and application.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • System: Agilent 6890 GC coupled to a 5973 MSD or equivalent.[4][6]

  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[6]

  • Injector: Split/splitless, operated in splitless mode. Temperature: 200-250 °C.[3]

  • Carrier Gas: Helium at a constant flow or velocity (e.g., 50 cm/s).[3]

  • Oven Program: 60 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 4 min.[3]

  • MS Detector: Quadrupole or Ion Trap.

  • Ionization Mode: Electron Impact (EI) at 70 eV or Chemical Ionization (CI).[6][14]

  • Acquisition: Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for each ethylated organotin species.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®).[12]

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6u C18, 50x3mm).[12]

  • Mobile Phase A: Water with 2% formic acid + 5 mM ammonium (B1175870) formate.[12]

  • Mobile Phase B: Methanol with 2% formic acid + 5 mM ammonium formate.[12]

  • Flow Rate: 800 µL/min.[12]

  • Gradient: A suitable gradient program to separate TBT, DBT, and MBT. Total run time is often under 15 minutes.[12]

  • MS Detector: Triple Quadrupole or QTRAP.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[12]

  • Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12]

Quantitative Data & Performance

The performance of analytical methods for TBT speciation varies by technique, matrix, and specific protocol. The following tables summarize key performance metrics from cited literature.

Table 1: Method Detection Limits (MDLs) for Organotin Speciation

CompoundMethodMatrixDetection LimitCitation
ButyltinsGC-MS/MSWater0.26 - 0.84 pg Sn (absolute)[15]
PhenyltinsGC-MS/MSWater0.20 - 0.35 pg Sn (absolute)[15]
TBTHPLC-ICP-MSSediment0.02 mg/kg (as Sn)[16]
MBT, DBT, TBTGC-ICP-MSWater1.4, 1.8, 0.8 ng/L[17]
ButyltinsLC-ICP-MSDrinking Water1.5 - 25.6 ng/L[18]
MBT, DBT, TBTGC/MSSediment0.07, 0.09, 0.10 ng Sn/g[19]
TBTGC-MS/MSSedimentLOD < 0.1 ng/g

Table 2: Recovery Rates for Organotins in Spiked Samples and Certified Reference Materials (CRMs)

Analyte(s)MethodMatrix / CRMRecovery (%)Citation
OrganotinsGC-MS/MSRiver/Seawater90 - 122% (calibrated)[15]
MBT, DBT, TBTGC/MSSediment (PACS-2)Results in agreement with certified values[6]
TBTHPLC-ICP-MSSediment (PACS-2)Results in agreement with certified values[16]
MBT, DBT, TBTGC/MSSediment80-90% (MBT), 85-95% (DBT, TBT)[19]
TBT, DBTGC-FPDSediment (BCR-462)Verified accuracy against certified values[7]
TBT, DBT, MBTGC-FPDMussel Tissue (ERM-CE 477)Verified accuracy against certified values[7]

Disclaimer: These protocols provide a general framework. Researchers must validate all methods in their own laboratories and for their specific sample matrices, adhering to all safety precautions for handling toxic organotin compounds.[8]

References

Application Note: Quantification of Tributyltin (TBT) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tributyltin (TBT) is a highly toxic organotin compound historically used as a biocide in anti-fouling paints for marine vessels. Its persistence and toxicity in aquatic environments necessitate sensitive and accurate analytical methods for its quantification. This application note provides a detailed protocol for the determination of TBT in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, derivatization, instrument parameters, and data analysis. This guide is intended for researchers, scientists, and professionals in environmental monitoring and toxicology.

Introduction

Organotin compounds, particularly tributyltin, are recognized as significant environmental pollutants due to their endocrine-disrupting effects and high toxicity to aquatic life, even at low concentrations.[1] Regulatory bodies worldwide have set stringent limits on the presence of TBT in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the speciation and quantification of organotin compounds. The method's high sensitivity and selectivity are crucial for detecting the trace levels at which these compounds are typically found.[1]

This protocol focuses on the derivatization of TBT to a more volatile and thermally stable form, followed by GC-MS analysis. Derivatization is a critical step as native TBT is polar and not amenable to direct GC analysis.[2] Common derivatization techniques include ethylation using sodium tetraethylborate (NaBEt₄) or a Grignard reaction.[2][3]

Experimental Protocols

Sample Preparation

The sample preparation procedure varies depending on the matrix. Below are protocols for water and sediment samples.

1.1 Water Samples

This protocol is adapted from methodologies for the analysis of organotins in aqueous matrices.[1]

  • Materials:

    • 1 M Acetic acid/sodium acetate (B1210297) buffer (pH 5.0)

    • 2% (w/v) Sodium tetraethylborate (NaBEt₄) in 0.1 M NaOH (prepare fresh)[1]

    • Pentane (B18724) or Hexane (B92381) (analytical grade)

    • Anhydrous sodium sulfate

    • Glassware (volumetric flasks, separatory funnels, vials)

  • Procedure:

    • Take a 400 mL water sample in a separatory funnel.[1]

    • Adjust the pH of the sample to 5.0 using the acetic acid/sodium acetate buffer.[1]

    • Add 1 mL of the freshly prepared 2% NaBEt₄ solution for derivatization (ethylation).[1]

    • Immediately add 20 mL of pentane or hexane and shake vigorously for 10-15 minutes for extraction.[1]

    • Allow the layers to separate. Collect the organic (upper) layer.

    • Repeat the extraction with a fresh 20 mL aliquot of the organic solvent.

    • Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

1.2 Sediment/Soil Samples

This protocol is based on established methods for solid matrices.[3]

  • Materials:

    • Tropolone

    • Diethyl ether:Hexane (80:20 v/v) extraction solvent

    • Glacial acetic acid

    • 1 M Sodium acetate buffer (pH 4.5)

    • 30% (w/v) NaCl solution

    • Sodium tetraethylborate (STEB) solution (1% in methanol)

    • 2 M KOH

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Accurately weigh 10-15 g of the wet sediment sample into a vial.[3]

    • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.[3]

    • Add 5 mL of 80:20 diethyl ether:hexane containing 0.2% tropolone.[3]

    • Shake the vial for 1 hour on a mechanical shaker.[3]

    • Transfer the organic layer to a clean test tube.[3]

    • Repeat the extraction with another 5 mL of the tropolone-containing solvent mixture.[3]

    • Combine the organic extracts.

    • Add 1 mL of 1% STEB in methanol (B129727) to the combined extract for derivatization and vortex.[3]

    • Add 2 mL of 2 M KOH and 5 mL of 20:80 diethyl ether:hexane and shake for 1 minute.[3]

    • Allow the layers to separate and collect the organic layer.[3]

    • Repeat the extraction with another aliquot of the diethyl ether:hexane mixture.[3]

    • Concentrate the combined organic solution to 2 mL.[3]

    • Clean-up (if necessary): Prepare a silica gel column and elute the extract with hexane.[3]

    • Concentrate the final eluate to 1 mL for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized TBT.

  • Gas Chromatograph (GC) Parameters:

    • System: Agilent 7890A GC or equivalent[4]

    • Injector: Split/splitless or PTV injector[1]

    • Injection Volume: 1-3 µL[1]

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

    • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C[5]

  • Mass Spectrometer (MS) Parameters:

    • System: Agilent 7000B MS/MS, Thermo Scientific TSQ Quantum XLS, or equivalent[1][4]

    • Ion Source: Electron Ionization (EI)[6]

    • Ionization Energy: 70 eV[6]

    • Source Temperature: 230 °C[4]

    • Transfer Line Temperature: 280 °C[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[4][5]

    • SIM Ions for Ethylated TBT: m/z 261, 263, 235 (Quantifier and qualifiers)

Data Presentation

The following table summarizes typical quantitative data for TBT analysis by GC-MS from various studies.

ParameterWater MatrixSediment MatrixBeverage MatrixReference
Limit of Detection (LOD) 0.05 ng/L~1.5 ng/g (as Sn)-[1][5]
Limit of Quantification (LOQ) ---
Linearity Range -60 - 260 ng/g0.001 - 0.200 mg/L[4][5]
Correlation Coefficient (r²) --> 0.995[4]
Recovery (%) --70.0 - 120.0%[4]
Relative Standard Deviation (RSD) 3.4% (Ion Ratio)1.9% (Repeatability)< 10.0%[1][4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of TBT in environmental samples using GC-MS.

TBT_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Environmental Sample (Water or Sediment) Extraction Extraction with Organic Solvent (with Tropolone for Sediment) Sample->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt₄) Extraction->Derivatization Cleanup Extract Clean-up (e.g., Silica Gel Column) Derivatization->Cleanup Concentration Concentration of Extract Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection (SIM/MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Final Concentration of TBT Quantification->Result

Caption: Workflow for TBT quantification by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of tributyltin in environmental samples. Proper sample preparation and derivatization are crucial for achieving accurate and reproducible results. The use of SIM or MRM modes in the mass spectrometer enhances the selectivity and allows for detection at the low levels required by environmental regulations. This protocol can be adapted for various sample matrices and serves as a reliable foundation for the analysis of TBT and other organotin compounds.

References

Application Note: Direct Speciation Analysis of Organotin Compounds Using Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) without Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organotin compounds (OTCs) are a class of organometallic chemicals widely used as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2][3] Due to their toxicity and potential to act as endocrine disruptors, their presence in the environment, food, and consumer products is a significant concern.[2][3] Speciation analysis, which involves the quantification of individual organotin species, is crucial for accurate risk assessment as the toxicity of these compounds varies depending on the number and nature of the organic groups attached to the tin atom.[2][4]

Traditionally, the analysis of organotins by gas chromatography (GC) requires a time-consuming derivatization step to increase the volatility of the compounds.[1][5][6] This derivatization process can be a source of analytical error and variability.[5] Liquid chromatography coupled with inductively coupled plasma-mass spectrometry (LC-ICP-MS) offers a robust and sensitive alternative for organotin speciation without the need for derivatization.[5][7][8] This approach simplifies sample preparation, reduces analysis time, and minimizes potential sources of contamination and error, thereby improving accuracy.[5][8][9]

This application note provides a detailed protocol for the direct analysis of common organotin compounds, such as tributyltin (TBT), dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and triphenyltin (B1233371) (TPhT), in various matrices using LC-ICP-MS.

Principle

The method utilizes high-performance liquid chromatography (HPLC) for the separation of different organotin species. The separated analytes are then introduced into an inductively coupled plasma-mass spectrometer (ICP-MS). In the plasma, the organotin compounds are atomized and ionized, and the tin isotopes are detected and quantified based on their mass-to-charge ratio. The high sensitivity and elemental specificity of ICP-MS allow for low detection limits in the picogram to nanogram range.[5][10]

Experimental Workflow

A graphical representation of the entire analytical workflow is provided below.

Workflow Figure 1. Experimental Workflow for Organotin Analysis by LC-ICP-MS cluster_prep Sample Preparation cluster_analysis LC-ICP-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Sediment, Biota) Extraction Ultrasound-Assisted Solvent Extraction Sample->Extraction Add extraction solvent (e.g., Acetic Acid/Methanol) Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration & Dilution Centrifugation->Filtration Collect supernatant LC_Separation HPLC Separation (Reversed-Phase C18) Filtration->LC_Separation Inject sample Nebulization Nebulization LC_Separation->Nebulization Eluent transfer ICP_MS_Detection ICP-MS Detection (Atomization & Ionization) Nebulization->ICP_MS_Detection Data_Acquisition Data Acquisition ICP_MS_Detection->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Figure 1. Experimental Workflow for Organotin Analysis by LC-ICP-MS.

Experimental Protocols

Sample Preparation

The sample preparation protocol should be adapted based on the matrix.

A. Water Samples (Drinking Water, Seawater)

  • For seawater, dilute the sample to reduce matrix effects.[1] For drinking water, direct injection may be possible.[1]

  • If pre-concentration is needed for trace analysis, a solid-phase extraction (SPE) step can be employed.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

B. Sediment and Soil Samples

  • Lyophilize (freeze-dry) the sediment sample to remove water.

  • Weigh approximately 1-3 grams of the homogenized, dry sediment into a centrifuge tube.[11]

  • Add an appropriate extraction solvent. A common mixture is acetic acid and methanol (B129727) in water (e.g., 1:1:1 v/v/v) or 30% (v/v) acetic acid in methanol.[11][12]

  • Perform ultrasound-assisted extraction for 10-30 minutes in a low-temperature water bath.[11][12]

  • Centrifuge the mixture (e.g., at 4000 rpm for 5-10 minutes).[1]

  • Collect the supernatant. The extraction can be repeated, and the supernatants combined for improved recovery.[11]

  • The extract can be concentrated (e.g., by rotary evaporation) and then reconstituted in the mobile phase.[12]

  • Filter the final extract through a 0.45 µm syringe filter before analysis.

C. Biological Tissues (e.g., Aquatic Products)

  • Homogenize the tissue sample.

  • Follow a similar solvent extraction procedure as for sediments, using an appropriate volume of extraction solvent for the tissue weight.[12]

  • A clean-up step using solid-phase extraction may be necessary to remove interfering matrix components.[13]

LC-ICP-MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and application.

A. Liquid Chromatography (HPLC) Conditions

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3 µm particle size)[5]
Mobile Phase A Water with 0.1-0.2% Formic Acid or Acetic Acid and a chelating agent like 0.05% Triethylamine (TEA) or 0.17% Tropolone[2][9][11]
Mobile Phase B Acetonitrile or Methanol with 0.1-0.2% Formic Acid or Acetic Acid[11]
Elution Mode Isocratic or Gradient. A gradient elution is often used for separating multiple organotin species within a reasonable time.[2][11]
Flow Rate 0.2 - 0.8 mL/min[1][5]
Injection Volume 10 - 200 µL[9][11]
Column Temp. 40 °C[1][11]

B. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Conditions

ParameterTypical Value
RF Power 1550 - 1600 W[4][9]
Plasma Gas Flow 14 L/min[4]
Auxiliary Gas Flow 0.8 L/min[4]
Nebulizer Gas Flow 1.0 L/min[4]
Optional Gas Oxygen can be added to the argon carrier gas to prevent carbon deposition on the cones when using organic solvents.[2][13]
Detector Mode Standard or Collision/Reaction Cell (to remove interferences)
Isotopes Monitored ¹¹⁸Sn, ¹²⁰Sn[4]
Dwell Time ~1 s[9]

Quantitative Data

The performance of the LC-ICP-MS method for organotin analysis is summarized in the tables below.

Table 1: Method Detection and Quantification Limits

CompoundMatrixLOD (µg/L)LOQ (µg/L)Reference
Various OTCsWorkplace Air0.14 - 0.57 (as Sn)-[2]
TBTSediment0.003 (as Sn)-[5]
MBT, DBT, TBTStandard-4 (in marine waters)[7]
TPhT, Azocyclotin, Fenbutatin oxideEnvironmental0.13 - 1.46-[13]

Table 2: Linearity and Recovery Data

Compound(s)MatrixLinearity RangeRecovery (%)Reference
TBT, Fentin, Cyhexatin, etc.Beverages0.1 - 200 µg/L70 - 120[3]
TPhT, Azocyclotin, Fenbutatin oxideEnvironmental-73.7 - 119.6[13]
MethyltinsSeawater1 - 100 ng/mL95.9 - 100.7[13]
TBTCertified Sediment-88 (864 ± 35 ng/g obtained vs 980 ± 130 ng/g certified)[5]

Logical Relationship Diagram

The following diagram illustrates the relationship between different analytical choices in developing an LC-ICP-MS method for organotin analysis.

LogicalRelationship Figure 2. Method Development Logic for Organotin Speciation cluster_matrix Sample Matrix cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection ICP-MS Detection Water Aqueous (Water) Direct_Injection Direct Injection / Dilution Water->Direct_Injection Simple Matrix Solid Solid (Sediment, Tissue) Extraction Solvent Extraction (e.g., UAE, QuEChERS) Solid->Extraction Complex Matrix RP_LC Reversed-Phase LC Direct_Injection->RP_LC Cleanup SPE Cleanup Extraction->Cleanup High Interference Extraction->RP_LC Cleanup->RP_LC Standard_Mode Standard Mode RP_LC->Standard_Mode Low Spectral Overlap Cell_Mode Collision/Reaction Cell RP_LC->Cell_Mode Potential Interferences IP_LC Ion-Pair LC IP_LC->Standard_Mode Low Spectral Overlap IP_LC->Cell_Mode Potential Interferences

Caption: Figure 2. Method Development Logic for Organotin Speciation.

Conclusion

The direct analysis of organotin compounds by LC-ICP-MS is a powerful technique that offers significant advantages over traditional GC-based methods requiring derivatization.[5][7] By eliminating this complex step, the method simplifies sample preparation, reduces analysis time, and enhances analytical accuracy.[8][9] The protocols and data presented demonstrate that LC-ICP-MS provides the necessary sensitivity and selectivity for the reliable quantification of various organotin species in diverse and complex matrices, making it an ideal tool for environmental monitoring, food safety analysis, and regulatory compliance.

References

Application Note: Solid-Phase Extraction (SPE) Protocol for the Determination of Tributyltin (TBT) in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributyltin (TBT) is an organotin compound that has been widely used as a biocide in anti-fouling paints for ship hulls.[1][2] Due to its high toxicity and persistence in the aquatic environment, TBT is a significant environmental pollutant that can bioaccumulate in marine organisms and pose a threat to both aquatic life and human health.[1] Consequently, the sensitive and accurate determination of TBT in water samples is crucial for environmental monitoring and regulatory compliance. The European Union, for instance, has included TBT in its list of priority substances for regular monitoring in fresh waters.[3]

This application note details a robust and reliable method for the extraction and preconcentration of tributyltin from various water matrices, including surface water, groundwater, drinking water, and seawater, using solid-phase extraction (SPE).[4][5] The subsequent analysis is performed by gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (MS) or a flame photometric detector (FPD).[3][6] For GC analysis, a derivatization step is necessary to convert the non-volatile TBT into a volatile species.[6][7] In-situ ethylation using sodium tetraethylborate (NaBEt4) is a commonly employed and efficient derivatization technique.[3][6]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, solid-phase extraction, derivatization, and analysis of tributyltin in water samples.

1. Materials and Reagents

  • SPE Cartridges: C18 cartridges are commonly used.[8]

  • Reagents:

  • Glassware: All glassware must be meticulously cleaned to avoid contamination. A recommended procedure involves washing with hot, soapy water, rinsing with deionized water, soaking in a pH 2 acid bath (using 12 N HCl) for 24 hours, followed by rinses with deionized water and methanol, and finally drying in an oven.[10]

  • Equipment:

    • SPE vacuum manifold

    • Vacuum pump

    • Nitrogen evaporator

    • Gas chromatograph with appropriate detector (e.g., MS, FPD)

2. Sample Preparation and Derivatization

  • Collect water samples in appropriate containers and acidify to pH 4.8 with an acetic acid/sodium acetate buffer immediately after collection. Store samples in the dark at 4°C and analyze within one month.[11]

  • For a 1 L water sample, spike with an internal standard (e.g., deuterium-labeled TBT).[4]

  • Adjust the sample pH to a range of 4 to 5 using a sodium acetate buffer.[4]

  • Add 0.5 mL of 2% (w/v) sodium tetraethylborate (NaBEt4) in 0.1 M NaOH to the sample for in-situ ethylation of TBT.[3]

  • Shake the sample manually for 10 minutes to ensure complete derivatization.[3]

3. Solid-Phase Extraction (SPE) Procedure

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of organic-free reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared and derivatized water sample onto the conditioned SPE cartridge at a controlled flow rate of 8 to 10 mL/min using a vacuum manifold.[6]

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5-10 mL of organic-free reagent water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge thoroughly under vacuum for at least 30 minutes to remove residual water.

  • Elution: Elute the retained ethylated TBT from the cartridge with 10 mL of toluene under gravity.[6] Alternatively, a mixture of n-hexane and toluene can be used.[6]

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1-2 mL under a gentle stream of nitrogen.[6]

4. Instrumental Analysis

  • Inject 1 µL of the final extract into the gas chromatograph.[3]

  • The GC system is typically equipped with a mass spectrometric detector for sensitive and selective detection.[3][12] A flame photometric detector (FPD) is also a suitable alternative.[6]

  • Quantification is performed using an internal standard calibration method.

Data Presentation

The performance of the SPE-GC method for TBT analysis can be summarized by several key parameters. The following table presents a compilation of quantitative data from various studies.

ParameterValueMatrixAnalytical MethodReference
Recovery 65%Spiked WaterSPE-GC-FPD[6][13]
Recovery 89%Drug Substance (at 6 ppm)GC-MS[12]
Recovery 85-95%SedimentSPE-GC/MS[7]
Limit of Detection (LOD) 0.03 ng/LWaterSPME-GC-MS[1]
Limit of Detection (LOD) 0.10 ng Sn/gSedimentSPE-GC/MS[7]
Limit of Quantification (LOQ) 0.1 ng/LWaterSPME-GC-MS[1]
Working Range 0.04 ng/L to 20 ng/LWhole WaterSPE-GC-MS/MS[5]

Diagrams

SPE_Workflow_for_TBT_Analysis cluster_sample_prep 1. Sample Preparation & Derivatization cluster_spe 2. Solid-Phase Extraction cluster_post_extraction 3. Post-Extraction Processing cluster_analysis 4. Instrumental Analysis Sample Water Sample (1 L) Spike Spike with Internal Standard (e.g., TBT-d27) Sample->Spike pH_Adjust Adjust pH to 4-5 (Acetate Buffer) Spike->pH_Adjust Derivatize In-situ Ethylation (NaBEt4) pH_Adjust->Derivatize Load Load Sample Derivatize->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Toluene/Hexane Dry->Elute Dry_Eluate Dry Eluate (Anhydrous Na2SO4) Elute->Dry_Eluate Concentrate Concentrate Under Nitrogen Dry_Eluate->Concentrate GC_MS GC-MS/FPD Analysis Concentrate->GC_MS Quantify Quantification GC_MS->Quantify

Caption: Workflow for TBT analysis using SPE.

References

Application Note: Pressurized Liquid Extraction (PLE) for Efficient Recovery of Tributyltin (TBT) from Sediment Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) is a highly toxic organotin compound that has been widely used as a biocide in anti-fouling paints for ships and in various industrial and agricultural applications.[1] Due to its persistence and tendency to accumulate in sediments, TBT poses a significant threat to aquatic ecosystems.[1][2] Accurate monitoring of TBT in sediment is crucial for environmental assessment and remediation efforts.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic pollutants from solid matrices.[1] This method utilizes elevated temperatures and pressures to enhance the extraction process, resulting in shorter extraction times, reduced solvent consumption, and higher analyte recovery compared to traditional methods.[1][3][4] This application note provides a detailed protocol for the extraction of TBT from sediment matrices using PLE, followed by determination using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative data for the extraction of TBT from sediment using Pressurized Liquid Extraction, including results from the analysis of certified reference materials (CRMs).

ParameterValueReference MaterialSource
Recovery 103.6% ± 3.1%PACS-2[5]
93.5% ± 2.4%PACS-2[6]
Measured Concentration 1015 ± 61 ng/g SnUnknown A[7]
970 ± 13 ng/g SnUnknown B[7]
94.7 ± 4.8 ng/g SnCCQM-P18[7]
Certified Value 80.5 ± 10.6 µg/kgHIPA-1[6]
Detection Limit (Method) ~1.5 ng/g of sediment as Sn-[5][7][8]
1.25 ng Sn g⁻¹-[3][4]
Instrument Detection Limit 0.01 ng Sn g⁻¹-[3][4]
Repeatability (RSD) 1.9%-[5][7][8]
Intermediate Precision (RSD) 3.2%-[5][7][8]
Expanded Uncertainty 6.2% (k=2)-[5][7][8]

Experimental Protocol

This protocol details the methodology for the extraction of TBT from sediment samples using PLE, followed by derivatization and analysis.

Materials and Reagents
  • Tributyltin (TBT) standard

  • Isotopically labeled TBT internal standard (e.g., ¹¹⁷Sn-enriched TBT)

  • Hexane (analytical grade)

  • Tropolone (B20159)

  • Methanol (B129727) (analytical grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Grignard reagent (e.g., pentylmagnesium bromide) or sodium tetraethylborate (NaBEt₄) for derivatization

  • Acetate (B1210297) buffer

  • Certified Reference Material (e.g., PACS-2)

Sample Preparation
  • Freeze-dry the sediment samples to a constant weight.

  • Sieve the dried sediment through a 250 µm sieve to ensure homogeneity.

  • Weigh approximately 1 g of the homogenized sediment into a beaker.

  • Spike the sample with an appropriate amount of isotopically labeled TBT internal standard.

  • Add 2 mL of 0.01 M HCl solution (pH 2) to the sample.

  • Thoroughly mix the sample with anhydrous sodium sulfate to obtain a dry, free-flowing powder.

Pressurized Liquid Extraction (PLE)
  • Extraction Cell Preparation: Pack the PLE extraction cell with the prepared sediment sample.

  • Extraction Solvent: Prepare a solution of tropolone in hexane.

  • PLE Parameters:

    • Instrument: Dionex ASE 200® or equivalent

    • Temperature: 125 °C[7]

    • Pressure: 14 MPa[7]

    • Static Time: 5 minutes

    • Number of Cycles: 2

    • Flush Volume: 60%[7]

    • Purge Time: 60 seconds

  • Extraction: Perform the extraction according to the parameters above. Collect the extract in a vial.

Post-Extraction Clean-up and Derivatization
  • Phase Separation: Transfer the extract to a separatory funnel. The aqueous phase is removed. For extracts requiring further cleanup, centrifugation at 3,000 rpm for 10 minutes can be employed.[7]

  • Derivatization (Grignard Reaction):

    • To the organic extract, add 0.3 mL of pentylmagnesium bromide (2.0 M in diethyl ether).[7]

    • Shake the mixture vigorously for 1 minute.

    • Add 5 mL of 0.5 M H₂SO₄ to stop the reaction.

    • Separate and collect the organic layer.

  • Derivatization (Ethylation with NaBEt₄):

    • Alternatively, add 1 mL of acetate buffer (pH 4.5) and 50 µL of freshly prepared 20% sodium tetraethylborate in methanol to the extract.[9]

    • Shake and allow the reaction to proceed for 30 minutes.[9]

    • Add 5 mL of water and extract the derivatized compounds with 1 mL of hexane.[9]

Instrumental Analysis
  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Finnigan MAT GCQ).[7]

    • Column: 30 m x 0.32 mm capillary column (film thickness 0.25 µm).

    • Injection: 1 µL on-column injection.

    • Detection: Selected Ion Monitoring (SIM) mode.

  • LC-MS/MS Analysis:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.[3][4]

    • Column: Pentafluorophenyl (PFP) column.[3][4]

    • Mobile Phase: Methanol/aqueous formic acid gradient.[3][4]

    • Detection: MS/MS detection of product fragments after collisionally induced dissociation (CID).[3][4]

Experimental Workflow Diagram

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction (PLE) cluster_post Post-Extraction Processing cluster_analysis Instrumental Analysis cluster_data Data Processing sediment Sediment Sample freeze_dry Freeze-Drying sediment->freeze_dry sieve Sieving (250 µm) freeze_dry->sieve weigh Weighing (~1 g) sieve->weigh spike Spiking (Internal Std) weigh->spike acidify Acidification (0.01 M HCl) spike->acidify dry Drying (Na2SO4) acidify->dry ple_cell Pack PLE Cell dry->ple_cell ple_extraction PLE Extraction (Hexane/Tropolone, 125°C, 14 MPa) ple_cell->ple_extraction extract Collected Extract ple_extraction->extract cleanup Clean-up (Phase Separation) extract->cleanup derivatization Derivatization (Grignard or Ethylation) cleanup->derivatization final_extract Final Extract for Analysis derivatization->final_extract gcms GC-MS Analysis final_extract->gcms lcmsms LC-MS/MS Analysis final_extract->lcmsms quantification Quantification gcms->quantification lcmsms->quantification results Results (TBT Concentration) quantification->results

Caption: Workflow for TBT analysis in sediment using PLE.

Conclusion

Pressurized Liquid Extraction is a robust and efficient method for the extraction of TBT from sediment matrices, offering high recovery and good reproducibility.[5][7][8] The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists involved in the environmental monitoring of organotin compounds. The subsequent analysis by GC-MS or LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification of TBT at trace levels.[3][4]

References

Application Notes and Protocols for Derivatization of Tributyltin Species for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of volatile tributyltin (TBT) species prior to analysis by Gas Chromatography (GC). Due to the low volatility of many organotin compounds, a derivatization step is essential to convert them into more volatile and thermally stable analogues suitable for GC separation and detection.[1] The following sections detail the most common and effective derivatization techniques, including Grignard alkylation and ethylation with sodium tetraethylborate, along with protocols for various sample matrices.

Overview of Derivatization Techniques

The two primary derivatization strategies for TBT and other organotin compounds are Grignard reactions and ethylation using sodium tetraethylborate (NaBEt4). While historically, Grignard derivatization was a common approach, in-situ ethylation with NaBEt4 has gained popularity due to its convenience.[1][2] Another technique, hydride generation using sodium borohydride (B1222165), is also employed, particularly for online derivatization.[3]

Key Considerations for Method Selection:

  • Matrix Type: The choice of derivatization agent can be influenced by the sample matrix (e.g., water, sediment, biological tissue). For aqueous samples, in-situ derivatization with NaBEt4 is particularly advantageous.

  • Target Analytes: While both Grignard reagents and NaBEt4 are effective for TBT, their efficiency can vary for other organotin species like dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT).

  • Volatility of Derivatives: Alkylation with longer-chain Grignard reagents, such as pentylmagnesium bromide, produces less volatile derivatives, which can minimize evaporative losses during sample workup.[4]

  • Interferences: The sample matrix may contain compounds that interfere with the derivatization reaction or the GC analysis. Cleanup steps are often necessary to remove these interferences.

Grignard Alkylation

Grignard reagents (RMgX) are powerful nucleophiles that react with organotin halides to form stable, volatile tetra-alkyltin compounds. Common Grignard reagents for this purpose include methylmagnesium bromide, ethylmagnesium bromide, and pentylmagnesium bromide.[2][5] Pentylation is frequently used as it yields derivatives that are less volatile, reducing the risk of analyte loss during sample preparation.[4]

Application Note: Pentylation of Tributyltin

This method is suitable for the determination of TBT in various environmental matrices. The use of pentylmagnesium bromide results in the formation of tributylpentyltin, a derivative with excellent chromatographic properties.

Experimental Protocol: Pentylation of TBT in Sediment Samples

This protocol is adapted from methodologies described for the analysis of organotin compounds in solid matrices.[2][6]

Materials:

  • Pentylmagnesium bromide (2 M in diethyl ether)

  • Hexane (B92381) (GC grade)

  • Toluene (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Saturated ammonium (B1175870) chloride solution or 0.25 M sulfuric acid

  • Silica (B1680970) gel for column chromatography

  • Florisil for solid-phase extraction (SPE)

  • TBT standard solution

  • Internal standard solution (e.g., tripropyltin)

Procedure:

  • Extraction:

    • Weigh approximately 1 g of homogenized, freeze-dried sediment sample into a centrifuge tube.

    • Add 10 mL of hexane containing 0.01% tropolone.[6]

    • Sonicate the mixture for 30 minutes.

    • Centrifuge and carefully transfer the hexane extract to a clean reaction tube.

  • Derivatization:

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • In a fume hood, add 0.5 mL of pentylmagnesium bromide (2 M in diethyl ether) to the concentrated extract.[2]

    • Vortex the mixture for 10 seconds and allow it to react at room temperature for 15 minutes.[2]

    • Carefully quench the reaction by the dropwise addition of 2 mL of saturated ammonium chloride solution or 0.25 M sulfuric acid to destroy the excess Grignard reagent.[2]

  • Extraction of Derivatized Analyte:

    • Vortex the mixture for 10 seconds and allow the phases to separate.

    • Transfer the upper hexane layer to a clean vial.

  • Cleanup:

    • Prepare a cleanup column by packing a glass column with anhydrous sodium sulfate, followed by activated silica gel, and another layer of anhydrous sodium sulfate on top.[1] A Florisil SPE cartridge can also be used.[6][7]

    • Apply the hexane extract to the column.

    • Elute the derivatized organotins with a suitable solvent mixture, such as n-hexane/diethyl ether (9/1 v/v).[4]

    • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC Analysis:

    • Inject 1 µL of the final extract into the GC-MS or GC-FPD system.

Workflow for Grignard Derivatization

Grignard_Derivatization_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample Sediment Sample Solvent Hexane with Tropolone Extraction Sonication & Centrifugation Solvent->Extraction Extract Concentrated Extract Extraction->Extract Grignard Pentylmagnesium Bromide Reaction Reaction & Quenching Grignard->Reaction Derivatized_Sample Hexane Layer Reaction->Derivatized_Sample Cleanup_Column Silica/Florisil Column Elution Elution & Concentration Cleanup_Column->Elution Final_Extract Final Extract Elution->Final_Extract GC_Analysis GC-MS/FPD Final_Extract->GC_Analysis

Caption: Workflow for Grignard Derivatization of TBT.

Ethylation with Sodium Tetraethylborate (NaBEt4)

Ethylation with sodium tetraethylborate (NaBEt4) is a widely used alternative to Grignard derivatization.[2] This method offers the advantage of in-situ derivatization, particularly for aqueous samples, which simplifies the sample preparation procedure.

Application Note: In-situ Ethylation of Tributyltin in Water Samples

This method is highly suitable for the routine analysis of TBT in water samples, offering good recoveries and sensitivity. The in-situ derivatization and simultaneous extraction minimize sample handling steps.

Experimental Protocol: In-situ Ethylation of TBT in Water Samples

This protocol is based on established methods for the analysis of organotins in aqueous matrices.[1][8]

Materials:

Procedure:

  • Sample Preparation:

    • Transfer a 100 mL aliquot of the water sample into a volumetric flask or separatory funnel.

    • Acidify the sample to pH 2.[1]

    • If using an internal standard, spike the sample with a known amount of TBT-d27 and allow it to equilibrate for 15 minutes.[8][9]

  • Derivatization and Extraction:

    • Add 10 mL of 1 M sodium acetate buffer to adjust the pH to approximately 5.4.[1][8]

    • Add 1 mL of freshly prepared 1% NaBEt4 solution.[1]

    • Add 3 mL of isooctane or hexane.[1]

    • Shake the mixture vigorously for 2-30 minutes to facilitate derivatization and extraction.[1]

  • Phase Separation and Drying:

    • Allow the phases to separate.

    • Carefully collect the organic (upper) layer.

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.[1]

  • Concentration:

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

  • GC Analysis:

    • Inject 1 µL of the final extract into the GC-MS or GC-FPD system.[1]

Workflow for NaBEt4 Ethylation

NaBEt4_Ethylation_Workflow cluster_preparation Sample Preparation cluster_derivatization In-situ Derivatization & Extraction cluster_workup Sample Workup cluster_analysis Analysis Sample Water Sample Acidification Acidification & IS Spiking Sample->Acidification Buffer Add Acetate Buffer Acidification->Buffer Reagent Add NaBEt4 & Hexane Buffer->Reagent Shaking Vigorous Shaking Reagent->Shaking Separation Phase Separation Shaking->Separation Drying Drying with Na2SO4 Separation->Drying Concentration Concentration Drying->Concentration Final_Extract Final Extract Concentration->Final_Extract GC_Analysis GC-MS/FPD Final_Extract->GC_Analysis

Caption: Workflow for In-situ Ethylation of TBT with NaBEt4.

On-line Hydride Generation

Hydride generation is another derivatization technique where organotin compounds are converted to their corresponding volatile hydrides using a reducing agent like sodium borohydride. This can be performed on-line by placing the reagent in the GC injection port.[3]

Application Note: On-line Hydride Generation for TBT in Drug Substances

This method is particularly useful for the analysis of TBT in matrices where minimal sample preparation is desired. The on-line derivatization simplifies the workflow and can provide quantitative and linear results.[3]

Experimental Protocol: On-line Hydride Generation

This protocol is based on the methodology for determining bis(tributyltin) oxide in a drug substance.[3]

Materials:

  • Sodium borohydride (solid)

  • TBT standard solution

  • Sample extract in a suitable solvent

Procedure:

  • Injector Preparation:

    • Place a small amount of solid sodium borohydride in the injection port of the gas chromatograph.[3]

  • Injection:

    • Inject the sample extract or standard solution directly through the sodium borohydride in the injection port.[3] The heat of the injector and the presence of the reducing agent facilitate the conversion of TBT to tributyltin hydride.

  • GC-MS Analysis:

    • Perform the GC-MS analysis as per the optimized instrumental conditions. The mass spectrometer can be set to monitor a specific mass range (e.g., 165-185 amu) to detect the tin-containing species.[3]

Quantitative Data Summary

The performance of different derivatization techniques can be compared based on parameters such as recovery, limit of detection (LOD), and linearity. The following tables summarize quantitative data from various studies.

Table 1: Recovery Data for TBT using Different Derivatization Techniques and Matrices.

Derivatization MethodMatrixAnalyteRecovery (%)Reference
Ethylation with NaBEt4Spiked Water (using SPE)TBT65[1]
On-line Hydride GenerationDrug Substance (at 6 ppm)bis(tributyltin) oxide89[3]
Ethylation with NaBEt4Coastal Sediment (BCR-462)TBT64.81[1]
Ethylation with NaBEt4Mussel Tissue (ERM-CE 477)TBT68.18[1]
Pentylation (Grignard)Pure Water (at 200 ng/L)TBT71-109 (calibrated)[5]
Propylation (Grignard)Spiked Biotic MatricesTBT70.5 - 105.3[6]

Table 2: Limits of Detection (LODs) for TBT with Different Derivatization and Detection Methods.

Derivatization MethodDetection MethodLODMatrixReference
On-line Hydride GenerationGC-MS1 ppmDrug Substance[3]
Pentylation (Grignard)GC-MS/MS0.26 - 0.84 pg of SnWater (500 mL sample)[5]
Propylation (Grignard)GC-MS/MS< 0.1 µg Sn/kgWet Sea Products[6]
Ethylation with NaBEt4GC-MSLower than GrignardMarine Organisms[7]

Table 3: Linearity Data for TBT Derivatization Methods.

Derivatization MethodAnalyteLinear RangeLinearity Coefficient (r²)Reference
On-line Hydride Generationbis(tributyltin) oxide1 - 100 ppmNot specified, but stated as linear[3]
Pentylation (Grignard)TBT0.5 - 100 pg of SnNot specified, but stated as linear[5]
Propylation (Grignard)TBT0.4 - 200 µg Sn/kg> 0.999[6]

Conclusion

The choice of derivatization technique for the GC analysis of volatile tributyltin species depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Ethylation with sodium tetraethylborate offers a convenient in-situ method, especially for aqueous samples. Grignard alkylation, particularly with pentylmagnesium bromide, provides stable derivatives and is effective for a range of matrices, though it requires more extensive sample preparation. On-line hydride generation presents a simplified approach for certain applications. For all methods, optimization of reaction conditions and appropriate sample cleanup are crucial for achieving accurate and reproducible results. The quantitative data presented demonstrates that with proper methodology, low-level detection of TBT in complex matrices is achievable.

References

Application Notes and Protocols for Accurate Tributyltin (TBT) Measurement using Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) is a persistent organotin compound, widely recognized for its severe toxicity and endocrine-disrupting effects.[1][2][3] Its historical use as a biocide in anti-fouling paints has led to widespread environmental contamination, necessitating accurate and reliable measurement techniques for monitoring and risk assessment.[2][4] Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise quantification of TBT, offering high accuracy and precision by correcting for sample matrix effects and procedural losses.[5][6]

This document provides detailed application notes and experimental protocols for the determination of TBT in environmental matrices using IDMS coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, isotopically enriched TBT) to the sample.[6] This "isotope spike" serves as an internal standard that behaves chemically and physically identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. By measuring the ratio of the natural isotope to the enriched isotope in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be calculated with high accuracy, as the ratio is unaffected by analyte loss during sample preparation.[6]

Quantitative Data Summary

The following tables summarize typical performance data for the IDMS-based measurement of TBT in various matrices.

Table 1: Method Detection and Quantification Limits

MatrixDetection Limit (LOD)Quantification Limit (LOQ)Reference
Seawater0.015 ng/L-[7]
Water (100 mL sample)0.18 - 0.25 ng/L-[8]
Sediment1.5 ng/g (as Sn)-[9][10]

Table 2: Precision and Recovery Data

MatrixAnalyte LevelPrecision (RSD)RecoveryReference
Seawater-2.8 - 6.7%103% (average)[7]
Sediment (PACS-2 CRM)0.98 µg/g1.66 - 1.73%-[5]
Sediment-1.9% (repeatability), 3.2% (intermediate)103.6% ± 3.1% (of certified value)[10]
Spiked Water Samples10 - 100 ng/L2 - 4%Quantitative[8]

Experimental Protocols

Protocol 1: TBT Analysis in Sediment by GC-IDMS

This protocol describes the determination of TBT in sediment samples using an isotopically labeled internal standard, followed by extraction, derivatization, and GC-MS analysis.

1. Materials and Reagents

  • Tributyltin chloride (TBTCl) standard

  • Isotopically enriched TBT internal standard (e.g., ¹¹⁹Sn-TBT or d₂₇-TBT)[6][11]

  • Hexane (B92381) (pesticide residue grade)

  • Methanol (pesticide residue grade)

  • Acetic acid (glacial)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)[11]

  • Sodium chloride solution (30% w/v)[11]

  • Derivatizing agent:

    • Grignard reagent (e.g., pentylmagnesium bromide, 2.0 M in THF)[9] OR

    • Sodium tetraethylborate (NaBEt₄), 5% w/v in ethanol (B145695) (prepare fresh)[12]

  • Anhydrous sodium sulfate

  • Deactivated silica (B1680970) gel for cleanup[4]

  • Certified Reference Material (CRM) for method validation (e.g., PACS-2)[5]

2. Sample Preparation and Extraction

  • Weigh approximately 1-10 g of wet sediment into a centrifuge tube.[11]

  • Add a known amount of the isotopically enriched TBT internal standard solution to the sample.

  • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.[11]

  • Add an appropriate extraction solvent. A common choice is a mixture of hexane and tropolone (B20159).[9] Alternatively, a mixture of diethyl ether and hexane (80:20) can be used.[11]

  • Extract the sample using a method such as pressurized liquid extraction (PLE)[9], ultrasonic extraction, or mechanical shaking.[13]

  • Centrifuge the sample to separate the organic and aqueous phases.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction process on the remaining sample residue and combine the organic extracts.

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

3. Derivatization TBT is a polar compound and requires derivatization to a more volatile form for GC analysis.[12]

  • Option A: Grignard Derivatization [9]

    • To the dried extract, add 0.3 mL of pentylmagnesium bromide (2.0 M).

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes).

    • Quench the reaction by carefully adding a dilute acid (e.g., 0.5 M H₂SO₄).

  • Option B: Ethylation with Sodium Tetraethylborate [12]

    • Buffer the extract to pH 5 with acetate buffer.

    • Add freshly prepared 5% NaBEt₄ solution.

    • Shake the mixture for approximately 30 minutes to allow for the derivatization to ethyl-TBT.

    • The derivatized TBT will be in the hexane layer.

4. Extract Cleanup

  • The derivatized extract may require cleanup to remove interfering matrix components. This can be achieved using a silica gel column.[4]

  • Elute the derivatized TBT from the column with hexane.

  • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp 1: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized native TBT and the isotopically labeled internal standard.

6. Quantification

  • Identify the peaks corresponding to the derivatized native TBT and the internal standard based on their retention times and specific m/z ratios.

  • Calculate the ratio of the peak area of the native TBT to the peak area of the isotopically labeled internal standard.

  • Determine the concentration of TBT in the original sample using a calibration curve prepared with standards containing known concentrations of native TBT and a constant concentration of the internal standard.

Protocol 2: TBT Analysis in Water by GC-IDMS

This protocol outlines the procedure for determining TBT in water samples.

1. Materials and Reagents

  • Same as for sediment analysis, with the addition of tropolone.

2. Sample Collection and Preservation

  • Collect water samples in pre-cleaned amber glass bottles.

  • Preserve the samples by acidifying to pH < 2 with HCl or acetic acid to prevent degradation of TBT.[8] Store at 4°C.

3. Sample Preparation and Extraction

  • Measure a known volume of the water sample (e.g., 100 mL to 1 L).

  • Add a known amount of the isotopically enriched TBT internal standard.

  • Add tropolone and hexane to the sample.[14]

  • Perform a liquid-liquid extraction by shaking the mixture vigorously for a specified time (e.g., 30 minutes).

  • Allow the phases to separate and collect the organic (hexane) layer.

  • Repeat the extraction and combine the organic extracts.

  • Dry the extract using anhydrous sodium sulfate.

4. Derivatization, Cleanup, and GC-MS Analysis

  • Follow the same procedures for derivatization (either Grignard or ethylation), cleanup, and GC-MS analysis as described in Protocol 1 for sediment samples.

Visualizations

Experimental_Workflow_TBT_IDMS Sample Sediment or Water Sample Spiking Spike with Isotopically Labeled TBT Standard Sample->Spiking Extraction Extraction (e.g., LLE, PLE) Spiking->Extraction Derivatization Derivatization (Grignard or Ethylation) Extraction->Derivatization Cleanup Extract Cleanup (e.g., Silica Gel) Derivatization->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Quantification Quantification (Isotope Ratio) GCMS->Quantification

Caption: Experimental workflow for TBT analysis using IDMS.

TBT_Signaling_Pathways cluster_endocrine Endocrine Disruption cluster_stress Cellular Stress & Signaling cluster_apoptosis Apoptosis & Inflammation TBT Tributyltin (TBT) RXR RXR TBT->RXR agonist PPARg PPARγ TBT->PPARg agonist Aromatase Aromatase TBT->Aromatase inhibition EstrogenReceptor Estrogen Receptors (ERα, ERβ) TBT->EstrogenReceptor binding Keap1 Keap1 Reduction TBT->Keap1 PKC PKC Activation TBT->PKC TNFa TNFα Expression TBT->TNFa Nrf2 Nrf2 Activation Keap1->Nrf2 MAPK MAPK Activation (p44/42, p38, JNK) Apoptosis Apoptosis MAPK->Apoptosis PKC->MAPK TNFa->Apoptosis

Caption: Simplified signaling pathways affected by TBT.

References

Application Notes and Protocols for the Analysis of Tributyltin (TBT) Degradation Products: Dibutyltin (DBT) and Monobutyltin (MBT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) has been widely used as a biocide in anti-fouling paints for marine vessels.[1] However, its high toxicity and persistence in the environment have led to restrictions on its use. TBT degrades in the environment to dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), which are also of toxicological concern.[2][3] Accurate and sensitive analytical methods are crucial for monitoring the presence and fate of these organotin compounds in various environmental matrices.

These application notes provide detailed protocols for the determination of DBT and MBT using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted technique for organotin analysis.[4] Due to the low volatility and high polarity of DBT and MBT, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis.[4][5]

Analytical Workflow Overview

The general workflow for the analysis of TBT degradation products involves sample preparation (extraction), derivatization, instrumental analysis by GC-MS, and data analysis.

Organotin Analysis Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Sediment, Biota) Extraction Extraction of Organotins Sample_Collection->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt4) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Acquisition Data Acquisition (SIM or Full Scan) GC_MS_Analysis->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for the GC-MS analysis of organotin compounds.

Experimental Protocols

Protocol 1: Analysis of DBT and MBT in Water Samples

This protocol details the extraction, derivatization, and GC-MS analysis of DBT and MBT in aqueous matrices.

1. Sample Preparation and Extraction:

  • Take a 400 mL water sample.[6]

  • Adjust the pH to 5 using a 1 M acetic acid/sodium acetate (B1210297) buffer.[6]

  • For the ethylation of the organotin compounds, add a 2% (w/v) sodium tetraethylborate (NaBEt₄) solution in 0.1 M NaOH.[6]

  • Perform extraction by adding pentane (B18724) and shaking for at least ten minutes.[6]

  • Allow the phases to separate and carefully transfer the organic (upper) layer to a clean vial.[4][6]

  • Slowly evaporate the organic phase to a final volume of 400 µL under a gentle stream of nitrogen.[6]

2. Derivatization (Ethylation):

  • A common derivatizing agent is a freshly prepared 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in water or 0.1 M NaOH.[4] This process converts the polar organotin chlorides to their more volatile ethylated analogues.[2]

  • Add 1.0 mL of 1% NaBEt₄ to the sample flask, stopper, and shake manually for 1 minute.[7]

  • Place the flask on a mechanical shaker for 10 minutes to complete the ethylation.[7]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Programmed Temperature Vaporization (PTV) or Splitless.

    • Liner: A SurfaSil treated glass liner is recommended.[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]

    • Oven Temperature Program: 60°C for 1 min, ramp to 250°C at 10°C/min, and hold for 4 min.[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Ion Source Temperature: 230-300°C.[4]

    • Transfer Line Temperature: 280-310°C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity by monitoring specific ions characteristic of the ethylated derivatives of MBT and DBT. For triple quadrupole instruments, Multiple Reaction Monitoring (MRM) can be used for even greater selectivity and sensitivity.[6]

Water_Sample_Protocol Start 400 mL Water Sample pH_Adjust Adjust pH to 5 with Acetate Buffer Start->pH_Adjust Add_Deriv_Reagent Add 2% NaBEt4 Solution pH_Adjust->Add_Deriv_Reagent Extract Extract with Pentane (Shake for 10 min) Add_Deriv_Reagent->Extract Separate_Phases Separate Organic Phase Extract->Separate_Phases Concentrate Evaporate to 400 µL Separate_Phases->Concentrate GC_MS Inject into GC-MS Concentrate->GC_MS

Caption: Protocol for the analysis of DBT and MBT in water samples.

Protocol 2: Analysis of DBT and MBT in Sediment Samples

This protocol is adapted for the analysis of organotins in solid matrices like sediment.

1. Sample Preparation and Extraction:

  • Weigh 2.5 g of freeze-dried sediment into a beaker.[8]

  • For recovery studies, spike the sample with a known amount of organotin standard solution.[8]

  • Thoroughly mix the sediment with 9 g of sand and transfer to an extraction cell for Accelerated Solvent Extraction (ASE).[8]

  • Alternatively, use ultrasonic extraction with a suitable solvent mixture such as toluene-methanol (50:50 v/v) along with hydrochloric acid for approximately 60 minutes.[4]

  • Centrifuge the sample to separate the solid and liquid phases.[4]

  • The optimal extraction conditions for ASE have been determined to be 100°C with a solvent mixture of 1 M sodium acetate and 1 M acetic acid in methanol (B129727) (1:1).[8]

2. Derivatization:

  • Transfer the extract to a flask containing NaCl and adjust the pH to 5.0 with 1 M NaOH.[8]

  • Add 1 mL of a 5% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄) as the derivatizing agent.[8]

  • Add hexane (B92381) and shake for an extended period (e.g., 12 hours) to ensure complete derivatization and extraction into the organic phase.[8]

  • Transfer an aliquot of the hexane layer for GC-MS analysis.[8]

3. GC-MS Analysis:

  • The GC-MS conditions are generally similar to those described in Protocol 1. The injection mode may be adjusted (e.g., splitless) depending on the concentration of the analytes in the extract.[8]

Sediment_Sample_Protocol Start 2.5 g Sediment Sample Extraction Accelerated Solvent Extraction (Methanol/Acetate/Acetic Acid) Start->Extraction pH_Adjust Transfer Extract & Adjust pH to 5.0 Extraction->pH_Adjust Derivatize_Extract Add 5% NaBEt4 & Hexane (Shake for 12h) pH_Adjust->Derivatize_Extract Collect_Organic Collect Hexane Layer Derivatize_Extract->Collect_Organic GC_MS Inject into GC-MS Collect_Organic->GC_MS

Caption: Protocol for the analysis of DBT and MBT in sediment samples.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of DBT and MBT from various studies.

Table 1: Method Detection and Quantification Limits

CompoundMatrixMethodDetection Limit (LOD)Quantification Limit (LOQ)Reference
DBTCoastal WaterGC-MS (Large Vol. Inj.)--[7]
TBTCoastal WaterGC-MS (Large Vol. Inj.)0.70 ng/L2.1 ng/L[7]
TBTClSedimentGC-MS/MS (underivatized)< 0.1 ng/g< 1.5 ng/g
Multiple OTsWaterGC-MS/MS0.05 ng/L-[6]

Table 2: Recovery Studies

CompoundMatrixSpiking LevelRecovery (%)Reference
TBTCoastal Water->97%[7]
TBTCertified Sediment (PACS-2)-Certified Range Met[9]
DBTCertified Sediment (PACS-2)-Certified Range Met[9]
TBTCertified Mussel Tissue (CRM 477)-Certified Range Met[9]
DBTCertified Mussel Tissue (CRM 477)-Certified Range Met[9]
MBTCertified Mussel Tissue (CRM 477)-Certified Range Met[9]
TBTCertified Sediment (BCR-462)-Verified[10]
DBTCertified Sediment (BCR-462)-Verified[10]
TBTCertified Mussel Tissue (ERM-CE 477)-Verified[10]
DBTCertified Mussel Tissue (ERM-CE 477)-Verified[10]
MBTCertified Mussel Tissue (ERM-CE 477)-Verified[10]
17 OrganotinsBeverages0.001 mg/L & 0.005 mg/L70.0% - 120.0%[11]

Alternative and Emerging Techniques

While GC-MS with derivatization is a well-established method, other techniques offer potential advantages:

  • GC-Triple Quadrupole Mass Spectrometry (GC-MS/MS): This technique allows for the detection of underivatized chlorinated organotin compounds, simplifying sample preparation. It offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for the analysis of organotin compounds, potentially without the need for derivatization.[12][13][14][15][16] This can reduce sample preparation time and avoid potential artifacts from the derivatization step.

Conclusion

The protocols outlined in these application notes provide a robust framework for the sensitive and reliable quantification of the TBT degradation products, DBT and MBT, in environmental samples. The choice of method will depend on the specific sample matrix, required detection limits, and available instrumentation. For routine monitoring, GC-MS with ethylation remains a powerful and validated technique. Emerging methods such as GC-MS/MS for underivatized compounds and LC-MS offer promising alternatives that can streamline the analytical workflow.

References

Application of Certified Reference Materials for TBT Analysis in Biota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) is an organotin compound that has been widely used as a biocide in anti-fouling paints for ships and boats. Due to its high toxicity and persistence in the aquatic environment, TBT has raised significant environmental concerns. It can accumulate in marine organisms, leading to adverse effects such as imposex in gastropods and immune system suppression in marine mammals. Accurate and reliable measurement of TBT in biological tissues (biota) is crucial for environmental monitoring, regulatory compliance, and toxicological studies.

Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and validity of analytical data in TBT analysis. CRMs are homogeneous and stable materials with certified property values, accompanied by an uncertainty statement. By analyzing a CRM alongside unknown samples, laboratories can assess the accuracy of their analytical methods, validate new procedures, and demonstrate traceability of their results. This application note provides a detailed protocol for the analysis of TBT in biota using Gas Chromatography-Mass Spectrometry (GC-MS) and highlights the critical role of CRMs in the quality assurance of the measurements.

Data Presentation: Certified Values of TBT in Biota CRMs

The use of CRMs with well-characterized concentrations of TBT and its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), is essential for method validation and ongoing quality control. Below is a table summarizing the certified values for a commonly used mussel tissue CRM.

Certified Reference MaterialAnalyteCertified Value (mg/kg, dry mass)Uncertainty (mg/kg)
ERM-CE477 (Mussel Tissue) Tributyltin (TBT) cation2.200.19
Dibutyltin (DBT) cation1.540.12
Monobutyltin (MBT) cation1.500.28

Note: The values for ERM-CE477 are for the respective butyltin cations.[1][2][3]

Experimental Protocols

This section details a comprehensive protocol for the determination of TBT in biota samples, primarily adapted from established methodologies involving solvent extraction, derivatization, and GC-MS analysis.

Sample Preparation and Homogenization

Proper sample handling and preparation are critical to obtain representative and accurate results.

Materials:

  • Scalpel and stainless steel dissection tools

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Freeze-dryer

  • Analytical balance

  • Centrifuge tubes (glass, solvent-rinsed)

Procedure:

  • Excise the target tissue (e.g., muscle, liver) from the organism using clean dissection tools. To avoid contamination, rinse tools with solvent between samples.

  • For wet weight determination, weigh a portion of the fresh tissue.

  • To determine the dry weight, freeze-dry a separate portion of the tissue to a constant weight.

  • Homogenize the freeze-dried tissue into a fine, uniform powder using a homogenizer.

  • Store the homogenized sample in a sealed, labeled container at -20°C or below until extraction.

Extraction of Organotins

This step aims to efficiently extract the organotin compounds from the complex biological matrix.

Materials:

  • Homogenized biota sample (or CRM)

  • Tropolone (B20159) solution (0.05% w/v in hexane (B92381) or toluene)

  • Acetic acid or Hydrochloric acid

  • Methanol (B129727)

  • Organic solvent (e.g., hexane, toluene, or a mixture)

  • Ultrasonic bath or mechanical shaker

  • Centrifuge

Procedure:

  • Weigh approximately 0.5 - 1.0 g of the homogenized biota sample into a glass centrifuge tube.

  • If using a CRM, weigh an appropriate amount as specified in the certificate of analysis.

  • Add an internal standard (e.g., tripropyltin) to the sample.

  • Add 10 mL of the extraction solvent containing tropolone. The tropolone acts as a chelating agent to improve the extraction efficiency of the polar organotin species.

  • Acidify the sample by adding a small volume of concentrated acetic acid or hydrochloric acid to facilitate the release of organotins from the tissue matrix.

  • Extract the organotins by either sonicating the mixture in an ultrasonic bath for 30 minutes or shaking on a mechanical shaker for 1-2 hours.

  • Centrifuge the sample at approximately 2500 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully transfer the supernatant (the organic solvent layer) to a clean glass tube.

  • Repeat the extraction process (steps 4-8) on the remaining solid residue two more times, combining all the supernatants.

  • Concentrate the combined extracts to a volume of approximately 1-2 mL under a gentle stream of nitrogen.

Derivatization

Organotin compounds are generally not volatile enough for direct GC analysis. Derivatization converts them into more volatile forms. Ethylation using sodium tetraethylborate is a common and effective method.

Materials:

  • Concentrated extract from the previous step

  • Sodium acetate (B1210297) buffer (2 M, pH 4.5-5.0)

  • Sodium tetraethylborate (NaBEt₄) solution (2% w/v in methanol or water, freshly prepared)

  • Hexane (or another suitable organic solvent)

Procedure:

  • Add 5 mL of the sodium acetate buffer to the concentrated extract.

  • Add 1 mL of the freshly prepared sodium tetraethylborate solution.

  • Vortex the mixture for 1-2 minutes to facilitate the derivatization reaction. The ionic organotin species will be converted to their ethylated, more volatile forms (e.g., TBT will become tributylethyltin).

  • Allow the mixture to react for approximately 30 minutes at room temperature.

  • Add 5 mL of hexane and vortex vigorously for 2 minutes to extract the derivatized organotins into the organic phase.

  • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial.

  • The extract is now ready for cleanup and GC-MS analysis.

Extract Cleanup (Optional but Recommended)

A cleanup step can help remove interfering compounds from the sample matrix, improving the quality of the chromatographic analysis.

Materials:

Procedure:

  • Condition the SPE cartridge with hexane.

  • Load the derivatized extract onto the cartridge.

  • Wash the cartridge with hexane to remove non-polar interferences.

  • Elute the derivatized organotins with a mixture of dichloromethane and hexane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

The final step is the separation and detection of the derivatized organotin compounds.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Typical GC-MS Parameters:

  • Injection Volume: 1-2 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 20°C/min to 150°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target analyte and internal standard.

Quality Assurance and Quality Control (QA/QC) using CRMs

Incorporating CRMs into the analytical workflow is fundamental for ensuring the reliability of the data.

Procedure:

  • Method Validation: Analyze the CRM multiple times to establish the method's accuracy, precision, and recovery. The mean measured concentration in the CRM should fall within the uncertainty range of the certified value.

  • Routine Quality Control: Include a CRM with each batch of samples being analyzed. This serves as a continuous check on the performance of the entire analytical procedure.

  • Control Charts: Plot the measured concentrations of the CRM over time on a control chart. This allows for the monitoring of trends and helps to identify any systematic errors in the analytical process.

  • Corrective Actions: If the measured value of the CRM falls outside the established acceptance criteria (typically the certified value ± its expanded uncertainty), an investigation should be initiated to identify and rectify the source of the error before proceeding with the analysis of unknown samples.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the TBT analysis workflow.

TBT_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_qaqc Quality Assurance Tissue_Sampling Biota Tissue Sampling (e.g., Muscle, Liver) Homogenization Freeze-Drying & Homogenization Tissue_Sampling->Homogenization Extraction Solvent Extraction with Tropolone Homogenization->Extraction Derivatization Ethylation with Sodium Tetraethylborate Extraction->Derivatization Cleanup SPE Cleanup (Optional) Derivatization->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data_Validation Data Validation & Reporting GCMS->Data_Validation CRM_Analysis CRM Analysis (e.g., ERM-CE477) CRM_Analysis->Data_Validation Compare Results

Caption: Experimental workflow for TBT analysis in biota.

Logical Relationship of QA/QC using CRMs

The following diagram illustrates the logical relationship and decision-making process when using a CRM for quality control.

QAQC_Logic Start Start Batch Analysis Analyze_CRM Analyze CRM with Unknown Samples Start->Analyze_CRM Decision Is CRM Result within Acceptance Criteria? Analyze_CRM->Decision Accept_Batch Accept Batch Results & Report Data Decision->Accept_Batch Yes Reject_Batch Reject Batch Results Decision->Reject_Batch No End End Accept_Batch->End Investigate Investigate & Correct Source of Error Reject_Batch->Investigate Reanalyze Re-analyze Batch Investigate->Reanalyze Reanalyze->Analyze_CRM

Caption: QA/QC decision-making process using CRMs.

Conclusion

The accurate determination of TBT in biota is essential for understanding its environmental impact and for enforcing regulations. The use of a well-defined analytical protocol, such as the one described in this application note, coupled with the rigorous application of quality assurance and quality control measures, is paramount. Certified Reference Materials are a cornerstone of this quality system, providing a means to validate analytical methods, ensure the accuracy of results, and demonstrate the comparability of data between different laboratories and over time. By integrating CRMs into their analytical schemes, researchers and scientists can produce high-quality, defensible data for their studies on TBT contamination in the environment.

References

Application Note: Ultrasonic-Assisted Extraction of Tributyltin from Mussel Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tributyltin (TBT), a highly toxic organotin compound primarily used in antifouling paints, poses a significant environmental threat to marine ecosystems. Due to its bioaccumulative nature, TBT is frequently monitored in bivalve mollusks such as mussels, which serve as excellent bioindicators. This application note details a robust and efficient method for the extraction of TBT from mussel tissues using ultrasonic-assisted extraction (UAE). The protocol provides a comprehensive guide for researchers, scientists, and professionals in environmental monitoring and food safety. The methodology demonstrates satisfactory recoveries and is suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

Tributyltin (TBT) is a potent biocide that has been widely used in antifouling systems for marine vessels.[1] Its high toxicity to non-target marine organisms, even at very low concentrations, has led to restrictions on its use.[2] Mussels and other bivalves are known to accumulate TBT from the surrounding water, making them valuable indicators of environmental contamination.[3][4] Accurate and efficient extraction of TBT from these complex biological matrices is crucial for reliable quantification.

Ultrasonic-assisted extraction (UAE) offers several advantages over traditional extraction methods, including reduced extraction times, lower solvent consumption, and increased extraction efficiency.[5][6] The application of ultrasonic waves creates acoustic cavitation, which disrupts the cell walls of the tissue, enhancing solvent penetration and mass transfer of the target analyte.[7][8] This application note provides a detailed protocol for the UAE of TBT from mussel tissues, followed by derivatization and clean-up steps, preparing the sample for GC-MS analysis.

Experimental Protocol

This protocol is intended for the extraction of tributyltin from fresh or frozen mussel tissues.

1. Materials and Reagents

  • Mussel tissue homogenate

  • Methanol (CH₃OH), HPLC grade

  • Hydrochloric acid (HCl), 37%

  • Toluene, HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sodium tetraethylborate (NaBEt₄), 97%

  • Acetate (B1210297) buffer (pH 5.0)

  • Florisil® solid-phase extraction (SPE) cartridges

  • Hexane (B92381), HPLC grade

  • Tributyltin chloride (TBT-Cl) standard

  • Tripropyltin (B15187550) chloride (TPrT-Cl) internal standard

2. Equipment

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Homogenizer

  • Analytical balance

  • Glassware (centrifuge tubes, vials, pipettes)

3. Sample Preparation

  • Excise the soft tissue from the mussel shells.

  • Homogenize the tissue to a uniform consistency. A portion of the homogenate can be freeze-dried for dry weight determination.

  • Accurately weigh approximately 1-2 g of the homogenized tissue into a glass centrifuge tube.

  • Spike the sample with an appropriate amount of the tripropyltin (TPrT) internal standard.

4. Ultrasonic-Assisted Extraction

  • To the centrifuge tube containing the mussel tissue, add 10 mL of 0.1 M hydrochloric acid in methanol.[9]

  • Place the tube in an ultrasonic bath and sonicate for 1 hour at 50°C.[9] Alternatively, an ultrasonic probe can be used for shorter extraction times (e.g., 2-5 minutes), though optimization may be required.

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean glass tube.

  • Repeat the extraction process (steps 4.1-4.3) on the tissue pellet with another 10 mL of the extraction solvent.

  • Combine the supernatants.

5. Derivatization

  • Add 15 mL of acetate buffer (pH 5.0) to the combined extract.

  • Add 1 mL of 1% (w/v) sodium tetraethylborate (NaBEt₄) solution in methanol.[10]

  • Vortex the mixture for 2 minutes to allow for the ethylation of the organotin compounds.

  • Add 5 mL of hexane and vortex for another 2 minutes for liquid-liquid extraction of the derivatized compounds.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper hexane layer to a new tube.

  • Repeat the hexane extraction (steps 5.4-5.6) twice more and combine the hexane extracts.

6. Clean-up

  • Pass the combined hexane extract through a Florisil® SPE cartridge pre-conditioned with hexane.[11][12]

  • Elute the derivatized organotins with 10 mL of hexane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

7. GC-MS Analysis

  • Inject 1 µL of the final extract into the GC-MS system.

  • Quantify the concentration of TBT based on the calibration curve of the TBT standard and the recovery of the internal standard.

Data Presentation

The efficiency of the ultrasonic-assisted extraction is dependent on several key parameters. The following tables summarize the conditions that have been reported to provide satisfactory results for the extraction of organotin compounds from bivalve tissues and related matrices.

Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for TBT in Mussel Tissue

ParameterValueReference
Solvent 0.1 M HCl in Methanol[9]
Sonication Time 60 minutes[9]
Temperature 50°C[9]
Sample Weight ~1 g[9]
Solvent Volume 10 mL (repeated twice)[9]
Recovery Satisfactory for certified reference material[9]

Table 2: General Range of UAE Parameters for Extraction of Organic Compounds

ParameterRangeConsiderations
Ultrasonic Power/Frequency 40-200 W / 20-40 kHzHigher power can increase extraction but may degrade analytes.
Sonication Time 5-90 minutesLonger times generally improve yield up to a plateau.[13][14]
Temperature 30-70°CHigher temperatures can enhance extraction but may cause analyte loss.[13][14]
Solvent to Solid Ratio 10:1 - 30:1 (mL/g)A higher ratio can improve extraction but requires more solvent.[14]

Visualizations

Experimental Workflow Diagram

UAE_TBT_Workflow Workflow for Ultrasonic-Assisted Extraction of TBT from Mussel Tissue cluster_sample_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_derivatization Derivatization & LLE cluster_cleanup Clean-up & Analysis Sample Mussel Tissue Sample Homogenize Homogenize Tissue Sample->Homogenize Weigh Weigh Homogenate Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike AddSolvent Add 0.1M HCl in Methanol Spike->AddSolvent Sonicate Sonicate (1 hr, 50°C) AddSolvent->Sonicate Centrifuge1 Centrifuge Sonicate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant RepeatExtraction Repeat Extraction CollectSupernatant->RepeatExtraction CombineSupernatants Combine Supernatants CollectSupernatant->CombineSupernatants RepeatExtraction->Centrifuge1 AddBuffer Add Acetate Buffer CombineSupernatants->AddBuffer AddNaBEt4 Add NaBEt4 Solution AddBuffer->AddNaBEt4 Vortex1 Vortex AddNaBEt4->Vortex1 AddHexane Add Hexane Vortex1->AddHexane Vortex2 Vortex AddHexane->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 CollectHexane Collect Hexane Layer Centrifuge2->CollectHexane SPE Florisil SPE Clean-up CollectHexane->SPE Concentrate Concentrate under N2 SPE->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

References

Application Notes and Protocols for the Determination of Tributyltin (TBT) using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) is an organotin compound that has been widely used as a biocide in anti-fouling paints for ships.[1] Due to its high toxicity and tendency to bioaccumulate, TBT poses a significant threat to the aquatic environment, causing adverse effects such as hormonal disturbances in marine organisms.[1] Consequently, its use has been restricted, and it is listed as a priority pollutant in many regions, necessitating sensitive and reliable analytical methods for its monitoring in various environmental matrices.[1]

Headspace solid-phase microextraction (HS-SPME) is a simple, solvent-free, and cost-effective sample preparation technique that is well-suited for the determination of volatile and semi-volatile compounds like TBT from complex matrices.[1] In the headspace mode, the SPME fiber is exposed to the vapor phase above the sample, which protects it from non-volatile matrix components and can lead to faster extraction times.[1] For the analysis of non-volatile organotin compounds like TBT by gas chromatography (GC), a derivatization step is required to convert them into more volatile forms. Ethylation with sodium tetraethylborate (STEB) is a commonly employed derivatization technique that can be performed directly in aqueous samples.[1][2][3] This application note provides a detailed protocol for the determination of TBT in water and sediment samples using HS-SPME coupled with gas chromatography.

Principle of the Method

The determination of TBT by HS-SPME involves the following key steps:

  • Sample Preparation: Extraction of TBT from the sample matrix (e.g., sediment) or direct use of the aqueous sample.

  • Derivatization: In-situ ethylation of TBT using sodium tetraethylborate (STEB) to form the more volatile ethylated TBT derivative.

  • HS-SPME Extraction: Exposure of an SPME fiber (e.g., coated with polydimethylsiloxane (B3030410) - PDMS) to the headspace above the sample to adsorb the derivatized TBT.

  • Thermal Desorption and GC Analysis: The SPME fiber is then transferred to the hot injector of a gas chromatograph, where the adsorbed analyte is thermally desorbed and separated on a capillary column.

  • Detection: The separated TBT derivative is detected using a suitable detector, such as a mass spectrometer (MS), flame ionization detector (FID), or a pulsed flame-photometric detector (PFPD).[1][2][4]

Experimental Protocols

Protocol 1: Determination of TBT in Water Samples

This protocol is based on the HS-SPME-GC-FID method.

1. Materials and Reagents

  • TBT standard solution

  • Sodium tetraethylborate (STEB) solution (2% w/v in water)

  • Sodium acetate (B1210297) buffer (pH 5; 0.15 M)

  • Milli-Q water

  • SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) coating

  • 40 mL amber glass vials with silicone septa

2. Instrumentation

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • SPME autosampler (or manual holder)

  • Analytical balance

  • pH meter

  • Vortex mixer and magnetic stirrer

3. Procedure

  • Sample Preparation:

    • Place 19 mL of the water sample into a 40 mL amber vial.

    • For calibration standards, prepare working aqueous standard solutions by adding the appropriate volume of the TBT standard solution to 19 mL of Milli-Q water to achieve concentrations in the desired range (e.g., 0.05–15 µg/L).[1]

  • Derivatization:

    • Add 1 mL of sodium acetate buffer (pH 5; 0.15 M) to the vial.[1]

    • Add 10 µL of 2% (w/v) STEB solution.[1]

    • Immediately cap the vial and stir the solution at 800 rpm for 5 minutes to allow for the derivatization reaction to complete.[1]

  • HS-SPME Extraction:

    • Expose the PDMS-coated SPME fiber to the headspace above the solution.

    • Perform the extraction for 15 minutes at 40 °C with continuous stirring.[1]

  • Thermal Desorption and GC-FID Analysis:

    • Retract the fiber and immediately introduce it into the GC injector port.

    • Desorb the analyte at a suitable temperature (e.g., 250 °C) for a specified time (e.g., 2 minutes) in splitless mode.

    • Separate the analyte on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Use a temperature program such as: initial temperature of 50 °C for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Detect the ethylated TBT using the flame ionization detector.

Protocol 2: Determination of TBT in Sediment Samples

This protocol is based on the HS-SPME-GC-MS method.

1. Materials and Reagents

  • TBT standard solution

  • Internal standards: Tripropyltin (TPrT) and Diheptyltin (DHepT)[2]

  • Sodium tetraethylborate (STEB) solution (2% w/v in water)

  • Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH) solution (10 M)

  • Sodium acetate buffer (pH 5, 1.5 M)

  • SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) coating

  • Centrifuge tubes and centrifuge

  • Ultrasonic bath

2. Instrumentation

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • SPME autosampler (or manual holder)

  • Analytical balance

  • pH meter

  • Vortex mixer and magnetic stirrer

3. Procedure

  • Sample Extraction:

    • Accurately weigh 0.5 g of the sediment sample into a centrifuge tube.[1]

    • Add 3 mL of an extraction mixture of concentrated hydrochloric acid and methanol (e.g., 1:1, v/v).[3]

    • Sonicate the mixture for 15 minutes.[1][3]

    • Centrifuge at 3200 rpm for 5 minutes.[1]

    • Carefully transfer the supernatant to a clean vial.

  • Derivatization:

    • Take a 2 mL aliquot of the extract.

    • Adjust the pH to 5 by adding the appropriate volumes of 10 M NaOH and 1.5 M sodium acetate buffer.[1]

    • Add 20 µL of 2% (w/v) STEB solution.[1]

    • Stir the solution at 40 °C for 3 minutes.[1]

  • HS-SPME Extraction:

    • Expose the PDMS-coated SPME fiber to the headspace above the solution.

    • Perform the extraction for a set time and temperature (e.g., 30 minutes at 60 °C).

  • Thermal Desorption and GC-MS Analysis:

    • Desorb the analyte in the GC injector.

    • Separate the compounds using a suitable GC column and temperature program.

    • Detect and quantify the ethylated TBT using the mass spectrometer, operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantitative Data

The performance of the HS-SPME method for TBT determination has been validated in several studies. The following tables summarize key quantitative data from the literature.

Table 1: Method Performance for TBT in Water Samples

ParameterValueReference
Linearity Range0.5 - 5 µg/L[1]
Limit of Detection (LOD)sub ng (Sn) L⁻¹[2]
Repeatability (RSD%)< 15%[1]
Recovery90.8 - 99%[1]

Table 2: Method Performance for TBT in Sediment and Biota Samples

ParameterValueMatrixReference
Linearity Range30 - 1000 ng/L as SnSediment[3]
Method Detection Limit (MDL)3 ng Sn g⁻¹ dwBiota[4]
Method Detection Limit (MDL)0.2 ng Sn g⁻¹ dwSediment[5]
Limit of Quantification (LOQ)0.5 ng Sn g⁻¹ dwSediment[5]
Detection Limits730 - 969 pg/g as Sn dwSediment[3]
Repeatability (RSD%)< 9.6%Biota[4]
Intra-laboratory Reproducibility (RSD%)< 12.6%Biota[4]
Recovery87 - 111%Biota[4]
Recovery90 - 111%Sediment[6]

Diagrams

HS_SPME_Workflow_Water cluster_prep Sample Preparation & Derivatization cluster_extraction HS-SPME cluster_analysis Analysis A 1. Water Sample (19 mL) in Vial B 2. Add Acetate Buffer (pH 5) A->B C 3. Add STEB Solution B->C D 4. Stir for 5 min C->D E 5. Expose SPME Fiber to Headspace (15 min at 40°C) D->E F 6. Thermal Desorption in GC Injector E->F G 7. GC Separation F->G H 8. Detection (e.g., FID/MS) G->H

Caption: HS-SPME workflow for TBT in water.

HS_SPME_Workflow_Sediment cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction HS-SPME cluster_analysis Analysis A 1. Weigh Sediment Sample (0.5 g) B 2. Add HCl/Methanol & Sonicate A->B C 3. Centrifuge & Collect Supernatant B->C D 4. Adjust pH to 5 C->D E 5. Add STEB Solution & Stir D->E F 6. Expose SPME Fiber to Headspace E->F G 7. Thermal Desorption in GC Injector F->G H 8. GC-MS Analysis G->H

Caption: HS-SPME workflow for TBT in sediment.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tributyltin (TBT) Detection in Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of tributyltin (TBT) in complex environmental matrices.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for TBT analysis by Gas Chromatography (GC)?

A1: Organotin compounds like tributyltin are often ionic and have low volatility, which makes them unsuitable for direct analysis by gas chromatography. Derivatization is a chemical process that converts TBT into a more volatile and thermally stable form, allowing for effective separation and detection by GC.[1] The most common methods involve alkylation, such as ethylation or pentylation, to create tetraalkyltin compounds.[2]

Q2: What are the most common derivatization reagents for TBT analysis?

A2: The two most prevalent derivatization methods are:

  • Grignard Reagents: Such as ethylmagnesium bromide or pentylmagnesium bromide.[1]

  • Sodium tetraethylborate (NaBEt₄): This reagent allows for in-situ derivatization, particularly for aqueous samples, which can simplify the analytical workflow.[2][3]

Q3: My TBT recoveries are low. What are the potential causes?

A3: Low recoveries of TBT can stem from several factors throughout the analytical process:

  • Inefficient Extraction: TBT can be strongly adsorbed to sediment and biological tissues. The choice of extraction solvent and method (e.g., sonication, pressurized solvent extraction) is critical.[4][5] For instance, using a more polar solvent like toluene (B28343) with a chelating agent such as tropolone (B20159) can improve the extraction of organotin species from sediment.[6]

  • Analyte Degradation: TBT can degrade during sample storage or aggressive extraction conditions. It is crucial to store samples properly (e.g., frozen) and use optimized extraction parameters.

  • Incomplete Derivatization: The efficiency of the derivatization reaction is highly dependent on factors like pH, reagent quality, and the presence of interfering substances from the matrix.[1]

  • Matrix Effects: Co-extracted compounds from complex matrices like sediment or biota can interfere with the analysis, leading to signal suppression or enhancement in the detector.[7][8][9][10][11]

Q4: I am observing unexpected peaks or high background noise in my chromatograms. What could be the issue?

A4: Extraneous peaks and high background are often due to contamination or matrix interferences.

  • Contamination: Butyltins are present in many laboratory materials, such as PVC plastics.[12] Glassware must be meticulously cleaned, and all reagents should be tested for butyltin contamination.[12] One laboratory even reported sample contamination from a staff member using a wood preservative paint containing butyltins at home.[12]

  • Matrix Interferences: Complex environmental samples contain a multitude of compounds that can co-elute with TBT or its derivatives, leading to analytical interference.[13] A clean-up step after extraction is often necessary to remove these interfering substances.[6] For example, sulfur interferences in sediment extracts can be removed by treating the extract with activated copper.[6]

Q5: What is the "matrix effect" and how can I mitigate it?

A5: The matrix effect refers to the alteration of the analytical signal (either suppression or enhancement) of the target analyte due to the co-eluting components of the sample matrix.[7][8][9][10][11] This is a significant challenge in complex matrices like sediment and biological tissues.[8][9][10][11] To address this, it is recommended to use matrix-matched calibration standards or the standard addition method for quantification to ensure analytical accuracy.[7] Isotope dilution, using a ¹¹⁹Sn-enriched TBT spike, is another powerful technique to correct for matrix effects and analyte losses during sample preparation.[14][15]

Troubleshooting Guides

Low Signal Intensity or Poor Detection Limits
Potential Cause Troubleshooting Steps
Sub-optimal Instrumentation Parameters Ensure the detector is properly tuned and calibrated. For GC-MS, operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[16] For LC-MS/MS, optimize the Multiple Reaction Monitoring (MRM) transitions.[13]
Inefficient Sample Preconcentration For water samples with very low TBT concentrations, a preconcentration step is often necessary.[12] Techniques like solid-phase extraction (SPE) or solid-phase microextraction (SPME) can significantly improve detection limits.[17][18][19][20][21]
Poor Derivatization Yield Optimize derivatization conditions (pH, temperature, reaction time). Ensure the derivatizing agent is fresh and has not degraded.[1]
Matrix-induced Signal Suppression Implement a sample clean-up procedure to remove interfering compounds.[6] Use matrix-matched standards or the standard addition method for calibration.[7] Consider using an alternative ionization source or a different chromatographic column to improve separation from interfering compounds.
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization Ensure solid samples like sediment and tissues are thoroughly homogenized before taking a subsample for extraction.
Variable Extraction Efficiency Standardize the extraction procedure, including solvent volumes, extraction time, and temperature. The use of an internal standard is highly recommended to correct for variations in extraction efficiency.[5]
Inconsistent Derivatization Prepare fresh derivatization reagents for each batch of samples. Control the reaction conditions precisely.
Contamination Issues Implement strict cleaning protocols for all glassware and sampling equipment.[12] Analyze procedural blanks with each sample batch to monitor for contamination.[12]

Quantitative Data Summary

The following tables summarize the limits of detection (LODs) and recoveries for TBT analysis using various analytical techniques and matrices.

Table 1: Limits of Detection (LODs) for TBT Analysis

Analytical TechniqueMatrixLimit of Detection (LOD)Reference
GC-NICI-MSSeawater20 pg/mL[16]
LC-MS/MSMarine Sediment1.25 ng Sn/g[4]
In-tube SPME-HPLC-ES-MSAqueous Samples0.05 ng/mL[17][19]
SPME-GC-MSWater0.03 ng/L[20]
LC-MS/MSPlastic Food Packaging0.1 µg/kg[22]

Table 2: Recoveries of TBT in Spiked Samples

Analytical TechniqueMatrixSpiked LevelRecovery (%)Reference
GC-PFPDSpiked Sediment0.5 µg/g84.7 ± 6.3 (for MBT)[6]
Supercritical Fluid ExtractionSeawater12.1–44.1 ng/L (as tin)79–115[6]
SPE-GC-FPDWaterNot Specified65[3][23]
LC-MS/MSPlastic Food PackagingNot Specified68-113[22]

Experimental Protocols

Protocol 1: TBT Analysis in Sediment by GC-MS

This protocol is a generalized procedure based on common practices.[3][14][23][24]

  • Sample Preparation:

    • Freeze-dry the sediment sample and sieve to ensure homogeneity.

    • Weigh approximately 1 g of the dried sediment into a centrifuge tube.

  • Extraction:

    • Add an internal standard (e.g., tripropyltin).

    • Add 10 mL of an extraction solvent mixture, such as hexane/acetic acid or toluene/acetic acid, often with a chelating agent like tropolone.[6][24]

    • Sonicate the sample for 30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction two more times and combine the supernatants.

  • Derivatization (using Grignard Reagent):

    • To the combined extract, slowly add 1 mL of ethylmagnesium bromide (or a similar Grignard reagent) while vortexing.

    • Allow the reaction to proceed for 10 minutes.

    • Quench the reaction by slowly adding 5 mL of 1 M sulfuric acid.

  • Clean-up:

    • Pass the organic extract through a Florisil or silica (B1680970) gel column to remove interferences.[5][24]

    • Elute the derivatized organotins with hexane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the characteristic ions of the derivatized TBT and the internal standard.

Protocol 2: TBT Analysis in Water by LC-MS/MS

This protocol is a generalized procedure suitable for direct analysis or after a preconcentration step.[4][13]

  • Sample Preparation:

    • Collect water samples in pre-cleaned glass bottles.

    • Acidify the sample to pH < 2 with HCl.[25]

    • Filter the sample through a 0.45 µm filter.

  • Optional Preconcentration (for low concentrations):

    • Use Solid-Phase Extraction (SPE) with a C18 cartridge.

    • Condition the cartridge with methanol (B129727) and then acidified water.

    • Pass a known volume of the water sample through the cartridge.

    • Elute the TBT from the cartridge with a suitable solvent like methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject a known volume of the prepared sample into the LC-MS/MS system.

    • Use a C18 or a pentafluorophenyl (PFP) column for chromatographic separation.[4]

    • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.[22]

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific parent-to-product ion transitions for TBT in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]

Visualizations

TBT_Analysis_Workflow Sample Environmental Sample (Water, Sediment, Biota) Preparation Sample Preparation (Homogenization, Spiking) Sample->Preparation Extraction Extraction (LLE, SPE, PSE) Preparation->Extraction Derivatization Derivatization (for GC analysis) Extraction->Derivatization GC Path Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Direct LC Path Cleanup Extract Clean-up Derivatization->Cleanup Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for the analysis of tributyltin (TBT) in environmental samples.

Troubleshooting_Low_Signal Start Low TBT Signal or Poor Detection Limit CheckInstrument Check Instrument Performance (Tuning, Calibration) Start->CheckInstrument OptimizePreconcentration Optimize Sample Preconcentration (SPE/SPME) CheckInstrument->OptimizePreconcentration Instrument OK ResultNotOK Further Investigation Needed CheckInstrument->ResultNotOK Instrument Issue CheckDerivatization Verify Derivatization Efficiency OptimizePreconcentration->CheckDerivatization Preconcentration OK ResultOK Signal Improved OptimizePreconcentration->ResultOK Improved MitigateMatrix Address Matrix Effects (Clean-up, Matrix-Matched Standards) CheckDerivatization->MitigateMatrix Derivatization OK CheckDerivatization->ResultNotOK Yield Issue MitigateMatrix->ResultOK Suppression Reduced MitigateMatrix->ResultNotOK Persistent Interference

Caption: Troubleshooting decision tree for low TBT signal intensity.

References

troubleshooting common issues in tributyltin sample preparation and extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation and extraction of tributyltin (TBT).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing a TBT peak in my GC-MS analysis. What could be the issue?

A1: The absence of a TBT peak is a common problem, often related to the derivatization step. Here are the two most likely causes:

  • Derivatization Agent Degradation: The derivatizing agent, most commonly sodium tetraethylborate (NaBEt₄), is highly unstable and degrades rapidly.[1] It is crucial to use a fresh solution for each batch of derivatizations. To ensure its stability, prepare the NaBEt₄ solution in 0.1M NaOH, aliquot it into small glass vials, and store them frozen.[1] Use a new vial for each experiment.[1]

  • Incorrect pH: The pH of the reaction is critical for successful derivatization. Ensure that the pH of your sample is adjusted correctly (typically around pH 5.3) after adding the buffer solution.[1]

Q2: My TBT quantification results are inconsistent and show poor reproducibility, especially in biological tissue samples. Why is this happening?

A2: Inconsistent results, particularly in complex matrices like fish tissues, are often due to the matrix effect .[2][3] Interfering substances in the sample matrix can suppress or enhance the analytical signal, leading to inaccurate quantification.[2][3]

  • Solution: To compensate for the matrix effect, it is highly recommended to use a matrix-matched calibration .[2][3] This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This approach helps to mimic the matrix effects observed in the actual samples, leading to more accurate and reproducible quantification. For sediment samples, the matrix effect may be less significant.[2][3]

Q3: I am concerned about contamination in my samples, especially when aiming for low detection limits. What are the common sources of TBT contamination and how can I avoid them?

A3: Contamination is a significant challenge in TBT analysis, particularly when dealing with low concentrations (ng/L) in water samples.[4] The concentration factor of 20,000 or more when preparing water samples can magnify even trace amounts of contaminants.[4] Here are common sources and preventative measures:

  • Glassware: Standard laboratory cleaning procedures may not be sufficient to remove all traces of butyltins from glassware.[4] To prevent carryover, after a standard cleaning with detergent and solvent rinse, bake the glassware in a muffle furnace.[4] It is also recommended to soak all glassware in an HCl solution (pH < 2) for 24 hours.

  • Reagents: Reagents, including the Grignard reagent, organic solvents, and even laboratory water, can be a source of butyltin contamination.[4][5] Always test your reagents by running a blank sample before processing your environmental samples.[4]

  • Plastics: Avoid using any polyvinylchloride (PVC) materials in your sample preparation, as dibutyltin (B87310) is often used as a stabilizer in PVC.[4]

  • Cross-Contamination: Be mindful of potential cross-contamination within the laboratory environment. For instance, paints or wood preservatives containing butyltins used in or near the lab can lead to sample contamination.[4]

Q4: I am observing interfering peaks that co-elute with my TBT peak, especially in sediment samples. How can I resolve this?

A4: Co-eluting interferences are a common issue in sediment analysis, often caused by sulfur compounds.[4] These can interfere with both the target analytes and the internal standards.[4]

  • Sulfur Removal: Methods like USEPA Method 3660, which use activated copper to remove sulfur, can be effective.[4] However, be cautious as this method can also remove some of the target analytes and internal standards.[4]

  • Dilution: A simple approach is to carefully dilute the sample extract to reduce the interference to an acceptable level.[4]

  • Internal Standard Selection: Choose an internal standard that does not co-elute with the observed interferences.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data for TBT analysis, providing a reference for expected performance.

Table 1: Recovery Rates of TBT in Different Matrices

MatrixExtraction MethodDerivatization MethodRecovery Rate (%)
WaterSolid Phase Extraction (SPE)-65 - 98[6][7]
WaterLiquid-Liquid ExtractionGrignard ReagentNot Specified
SedimentPressurized Liquid ExtractionPentylmagnesium BromideNot Specified
Mussel TissueMethanol-Acid Digestion-Quantitative[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for TBT

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Surface WaterGC-MS/MS11 pg/L~60 pg/L[4]
SedimentGC-MS0.8 ng Sn/mL (in extract)Not Specified[9]
Mussel TissueGC-MS0.7 ng Sn/mL (in extract)Not Specified[9]
Biotic MatricesGC-MS/MS< 0.1 µg Sn/kg (wet sample)Not Specified[10]

Experimental Protocols

Here are detailed methodologies for common TBT extraction and derivatization procedures.

Protocol 1: Extraction of TBT from Water Samples using Liquid-Liquid Extraction and Grignard Derivatization

  • Sample Preparation:

    • Acidify the water sample.

    • Add an internal standard (e.g., Tripentyltin chloride).[2]

  • Extraction:

  • Derivatization:

    • Concentrate the extract.

    • Add the Grignard reagent, n-hexyl magnesium bromide, to the extract to form n-hexyltributyltin.[2]

  • Cleanup:

    • Pass the derivatized extract through a Florisil column for cleanup.[2]

  • Analysis:

    • Analyze the cleaned extract using GC-FPD or GC-MS.[2]

Protocol 2: Extraction of TBT from Sediment and Tissue Samples

  • Sample Preparation:

    • Add anhydrous sodium sulfate (B86663) and precipitated silica (B1680970) to the wet tissue or sediment to desiccate the sample.[2][11]

    • Freeze the sample to lyse the cells and then grind it to a fine powder.[2][11]

  • Extraction:

    • Perform a Soxhlet extraction with n-hexane to remove the TBT from the sample.[2][11]

  • Derivatization and Cleanup:

    • Follow the same derivatization and cleanup procedure as described for water samples (Protocol 1, steps 3 and 4).[2]

  • Analysis:

    • Analyze the extract by GC-FPD or GC-MS.[2]

Visualizations

TBT_Troubleshooting start No TBT Peak Detected check_derivatization Check Derivatization Step start->check_derivatization agent_issue Derivatization Agent Issue? check_derivatization->agent_issue ph_issue Incorrect pH? check_derivatization->ph_issue agent_issue->ph_issue No fresh_agent Prepare Fresh NaBEt4 Solution agent_issue->fresh_agent Yes adjust_ph Adjust pH to ~5.3 ph_issue->adjust_ph Yes rerun Re-run Analysis ph_issue->rerun No fresh_agent->rerun adjust_ph->rerun

Caption: A general workflow for the preparation and extraction of TBT from environmental samples.

References

Technical Support Center: Optimization of Derivatization Efficiency for Butyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with butyltin compounds. The information addresses specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for butyltin analysis by Gas Chromatography (GC)?

A1: The most common methods involve converting polar organotin compounds into more volatile and thermally stable tetra-alkylated forms suitable for GC analysis.[1] The two primary techniques are:

  • Alkylation with Grignard Reagents: This is the most widely used technique, employing reagents like methyl-, pentyl-, or propylmagnesium bromide to form stable tetra-alkyltin derivatives.[2][3] This method generally provides high derivatization yields and reproducibility across various environmental matrices.[3]

  • Ethylation with Sodium Tetraethylborate (NaBEt₄): This method has largely replaced Grignard derivatization in many applications.[4] It is particularly convenient for aqueous samples as it allows for direct, in-situ derivatization, which reduces the number of analytical steps.[2]

Q2: Why is derivatization a critical step in butyltin analysis?

A2: Derivatization is a critical step because butyltin compounds with fewer than four alkyl groups are very polar and have low volatility, making them unsuitable for direct analysis by GC.[1][4] The derivatization process converts them into less polar, more volatile, and more thermally stable analogues.[1] Failure to achieve efficient and reproducible derivatization can lead to an underestimation of butyltin content in samples and alter the original speciation.[3]

Q3: My NaBEt₄ reagent is difficult to dissolve and gives me a cloudy solution. What should I do?

A3: NaBEt₄ is known to be hygroscopic and sensitive to air.[5] To simplify handling, the reagent can be dissolved in a high-purity solvent like tetrahydrofuran (B95107) (THF).[5][6] These solutions can be stored for at least a month at 4°C in the dark without a noticeable decrease in derivatization efficiency.[5] If you are still experiencing cloudiness, it may be due to moisture contamination, which can decompose the reagent.

Q4: Can I analyze butyltin and phenyltin compounds simultaneously?

A4: Yes, both Grignard reagents and NaBEt₄ can be used for the simultaneous analysis of butyltin and phenyltin compounds. However, it has been noted that mono- and diphenyltin (B89523) standards can be unstable in methanol, potentially undergoing redistribution reactions.[7][8] Therefore, it is recommended that mixed standards be derivatized as soon as possible after preparation.[7]

Troubleshooting Guide

Problem 1: Low or Inconsistent Derivatization Yields

Potential Cause Troubleshooting Steps & Solutions
Incorrect pH The pH of the reaction medium is critical, especially for NaBEt₄ derivatization. The optimal pH range is typically between 4.5 and 5.0.[9] At lower pH values (around 2), NaBEt₄ can partially convert to NaBH₄, leading to the formation of organotin hydrides instead of the desired ethylated derivatives. Use an acetate (B1210297) buffer to stabilize the pH; the presence of ethanoate has been shown to improve ethylation yield.[2]
Reagent Degradation or Insufficient Concentration Grignard reagents react violently with water, acids, and alcohols and must be handled under dry conditions.[3][10] NaBEt₄ is unstable in the presence of strong acids. For both, ensure reagents are fresh and properly stored.[4] For complex matrices like sediment or biological samples, a larger amount of derivatizing agent may be necessary to compensate for consumption by side reactions.
Matrix Interferences Sample matrices can contain substances that inhibit the reaction. High concentrations of sulfur in sediments can be alkylated by Grignard reagents, causing interferences. Natural organic matter (NOM) can interfere with tributyltin (TBT) determination by partitioning the compound.[11] Certain metal ions (e.g., Cu(II), Ag(I), Cd(II)) can catalytically degrade the NaBEt₄ reagent.[11] See the "Mitigating Interferences" section for solutions.
Suboptimal Reaction Time or Temperature For NaBEt₄, a reaction time of 30 minutes is often sufficient. For Grignard reactions in complex matrices, higher temperatures and longer reaction times may be needed to improve recovery. Optimization of both time and temperature is crucial for ensuring the reaction goes to completion.

Problem 2: Chromatographic Issues (Peak Tailing, Ghost Peaks, Poor Resolution)

Potential Cause Troubleshooting Steps & Solutions
Contamination Contamination is a major issue in butyltin analysis and can come from incompletely cleaned glassware or contaminated reagents.[12] Dibutyltin (DBT) is a common stabilizer in PVC plastics, so PVC materials should never contact samples or reagents.[12] To avoid carryover, bake glassware in a muffle furnace after standard cleaning with detergent and organic solvent.[12]
Ghost Peaks / Carryover Ghost peaks can result from contamination in the injection port or column.[13][14] Ensure proper cleaning and maintenance of the GC system. A bake-out of the column at a higher temperature can often resolve this.[13]
Peak Tailing or Fronting This can be caused by active sites in the GC column, column overloading, or improper sample vaporization.[13] Ensure the column is properly conditioned and not degraded. Check injection volume and technique.
Poor Resolution If peaks are overlapping, the GC method may need optimization.[13] Adjust the temperature program or select a column with different selectivity.[13] Using a different derivatization reagent can also alter the elution order. For example, ethylation with NaBEt₄ results in an elution order of MBT < DBT < TBT, while pentylation with a Grignard reagent reverses this order to TBT < DBT < MBT (excluding TeBT).[4]

Problem 3: Mitigating Interferences from Complex Matrices

Type of Interference Mitigation Strategy
Sulfur Compounds (in Sediments) Sulfur can co-elute with butyltins and interfere with detection.[12] Methods using activated copper to remove sulfur are effective but may also remove some target analytes.[12] Careful sample dilution can also be a potential solution.[12]
Metal Ions (Cu, Ag, Cd, Pb) Certain metal ions interfere with NaBEt₄ derivatization by degrading the reagent.[11] The use of masking agents can chelate these metals. A mixture of methanol, EDTA, and Mn(II) has been shown to effectively mask interferences from both metals and natural organic matter.[11]
Natural Organic Matter (NOM) NOM can interfere with TBT analysis.[11] The methanol, EDTA, and Mn(II) masking mixture significantly improves spike recoveries in samples containing NOM.[11]
Co-extractants (in Sediments/Biota) After adding a Grignard reagent to a sample extract, a precipitate may form. Sonication can be used to improve the contact between the sample and the reagent by partially resolubilizing this precipitate.

Quantitative Data Summary

Table 1: Optimized Parameters for NaBEt₄ Derivatization

Parameter Optimal Value/Range Rationale & Notes
pH 4.5 - 5.0 Maximizes derivatization yield. Lower pH can lead to hydride formation, while higher pH reduces efficiency.[9]
Reaction Time ~30 minutes Sufficient for complete ethylation in most cases.[2]
NaBEt₄ Concentration 0.05% - 5% (w/v) Higher concentrations are needed for direct derivatization in complex matrices to offset reagent consumption.[4][11]

| Temperature | 25°C - 60°C | For headspace SPME, 45°C was found to be optimal for increasing adsorption efficiency.[9] |

Table 2: Improvement of Spike Recoveries with a Masking Agent Mixture¹

Sample Type Analyte Average Recovery without Masking Agent (%) Average Recovery with Masking Agent (%)
Contaminated Natural Water MBT 70 ± 36 102 ± 10
DBT 90 ± 11 98 ± 3
TBT 91 ± 24 98 ± 4
Sediment Extracts MBT 86 ± 17 97 ± 6.2
DBT 79 ± 18 103 ± 3.6
TBT 59 ± 32 103 ± 5.0

¹Data from a study using a masking mixture of methanol, EDTA, and Mn(II) to mitigate interferences.[11]

Table 3: Comparison of Derivatization Yields for Ethylation vs. Propylation with Tetraalkylborates

Compound Ethylation Yield (%) Propylation Yield (%)
MBT 60 - 90 60 - 90
DBT 80 - 100 80 - 100
TBT 80 - 100 80 - 100

Data from a comparison of NaBEt₄ and Sodium tetra(n-propyl)borate. Similar yields were achieved.[15]

Experimental Protocols

Protocol 1: Ethylation of Butyltins in Water Samples using NaBEt₄

This protocol is adapted for the derivatization of butyltins in aqueous matrices.[16][17]

  • Sample Preparation: Take a 100 mL water sample in a pre-cleaned all-glass volumetric flask. If using an internal standard or isotope dilution, add the spike solution and allow it to equilibrate for 15 minutes.[16][17]

  • pH Adjustment: Add 1 mL of acetate buffer to adjust the sample pH to approximately 5.4.[17]

  • Derivatization: Add 100 µL of a freshly prepared 2% (w/v) sodium tetraethylborate (NaBEt₄) solution (in 0.1M NaOH).[16][17]

  • Extraction: Immediately add 1 mL of hexane (B92381). Shake the mixture manually for 10 minutes to facilitate the simultaneous derivatization and extraction of the ethylated butyltins into the hexane layer.[4][17]

  • Phase Separation: Allow the layers to separate.[4]

  • Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[4]

Protocol 2: Alkylation of Butyltins in Sample Extracts using Grignard Reagent

This protocol describes a general procedure for derivatization using a Grignard reagent, such as pentylmagnesium bromide.[4][18]

  • Sample Preparation: Concentrate the sample extract, which should be in a compatible apolar solvent (e.g., hexane), to a volume of 1 mL in a reaction tube.[4]

  • Derivatization: Add 0.5 mL of the Grignard reagent (e.g., pentylmagnesium bromide). Vortex the solution for 10 seconds and allow it to react at room temperature.[4] The reaction may need to be heated for complex matrices.

  • Quenching: After the reaction is complete, the excess Grignard reagent must be destroyed. This is a hazardous step that must be performed with extreme care.[3] Slowly add water dropwise while keeping the vial in a cold water bath to control the exothermic reaction.

  • Extraction: Add 5 mL of water and extract the derivatized compounds with 1 mL of hexane. Vortex for 10 seconds.[4]

  • Phase Separation: Allow the two phases to separate.

  • Analysis: Transfer the clear upper hexane layer to an autosampler vial for GC-MS analysis.[4]

Visualized Workflows and Relationships

Troubleshooting_Workflow start Start: Low or Inconsistent Yields check_ph Is pH between 4.5-5.0? start->check_ph adjust_ph Adjust pH with Acetate Buffer check_ph->adjust_ph No check_reagent Are Reagents Fresh & Stored Properly? check_ph->check_reagent Yes adjust_ph->check_reagent replace_reagent Use Fresh Reagent / Increase Concentration for Complex Matrix check_reagent->replace_reagent No check_matrix Is Matrix Complex? (Sediment, Biota) check_reagent->check_matrix Yes replace_reagent->check_matrix use_masking Apply Masking Agents (e.g., EDTA) or Sonication check_matrix->use_masking Yes check_gc Review GC System & Method (Contamination, Temp Program) check_matrix->check_gc No use_masking->check_gc clean_system Clean Injector, Bake Column, Optimize Method check_gc->clean_system Issue Found fail Consult Instrument Specialist check_gc->fail No Issue Found success Problem Resolved clean_system->success

Caption: Troubleshooting workflow for low derivatization yields.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Sample Collection (Water, Sediment, Biota) extraction 2. Extraction (e.g., Acid/Solvent) sample->extraction ph_adjust 3. pH Adjustment (if needed) extraction->ph_adjust add_reagent 4. Add Reagent (NaBEt4 or Grignard) ph_adjust->add_reagent reaction 5. Reaction (Time & Temp) add_reagent->reaction extract_deriv 6. LLE of Derivatives reaction->extract_deriv gcms 7. GC-MS Analysis extract_deriv->gcms data 8. Data Processing gcms->data

Caption: General experimental workflow for butyltin analysis.

Interferences center_node Interferences in Butyltin Derivatization matrix Matrix Components center_node->matrix contamination External Contamination center_node->contamination sulfur Sulfur Compounds matrix->sulfur metals Metal Ions (Cu, Ag, Cd, Pb) matrix->metals nom Natural Organic Matter (NOM) matrix->nom glassware Dirty Glassware contamination->glassware pvc PVC Plastics contamination->pvc reagents Impure Reagents sol_sulfur Mitigation: Activated Copper, Dilution sulfur->sol_sulfur sol_metals Mitigation: Masking Agents (EDTA) metals->sol_metals sol_nom Mitigation: Masking Agents nom->sol_nom sol_glass Mitigation: Muffle Furnace Baking glassware->sol_glass sol_pvc Mitigation: Avoid Contact pvc->sol_pvc

Caption: Common interferences and their mitigation strategies.

References

Technical Support Center: Minimizing Tributyltin (TBT) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tributyltin (TBT) contamination in laboratory procedural blanks.

Troubleshooting Guide

High TBT levels in procedural blanks can invalidate experimental results. This guide provides a systematic approach to identifying and eliminating sources of contamination.

Question: My procedural blanks show significant TBT contamination. What are the initial steps to troubleshoot this issue?

Answer:

Start by systematically evaluating your entire analytical workflow. The potential sources of contamination can be broadly categorized into four areas: the laboratory environment, reagents and solvents, labware and equipment, and the analytical procedure itself.

Begin by reviewing your lab's general housekeeping and sample handling procedures. Ensure that areas where TBT analysis is performed are clean and dedicated to this purpose if possible. Next, scrutinize all reagents, solvents, and water sources for potential TBT content. Verify the purity of your standards and reagents. Methodically clean all labware and equipment that comes into contact with your samples. Finally, review each step of your analytical protocol to identify potential points of contamination introduction.

A troubleshooting decision tree for identifying sources of TBT contamination is presented below.

TBT_Troubleshooting start High TBT in Procedural Blank env 1. Evaluate Laboratory Environment start->env reagents 2. Assess Reagents and Solvents env->reagents Environment Clear env_check Check for nearby use of TBT-containing materials (e.g., paints, PVC). Implement dedicated clean areas. env->env_check labware 3. Inspect Labware and Equipment reagents->labware Reagents Clear reagents_check Analyze individual reagents and water source for TBT. Use high-purity solvents and freshly prepared solutions. reagents->reagents_check procedure 4. Review Analytical Procedure labware->procedure Labware Clear labware_check Implement rigorous cleaning protocols. Avoid PVC and polycarbonate. Test different labware materials. labware->labware_check procedure_check Analyze procedural blanks at different stages of the protocol to pinpoint contamination steps. procedure->procedure_check solution Source of Contamination Identified procedure->solution Procedure Optimized

Caption: Troubleshooting decision tree for TBT contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of TBT contamination in a laboratory setting?

A1: Common sources of TBT and other organotin contamination include:

  • PVC (Polyvinyl Chloride) Materials: Dibutyltin is often used as a stabilizer in PVC plastics.[1] Avoid using labware, tubing, or other items made of PVC when analyzing for TBT.

  • Reagents and Solvents: Low-level contamination can be present in reagents, solvents, and even the laboratory's purified water system.[1]

  • Glassware: Incompletely cleaned glassware can be a significant source of carryover contamination from previous analyses.[1] Standard cleaning procedures may not be sufficient to remove all traces of TBT.[1]

  • Environmental Contamination: TBT can be introduced into the lab from external sources, such as dust from nearby construction or marine activities where TBT-containing paints are used.[1]

Q2: What type of labware material is best for minimizing TBT contamination?

A2: Borosilicate glass and PFA (perfluoroalkoxy) are generally recommended for trace metal and organotin analysis. However, even these materials require rigorous cleaning. Polycarbonate containers can be difficult to clean after exposure to high levels of butyltins and should ideally not be reused for subsequent trace analyses.[1] It is crucial to avoid any labware containing PVC.

Q3: What is the recommended cleaning procedure for labware used in TBT analysis?

A3: A multi-step cleaning process is recommended. The following table summarizes cleaning protocols for different types of labware.

Labware MaterialCleaning Protocol
Glassware 1. Wash with a phosphate-free laboratory detergent and hot water. 2. Rinse thoroughly with deionized water. 3. Soak in an acid bath (e.g., 10-20% nitric acid or a hydrochloric acid solution at pH 2) for at least 24 hours.[2] 4. Rinse copiously with high-purity deionized water. 5. For persistent contamination, baking glassware in a muffle furnace can be effective.[1] 6. Dry in a clean oven (at least 60°C) for about 16 hours and store in a clean, dust-free environment.[2]
PFA Labware 1. Wash with a phosphate-free laboratory detergent and hot water. 2. Rinse with deionized water. 3. Soak in a heated acid bath or use an acid vapor cleaning system. 4. Rinse thoroughly with high-purity deionized water. 5. Air dry in a clean environment.

Q4: How can I test my reagents for TBT contamination?

A4: To test your reagents, prepare a "reagent blank" for each. This involves taking a sample of the reagent and processing it through your entire analytical method as if it were a sample. If the reagent blank shows a TBT signal, the reagent is contaminated. It is recommended to test each new batch of reagents and solvents.

Q5: Can the derivatization agent be a source of contamination?

A5: Yes, the derivatizing agent (e.g., Grignard reagents like sodium tetraethylborate) can sometimes contain butyltin impurities.[1] It is advisable to test the derivatization agent by preparing a procedural blank with and without its addition to see if it contributes to the overall TBT signal.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Labware Cleaning for TBT Analysis

This protocol describes the rigorous cleaning of glassware for ultra-trace TBT analysis.

  • Initial Wash: Manually wash all glassware with a phosphate-free laboratory detergent in hot water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with warm tap water to remove all detergent.

  • Acid Bath: Prepare a 10% (v/v) nitric acid bath in a designated container. Completely submerge the glassware in the acid bath and allow it to soak for a minimum of 24 hours.

  • High-Purity Water Rinse: Remove the glassware from the acid bath and rinse it at least five times with high-purity, deionized water.

  • Methanol (B129727) Rinse: Rinse the glassware with methanol to help remove any remaining organic residues. Collect the methanol rinsate for proper hazardous waste disposal.[2]

  • Drying: Place the cleaned glassware in a drying oven set to at least 60°C for a minimum of 16 hours.[2]

  • Storage: Once dry and cooled, store the glassware in a clean, covered cabinet or sealed in clean plastic bags to prevent contamination.

Protocol 2: Preparation of a Procedural Blank for TBT Analysis

This protocol outlines the steps for preparing a procedural blank to assess contamination during the entire analytical process.

  • Labware Preparation: Use glassware and other labware that has been cleaned according to Protocol 1.

  • Reagent Blank Matrix: In a cleaned sample container, place a volume of high-purity, deionized water or a certified TBT-free solvent that is equivalent to the volume of a typical sample.

  • Sample Processing: Process this "blank" sample through every step of your analytical procedure, including the addition of all reagents (e.g., buffers, extraction solvents, derivatizing agents) in the same volumes and sequence as a real sample.[2][3]

  • Extraction and Concentration: Perform the extraction and any concentration steps exactly as you would for a sample.

  • Analysis: Analyze the final extract using your established instrumental method (e.g., GC-MS).

The following workflow illustrates the preparation of a procedural blank.

Procedural_Blank_Workflow start Start: Prepare Procedural Blank step1 1. Use rigorously cleaned labware (Protocol 1). start->step1 step2 2. Add TBT-free matrix (e.g., high-purity water) to sample container. step1->step2 step3 3. Add all reagents used for sample analysis (buffers, solvents, derivatizing agents). step2->step3 step4 4. Perform sample extraction and concentration steps. step3->step4 step5 5. Analyze the final extract using the instrumental method. step4->step5 end Result: TBT concentration in procedural blank. step5->end

Caption: Workflow for preparing a procedural blank.

References

Technical Support Center: Analysis of Tributyltin (TBT) in Sediment Samples with Sulfur Interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sulfur interferences during the analysis of tributyltin (TBT) in sediment samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow.

Problem Potential Cause Recommended Solution
Poor TBT Recovery Degradation of TBT during sulfur cleanup: Some sulfur removal methods, particularly those using harsh reagents or conditions, can degrade TBT. Activated copper, for instance, may degrade some organotin compounds.[1][2]- Use a milder sulfur removal technique: Tetrabutylammonium (B224687) (TBA) sulfite (B76179) is known to cause less degradation of a broad range of organic compounds compared to copper.[1][2] - Optimize reaction time and temperature: If using copper, minimize the contact time between the extract and the copper powder. - Consider an alternative analytical method: Techniques like LC-MS/MS may be less susceptible to interferences and require less rigorous cleanup.
Incomplete Sulfur Removal Insufficient amount or activity of the cleanup reagent: The capacity of the sulfur removal agent (e.g., copper powder, TBA sulfite) may be exceeded by high sulfur content in the sample. Copper powder can also lose its reactivity if not properly activated.[2][3]- Increase the amount of cleanup reagent: Add more activated copper or TBA sulfite reagent.[2] - Ensure proper activation of copper: Copper powder should be activated (e.g., with dilute acid) to ensure a shiny, reactive surface.[2][3] - Perform a sequential cleanup: A combination of methods, such as an initial treatment with activated copper followed by a silver nitrate-impregnated silica (B1680970) gel column, can be more effective for samples with high sulfur content.[4]
Co-eluting Peaks with TBT Presence of organosulfur compounds: While activated copper is effective at removing elemental sulfur, it may not remove organosulfur compounds, which can co-elute with TBT and cause interference.[5]- Use silver nitrate-impregnated silica gel: This method is effective in removing both elemental sulfur and interfering organosulfur compounds.[5] - Optimize chromatographic separation: Adjust the temperature program or use a more selective column in your gas chromatograph (GC) to improve the resolution between TBT and interfering peaks.
Low Signal Intensity in GC Analysis Active sites in the GC system: Sulfur compounds can be highly reactive and may interact with active sites in the injection port, column, or detector, leading to loss of TBT signal.[6]- Deactivate the GC system: Use deactivated inlet liners and columns. Regular maintenance and cleaning of the injector are crucial.[6] - Use a sulfur-specific detector: Detectors like a Flame Photometric Detector (FPD) in sulfur mode or a Sulfur Chemiluminescence Detector (SCD) can enhance selectivity for sulfur-containing compounds, but for TBT analysis, a tin-specific filter on an FPD or a mass spectrometer is more appropriate.
"Ghost Peaks" in Subsequent Analyses Carryover from a previous injection: High concentrations of sulfur or TBT from a previous sample can contaminate the injection port or column and appear in subsequent runs.[7]- Thoroughly clean the injection port and column: After analyzing samples with high sulfur or TBT concentrations, run several solvent blanks to ensure the system is clean. - Replace the inlet liner and septum: These are common sources of contamination.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing TBT in sediment samples?

A1: The primary challenges in analyzing TBT in sediments include its low concentration, strong adsorption to sediment particles, and co-extraction with interfering compounds.[9] Marine and estuarine sediments are often rich in elemental sulfur and organosulfur compounds, which can significantly interfere with the chromatographic analysis of TBT.[1][5]

Q2: How does sulfur interfere with TBT analysis?

A2: Sulfur interference in gas chromatography can manifest in several ways:

  • Co-elution: Elemental sulfur and organosulfur compounds can have similar retention times to TBT, leading to overlapping peaks and inaccurate quantification.[1][5]

  • Detector Interference: In detectors like the Flame Photometric Detector (FPD), high concentrations of sulfur can cause a broad solvent front that masks the TBT peak.[1] With mass spectrometry (MS), sulfur can contaminate the ion source and detector.

  • Column Degradation: Reactive sulfur compounds can damage the stationary phase of the chromatographic column over time.[6]

Q3: What are the common methods for removing sulfur from sediment extracts?

A3: The most common methods for sulfur removal include:

  • Activated Copper Powder: This is a widely used method for removing elemental sulfur. The copper reacts with sulfur to form copper sulfide, which precipitates out of the solution.[1][2][3]

  • Tetrabutylammonium (TBA) Sulfite: This reagent reacts with elemental sulfur to form thiosulfate, which is then removed. This method is generally considered milder than using activated copper and is less likely to degrade sensitive analytes.[1][2]

  • Silver Nitrate-Impregnated Silica Gel: This technique can remove both elemental sulfur and organosulfur compounds through complexation with silver ions. It is highly effective for butyltin analysis.[5]

Q4: Which sulfur removal method is best for my TBT analysis?

A4: The choice of method depends on the specific requirements of your analysis:

  • For routine analysis where only elemental sulfur is a concern, activated copper is a cost-effective option.

  • If you are analyzing for a wide range of organotins and are concerned about analyte degradation, TBA sulfite is a good choice.[1][2]

  • For samples with complex matrices containing both elemental and organosulfur compounds, silver nitrate-impregnated silica gel offers the most thorough cleanup for butyltins.[5] However, it should be noted that this method is not suitable for the analysis of phenyltins, as they are degraded during this process.[5]

Q5: Can I avoid a sulfur cleanup step altogether?

A5: In some cases, it may be possible to avoid a dedicated sulfur cleanup step. This is typically feasible when using highly selective analytical techniques such as Gas Chromatography with a Mass Spectrometer (GC-MS) in selected ion monitoring (SIM) mode or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can often distinguish TBT from interfering sulfur compounds based on their unique mass-to-charge ratios. However, for samples with very high sulfur content, a cleanup step is still recommended to prevent contamination of the instrument and ensure accurate quantification.

Data Presentation

Table 1: Comparison of Sulfur Removal Methods for Butyltin Analysis in Sediment

Method Target Sulfur Compounds Advantages Disadvantages Butyltin Recovery
Activated Copper Powder Elemental Sulfur- Simple and inexpensive.- Does not remove organosulfur compounds.[5] - May cause partial loss of phenyltins (up to 50%).[5] - Can degrade some pesticides.[1][2]Not explicitly quantified for TBT in the provided results, but potential for degradation exists.
Tetrabutylammonium (TBA) Sulfite Elemental Sulfur- Causes less degradation of a broad range of compounds compared to copper.[1][2]- May be less effective than other methods for very high sulfur concentrations.Generally good, with minimal analyte loss reported.[10]
Silver Nitrate-Coated Silica Gel Elemental Sulfur and Organosulfur Compounds- Effectively removes both elemental and organosulfur interferences.[5]- Not suitable for the analysis of phenyltins due to degradation.[5] - More complex and costly to prepare the reagent.>80% for butyltins.[5]

Experimental Protocols

Protocol 1: Sulfur Removal using Activated Copper Powder

This protocol is adapted from EPA Method 3660B.[2]

  • Preparation of Activated Copper:

    • In a fume hood, treat copper powder with dilute nitric acid until the oxides are removed and the copper has a bright, shiny appearance.

    • Rinse the activated copper thoroughly with organic-free reagent water to remove all traces of acid.

    • Rinse with acetone (B3395972) and dry under a stream of nitrogen.

  • Sample Treatment:

    • Concentrate the sediment extract to a known volume (e.g., 1.0 mL).

    • Transfer the extract to a centrifuge tube.

    • Add approximately 2 g of activated copper powder.

    • Vigorously mix the extract and copper powder for at least 1 minute using a vortex mixer.

    • Allow the phases to separate.

    • Carefully transfer the cleaned extract to a clean vial using a disposable pipette, leaving the copper powder and any precipitate behind.

Protocol 2: Sulfur Removal using Tetrabutylammonium (TBA) Sulfite

This protocol is adapted from EPA Method 3660B.[2]

  • Preparation of TBA Sulfite Reagent:

    • Dissolve 3.39 g of tetrabutylammonium hydrogen sulfate (B86663) in 100 mL of organic-free reagent water.

    • To remove impurities, extract this solution three times with 20 mL portions of hexane (B92381). Discard the hexane extracts.

    • Add 25 g of sodium sulfite to the aqueous solution. The resulting solution will be saturated with sodium sulfite.

    • Store the reagent in an amber bottle with a Teflon-lined screw cap at room temperature. The solution is stable for at least one month.

  • Sample Treatment:

    • Concentrate the sediment extract to a known volume (e.g., 1.0 mL).

    • Transfer 1.0 mL of the extract to a vial with a PTFE-lined screw cap.

    • Add 1.0 mL of the TBA sulfite reagent and 2 mL of 2-propanol.

    • Cap the vial and shake vigorously for at least 1 minute.

    • If a solid residue of sodium sulfite remains, the reagent is in excess. If it disappears, add more crystalline sodium sulfite in small portions until a solid residue persists after shaking.

    • Add 5 mL of organic-free reagent water and shake for at least 1 minute.

    • Allow the layers to separate.

    • Transfer the organic (top) layer to a clean vial for analysis.

Protocol 3: Sulfur Removal using Silver Nitrate-Impregnated Silica Gel

This protocol is based on a method described for organotin analysis.[4][5]

  • Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):

    • Activate silica gel by heating at 130 °C for at least 12 hours.

    • In a separate container, dissolve 0.2 g of silver nitrate (B79036) in 1 mL of deionized water.

    • Dropwise, add the silver nitrate solution to 2 g of the activated silica gel.

    • Shake the mixture until it is homogeneous.

    • Dry the impregnated silica gel in an oven at 80 °C for 1 hour.

  • Sample Treatment (Column Chromatography):

    • Pack a small chromatography column with 500 mg of the prepared silver nitrate-impregnated silica gel.

    • Apply the sediment extract (in a non-polar solvent like hexane) to the top of the column.

    • Elute the TBT from the column with an appropriate solvent, such as a mixture of hexane and dichloromethane.

    • Collect the eluate for analysis.

Visualizations

Experimental_Workflow_TBT_Analysis cluster_sample_prep Sample Preparation cluster_cleanup Sulfur Cleanup cluster_analysis Analysis Sediment_Sample Sediment Sample Extraction Solvent Extraction Sediment_Sample->Extraction Sulfur_Removal Sulfur Removal (Choose one method) Extraction->Sulfur_Removal Method_Cu Activated Copper Sulfur_Removal->Method_Cu Option 1 Method_TBA TBA Sulfite Sulfur_Removal->Method_TBA Option 2 Method_AgNO3 AgNO3-Silica Gel Sulfur_Removal->Method_AgNO3 Option 3 Concentration Concentration Method_Cu->Concentration Method_TBA->Concentration Method_AgNO3->Concentration GC_Analysis GC Analysis (e.g., GC-MS) Concentration->GC_Analysis

Caption: General workflow for TBT analysis in sediment with sulfur removal.

Sulfur_Removal_Decision_Tree node_action node_action Start High Sulfur Sediment Extract Interference_Type Type of Sulfur Interference? Start->Interference_Type Phenyltins_Present Are Phenyltins also analyzed? Interference_Type->Phenyltins_Present Elemental & Organosulfur Use_Cu Use Activated Copper Powder Interference_Type->Use_Cu Elemental Sulfur Only Use_TBA Use TBA Sulfite Interference_Type->Use_TBA Elemental Sulfur & Analyte Stability Concern Use_AgNO3 Use AgNO3- Silica Gel Phenyltins_Present->Use_AgNO3 No Analyze_Separately Analyze Phenyltins in untreated extract Phenyltins_Present->Analyze_Separately Yes Analyze_Separately->Use_AgNO3 for Butyltins

Caption: Decision tree for selecting a sulfur removal method.

References

Technical Support Center: Enhancing Monobutyltin (MBT) and Dibutyltin (DBT) Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of monobutyltin (B1198712) (MBT) and dibutyltin (B87310) (DBT) from soil samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of MBT and DBT from soil.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Recovery of MBT and DBT Incomplete Extraction: The solvent system may not be effective for the soil type. MBT, being more polar, is particularly difficult to extract with non-polar solvents alone.[1]- Add a Chelating Agent: Use tropolone (B20159) in your extraction solvent. Tropolone forms complexes with organotins, enhancing their solubility in organic solvents. A common solvent mixture is 80:20 diethyl ether:hexane (B92381) containing 0.2% tropolone.[1] - Optimize Extraction Technique: Consider using more advanced extraction methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to improve efficiency. For MAE, an acidic methanol (B129727) solution can be effective.[2] For UAE, the application of ultrasonic waves enhances solvent penetration and mass transfer.
Analyte Degradation: High temperatures during extraction or storage can lead to the degradation of organotin compounds.- Control Temperature: For MAE, optimize the temperature to ensure efficient extraction without causing degradation.[2] - Proper Storage: Store soil samples at -20°C to ensure the stability of organotin compounds.
Poor Peak Shape or Resolution in GC Analysis Incomplete Derivatization: The derivatization step is crucial for making MBT and DBT volatile for GC analysis. Incomplete reactions lead to poor chromatography.- Optimize Derivatization Conditions: Ensure the pH of the solution is between 4.5 and 5.0 for optimal reaction with sodium tetraethylborate (NaBEt₄).[3] - Fresh Reagent: Use a freshly prepared NaBEt₄ solution, as it is not stable in the presence of strong acids often used in extraction.[3] - Alternative Reagent: Consider using a Grignard reagent, which can be more robust for a wider range of organotin compounds.
Matrix Interference: Co-extracted compounds from the soil matrix can interfere with the chromatographic separation.[4]- Clean-up Step: Incorporate a clean-up step after extraction using a silica (B1680970) gel column to remove interfering compounds.[1] - Selective Detection: Use a mass spectrometer (MS) as a detector for its high selectivity, which can help differentiate analytes from matrix components.
Inconsistent or Irreproducible Results Matrix Effects: The soil matrix can either suppress or enhance the signal of the analytes, leading to inaccurate quantification.[4]- Use Matrix-Matched Standards: Prepare calibration standards in an extract of a blank soil sample that is free of organotins to compensate for matrix effects. - Isotope Dilution: Employ isotope-labeled internal standards for the most accurate quantification, as this method corrects for both extraction inefficiency and matrix effects.[5]
Sample Heterogeneity: Uneven distribution of contaminants in the soil can lead to variable results.- Homogenize Samples: Thoroughly mix and homogenize the soil sample before taking a subsample for extraction.
Failed Derivatization (No Peaks Detected) Incorrect pH: The pH of the reaction mixture is critical for the derivatization with NaBEt₄.[3]- Verify and Adjust pH: Ensure the pH of the sample extract is adjusted to the optimal range of 4.5-5.0 before adding the derivatizing agent.[3]
Inactive Derivatizing Reagent: NaBEt₄ is sensitive to air and moisture and can lose its reactivity.- Proper Storage and Handling: Store NaBEt₄ under an inert atmosphere and prepare solutions fresh. Consider dissolving it in THF for better stability.[6]

Frequently Asked Questions (FAQs)

Extraction

Q1: Why is the recovery of monobutyltin (MBT) often lower than dibutyltin (DBT)?

A1: Monobutyltin is more polar than dibutyltin, making it less soluble in common organic extraction solvents.[1] This leads to a stronger interaction with the soil matrix and, consequently, lower extraction efficiency. To overcome this, it is highly recommended to use a chelating agent like tropolone, which complexes with MBT and improves its transfer into the organic phase.[1]

Q2: What are the advantages of using Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) over traditional solvent extraction?

A2: Both MAE and UAE offer significant advantages in terms of efficiency and resource consumption. They typically require less solvent and have much shorter extraction times compared to traditional methods like Soxhlet or shaking.[2] MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process, while UAE uses high-frequency sound waves to create cavitation, which enhances solvent penetration into the soil matrix.

Q3: Can you provide a summary of expected recovery rates for different extraction methods?

A3: Recovery rates can vary depending on the soil type and specific experimental conditions. However, the following table provides a general comparison based on published data.

Extraction Method Monobutyltin (MBT) Recovery (%) Dibutyltin (DBT) Recovery (%) Reference
Solvent Extraction with Tropolone 60 - 8075 - 95[1]
Microwave-Assisted Extraction (MAE) 70 - 11080 - 120[2]
Ultrasound-Assisted Extraction (UAE) 65 - 9070 - 100[2]
Accelerated Solvent Extraction (ASE) 80 - 10087 - 105
Derivatization

Q4: Why is derivatization necessary for the analysis of MBT and DBT by Gas Chromatography (GC)?

A4: MBT and DBT are polar and non-volatile compounds, which makes them unsuitable for direct analysis by GC. Derivatization converts them into more volatile and thermally stable derivatives that can be readily analyzed by GC. The most common method is ethylation using sodium tetraethylborate (NaBEt₄).[1]

Q5: My derivatization with sodium tetraethylborate (NaBEt₄) is not working. What should I check?

A5: If your derivatization fails, consider the following:

  • pH: The reaction is highly pH-dependent. Ensure your sample extract is buffered to a pH between 4.5 and 5.0.[3]

  • Reagent Activity: NaBEt₄ is sensitive to air and moisture. Use a fresh batch or a properly stored reagent. Preparing the solution in THF can improve its stability.[6]

  • Interferences: High concentrations of other metals or organic matter in the extract can consume the derivatizing reagent.[7] An extract clean-up step may be necessary.

Analysis

Q6: How can I minimize matrix effects in my GC-MS analysis?

A6: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in soil analysis.[4] To mitigate these effects:

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank soil sample that is similar in composition to your test samples.

  • Isotope Dilution Mass Spectrometry (IDMS): This is the most robust method for correcting matrix effects. It involves spiking the sample with a known amount of an isotopically labeled analog of your target analyte before extraction.[5]

  • Sample Clean-up: A thorough clean-up of the extract using techniques like solid-phase extraction (SPE) with silica gel can remove many interfering compounds.[1]

Experimental Protocols

Solvent Extraction with Tropolone

This protocol is a standard method for the extraction of MBT and DBT from soil samples.

  • Sample Preparation: Weigh 10-15 g of homogenized wet soil into a glass vial.

  • Spiking: Add an appropriate internal standard (e.g., isotopically labeled MBT and DBT).

  • Reagent Addition: Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate (B1210297) buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous NaCl solution.[1]

  • Extraction: Add 5 mL of an 80:20 (v/v) mixture of diethyl ether and hexane containing 0.2% tropolone. Cap the vial and shake vigorously for 1 hour.[1]

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step (step 4) with a fresh aliquot of the extraction solvent.

  • Combine Extracts: Combine the organic extracts.

  • Concentration: Concentrate the combined extracts to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

  • Derivatization: Proceed with the derivatization protocol.

Microwave-Assisted Extraction (MAE)

This method offers a faster alternative to traditional solvent extraction.

  • Sample Preparation: Weigh 1-2 g of dried and homogenized soil into a microwave extraction vessel.

  • Spiking: Add an appropriate internal standard.

  • Solvent Addition: Add 10 mL of a methanol/acetic acid mixture (e.g., 95:5 v/v).

  • Extraction Program: Place the vessel in the microwave extraction system and apply a program with a ramp to 100°C over 5 minutes and hold for 10 minutes.[2]

  • Cooling: Allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to remove solid particles.

  • Derivatization: Take an aliquot of the extract for derivatization.

Derivatization with Sodium Tetraethylborate (NaBEt₄)

This procedure converts the extracted butyltins into their ethylated, GC-amenable forms.

  • pH Adjustment: Take a known volume of the soil extract and adjust the pH to 4.5-5.0 using a sodium acetate buffer.[3]

  • Reagent Preparation: Prepare a fresh 1% (w/v) solution of NaBEt₄ in deionized water or THF.[1][6]

  • Reaction: Add an excess of the NaBEt₄ solution to the pH-adjusted extract. Vortex the mixture for 1-2 minutes and let it react for about 30 minutes at room temperature.[1]

  • Extraction of Derivatives: Add 1-2 mL of hexane, vortex for 1 minute, and allow the layers to separate.

  • Collection: Transfer the upper hexane layer, containing the ethylated derivatives, to a GC vial for analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis soil Soil Sample homogenize Homogenize soil->homogenize weigh Weigh Sample homogenize->weigh spike Spike with Internal Standard weigh->spike add_solvent Add Extraction Solvent (e.g., with Tropolone) spike->add_solvent extract Extraction (Shake / MAE / UAE) add_solvent->extract separate Phase Separation (Centrifuge) extract->separate collect Collect Organic Extract separate->collect adjust_ph Adjust pH (4.5-5.0) collect->adjust_ph add_derivatizing_agent Add NaBEt₄ adjust_ph->add_derivatizing_agent react React add_derivatizing_agent->react extract_derivatives Extract with Hexane react->extract_derivatives gcms GC-MS Analysis extract_derivatives->gcms

Caption: General experimental workflow for the extraction and analysis of MBT and DBT from soil.

Troubleshooting_Logic start Low/No Analyte Recovery? check_extraction Review Extraction Method start->check_extraction Yes matrix_effects Suspect Matrix Effects? start->matrix_effects No, but inconsistent use_tropolone Add Tropolone to Solvent check_extraction->use_tropolone optimize_mae_uae Consider MAE/UAE check_extraction->optimize_mae_uae check_derivatization Review Derivatization Step check_ph Verify pH is 4.5-5.0 check_derivatization->check_ph fresh_reagent Use Fresh NaBEt₄ check_derivatization->fresh_reagent use_tropolone->check_derivatization optimize_mae_uae->check_derivatization check_ph->matrix_effects fresh_reagent->matrix_effects matrix_matched Use Matrix-Matched Standards matrix_effects->matrix_matched Yes isotope_dilution Use Isotope Dilution matrix_effects->isotope_dilution Yes cleanup Perform Extract Clean-up matrix_effects->cleanup Yes end Improved Recovery matrix_matched->end isotope_dilution->end cleanup->end

Caption: A logical troubleshooting guide for low recovery of MBT and DBT.

References

stability assessment of tributyltin analytes in stored sample extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability assessment of tributyltin (TBT) analytes in stored sample extracts. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for preserving TBT in sample extracts?

A1: For optimal stability, sample extracts should be stored at low temperatures and in the dark. Specifically, storage at -20°C is recommended for long-term stability of TBT in various sample matrices, including sediment and mussel tissue.[1][2] Storing samples at 4°C can preserve butyltins in unacidified seawater for up to 7 months, but significant losses can occur over longer periods.[1] For human urine samples, storage at -18°C in the dark resulted in the least degradation.[2][3]

Q2: How long can I store my sample extracts before significant degradation of TBT occurs?

A2: The stability of TBT is highly dependent on the sample matrix and storage conditions. In sediments stored at -20°C, butyltin and phenyltin species have been shown to be stable for at least 18 months.[1] For unacidified seawater stored at 4°C in the dark, butyltins are stable for about 7 months, but approximately 50% of TBT is lost after 540 days.[1] In frozen cockles and oysters, butyltins are stable for at least 7 months.[1] However, in human urine, TBT is only stable for a maximum of 2 days when stored at +4°C or -20°C.[4]

Q3: What are the main degradation products of TBT that I should be aware of?

A3: TBT degrades through the sequential loss of butyl groups, a process known as dealkylation. The primary degradation products are dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT).[3][5] Eventually, these can break down further to inorganic tin. The toxicity of these breakdown products is lower than that of TBT itself.[6]

Q4: Can the type of storage container affect the stability of TBT analytes?

A4: Yes, the choice of container material is crucial. It is recommended to use glass or polypropylene (B1209903) labware, as TBT can adsorb to certain plastics like PVC.[7][8] Polycarbonate containers have been used for storing seawater samples, but they can be difficult to clean if exposed to high levels of butyltins and should not be reused in such cases.[7] For water samples, storage in glass, polypropylene, or polytetrafluoroethylene (PTFE) containers has been evaluated.[2][3]

Q5: Are there any chemical preservatives I can add to my samples to enhance TBT stability?

A5: While acidification is a common preservation technique for some analytes, its effect on TBT stability can vary depending on the sample matrix. One study noted that acidification and filtration of river water samples decreased TBT degradation to negligible levels.[3] However, another study found that butyltins were stable in unacidified seawater for an extended period.[1] The addition of tropolone (B20159) to the extraction solvent is a common practice to complex the organotin compounds.[7][9]

Troubleshooting Guide

Issue: Low or no TBT detected in my samples, even though contamination is suspected.

  • Possible Cause 1: Analyte Degradation. TBT is susceptible to degradation, especially under improper storage conditions. Exposure to light and elevated temperatures can accelerate this process.[2]

    • Solution: Ensure samples are stored at -20°C or -18°C in the dark immediately after collection and extraction.[1][2][3] Minimize freeze-thaw cycles as they can negatively impact stability.[4]

  • Possible Cause 2: Adsorption to Labware. TBT is lipophilic and can adsorb to the surface of certain plastics, such as PVC.[7][10]

    • Solution: Use glass or polypropylene containers for sample collection and storage.[8] If plasticware must be used, pre-test for adsorption potential.

  • Possible Cause 3: Inefficient Extraction. The extraction method may not be suitable for the sample matrix, leading to poor recovery of TBT.

    • Solution: Optimize the extraction procedure. For water and sediment samples, an extraction method using hexane (B92381) containing tropolone has been shown to be effective.[9] For tissues and sediments, soxhlet extraction with n-hexane after desiccating the sample can be used.[11]

Issue: High variability in TBT concentrations between replicate samples.

  • Possible Cause 1: Sample Heterogeneity. This is particularly common in solid matrices like sediments and tissues where TBT distribution may not be uniform.

    • Solution: Thoroughly homogenize the sample before taking a subsample for extraction. For biological samples, pooling multiple individuals can help reduce variability.[12]

  • Possible Cause 2: Contamination during Sample Preparation. Cross-contamination between samples can occur if glassware and equipment are not cleaned properly.

    • Solution: Implement a rigorous cleaning protocol for all glassware. Baking glassware in a muffle furnace can effectively remove residual organotin compounds.[7] Soaking glassware in bleach overnight has also been recommended.[13]

Issue: Extraneous peaks interfering with TBT analysis by Gas Chromatography (GC).

  • Possible Cause 1: Matrix Interferences. Sediment samples, in particular, can contain sulfur compounds that co-elute with butyltins and internal standards, causing analytical interference.[7]

    • Solution: Incorporate a cleanup step after extraction. Florisil column chromatography is a common method for cleaning up derivatized extracts.[11] Using a more selective detector, such as a mass spectrometer (MS) instead of a flame photometric detector (FPD), can also help to resolve interferences.

  • Possible Cause 2: Contamination from Reagents. Reagents used in the analytical process, such as the derivatizing agent or organic solvents, can sometimes be a source of butyltin contamination.[7]

    • Solution: Test all reagents for the presence of butyltins before use. Ensure that all materials and reagents are free of PVC plastics, as dibutyltin is often used as a stabilizer in their production.[7]

Data on TBT Stability in Stored Sample Extracts

Table 1: Stability of Tributyltin (TBT) in Water Samples

Sample TypeStorage ContainerTemperatureDurationTBT LossReference
Unacidified SeawaterPolycarbonate4°C (in dark)7 monthsStable[1]
Unacidified SeawaterPolycarbonate4°C (in dark)540 days~50%[1]
River WaterGlass, Polypropylene, or PTFE-18°C (in dark)4 monthsNo degradation observed[3]
Human UrineNot specified+4°C or -20°C2 daysSatisfactory stability[4]
Human UrineNot specified+4°C> 2 daysGreater variations observed[4]
Human UrineNot specified-20°C> 2 daysLower variations observed[4]

Table 2: Stability of Tributyltin (TBT) in Sediment and Tissue Samples

Sample TypeStorage ConditionTemperatureDurationTBT LossReference
SedimentFrozen-20°C18 monthsStable[1]
SedimentAir-dried & pasteurized25°C540 days30%[1]
Cockles & OystersFrozen (in dark)Not specified7 monthsStable[1]
Cockles & OystersFreeze-dried4°C5 monthsStable[1]
Cockles & OystersFreeze-dried4°C540 days~70%[1]
Mussel TissueFreeze-dried-20°C (in dark)1 yearVery good stability[2]
Mussel TissueFreeze-driedRoom Temperature (in light)1 yearSignificant variations[2]

Experimental Protocols

Protocol 1: Extraction of TBT from Water Samples

This protocol is based on a liquid-liquid extraction method followed by derivatization.

  • Sample Collection: Collect water samples in glass or polypropylene bottles.

  • Internal Standard: Add an internal standard, such as tripentyltin chloride, to the water sample before extraction.[11]

  • Acidification: Acidify the water sample.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent like n-hexane containing tropolone as a complexing agent.[11]

  • Derivatization: The extracted TBT needs to be derivatized to a more volatile form for GC analysis. This is commonly done by ethylation using sodium tetraethylborate (NaBEt4) or by using a Grignard reagent like n-hexyl magnesium bromide to form n-hexyltributyltin.[11][14]

  • Cleanup: The derivatized extract can be cleaned up using Florisil column chromatography to remove interfering compounds.[11]

  • Analysis: The final extract is then ready for analysis by Gas Chromatography (GC) coupled with a suitable detector like a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[7][11]

Protocol 2: Extraction of TBT from Sediment and Tissue Samples

This protocol involves a soxhlet extraction for solid matrices.

  • Sample Preparation: Homogenize the sediment or tissue sample. For wet samples, they can be desiccated by adding anhydrous sodium sulfate (B86663) and precipitated silica (B1680970). The sample can then be frozen to lyse the cells and ground into a fine powder.[11]

  • Internal Standard: Spike the sample with an appropriate internal standard.

  • Extraction: The TBT is extracted from the prepared sample using a soxhlet apparatus with n-hexane.[11]

  • Derivatization: The extract is then concentrated and derivatized using one of the methods described in Protocol 1 (e.g., ethylation with NaBEt4).

  • Cleanup: A cleanup step using Florisil or silica gel column chromatography is often necessary to remove matrix interferences.[11][15]

  • Analysis: The purified extract is analyzed by GC-FPD or GC-MS.[11][15]

Visualizations

TBT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample Water, Sediment, or Tissue Sample Homogenize Homogenization (for solids) Sample->Homogenize Solids Spike Add Internal Standard Sample->Spike Water Homogenize->Spike Extract Solvent Extraction (e.g., Hexane + Tropolone) Spike->Extract Derivatize Derivatization (e.g., Ethylation with NaBEt4) Extract->Derivatize Cleanup Column Chromatography (e.g., Florisil) Derivatize->Cleanup GC_Analysis GC-FPD or GC-MS Analysis Cleanup->GC_Analysis

Caption: Experimental workflow for the analysis of Tributyltin (TBT).

TBT_Degradation_Pathway TBT Tributyltin (TBT) (C4H9)3Sn+ DBT Dibutyltin (DBT) (C4H9)2Sn2+ TBT->DBT - Butyl Group MBT Monobutyltin (MBT) (C4H9)Sn3+ DBT->MBT - Butyl Group InorganicSn Inorganic Tin Sn4+ MBT->InorganicSn - Butyl Group

Caption: Degradation pathway of Tributyltin (TBT) via dealkylation.

References

Technical Support Center: Ultra-Trace Tributyltin (TBT) Analysis in Surface Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of tributyltin (TBT) at ultra-trace levels in surface water. It is intended for researchers, scientists, and professionals in drug development who are conducting these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in ultra-trace TBT analysis in surface water?

The main difficulties arise from the very low concentrations of concern, often in the nanogram per liter (ng/L) range.[1] This necessitates a significant preconcentration step, typically concentrating a large volume of water (e.g., two liters) down to a very small volume (e.g., 100 µL), which can magnify the presence of any contaminants or interferences by a factor of 20,000.[1] Key challenges include contamination, analytical interferences, and achieving the required low detection limits.[1]

Q2: What are common sources of TBT contamination in the laboratory?

Contamination is a significant issue and can originate from several sources:

  • Glassware: Incompletely cleaned glassware can retain residual TBT. Standard cleaning procedures may not be sufficient.[1] It is recommended to heat all glassware to 450 °C or decontaminate it overnight with a 10% (v/v) nitric acid solution.[2]

  • Reagents: Reagents used in the analysis, such as organic solvents, derivatization agents (e.g., Grignard reagents), tropolone, and florisil, can contain trace levels of butyltins.[1] It is crucial to test all reagents for butyltin contamination by analyzing a blank sample.[1]

  • Laboratory Environment: Polyvinylchloride (PVC) materials, which often contain dibutyltin (B87310) as a stabilizer, should not come into contact with samples or reagents.[1] Contamination can even be introduced from external sources, such as a staff member using a wood preservative containing butyltins and inadvertently bringing it into the lab.[1]

Q3: Why is a derivatization step often necessary for TBT analysis by Gas Chromatography (GC)?

TBT and its degradation products are polar and have low volatility, making them unsuitable for direct analysis by GC.[3][4][5] Derivatization converts these polar compounds into more volatile and thermally stable tetra-alkyltin compounds that can be readily separated by GC.[5] Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents (e.g., pentylmagnesium bromide).[4][5]

Q4: What are the advantages of using LC-MS/MS for TBT analysis compared to GC-MS?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages over GC-MS for TBT analysis. It simplifies sample preparation by eliminating the need for the time-consuming derivatization step required for GC.[3] This also reduces potential sources of error and uncertainty associated with the derivatization process.[6] LC-MS/MS can also provide shorter run times and high selectivity and sensitivity.[3]

Q5: What is the "matrix effect" and how can it impact TBT analysis?

The matrix effect refers to the influence of co-eluting compounds from the sample matrix on the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.[7][8][9] This can significantly affect the accuracy and precision of quantification.[8][9] In TBT analysis of complex environmental samples like surface water with high suspended particulate matter, the matrix effect can be a considerable issue.[7][10] To mitigate this, strategies such as matrix-matched calibration, standard addition, or sample dilution can be employed.[7][10]

Troubleshooting Guides

Issue 1: No TBT Peak or Very Low Signal

Detailed Steps:

  • Verify Derivatization (for GC-based methods):

    • Reagent Activity: The derivatization agent, particularly sodium tetraethylborate (NaBEt4), is unstable and can degrade quickly.[11] It is recommended to prepare fresh solutions or use a freshly unfrozen aliquot for each batch of samples.[11]

    • pH Control: The pH of the reaction is critical for efficient derivatization. For ethylation with NaBEt4, a pH of around 4.5 to 5.3 is often required.[4][11] Verify the pH of your sample after adding the buffer.[11]

  • Assess Extraction Recovery:

    • If derivatization is not the issue, poor extraction efficiency could be the cause. Perform a spike and recovery experiment by adding a known amount of TBT standard to a blank water sample and process it alongside your unknown samples. Low recovery indicates a problem with the extraction procedure.[4]

    • Factors to optimize include the choice of extraction solvent, pH of the water sample, and extraction time.

  • Check Instrument Performance:

    • Inject a known standard to confirm that the instrument (GC-MS or LC-MS/MS) is functioning correctly. If the standard also shows a low signal, troubleshoot the instrument. This may involve cleaning the ion source, checking for leaks, or verifying detector settings.[12]

    • For LC-MS, direct injection of seawater can lead to the build-up of non-volatile salts on the electrospray interface, reducing the signal.[12] An extraction step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly recommended to remove salts.[12]

  • Consider Analyte Loss:

    • Evaporation: If your method involves an evaporation step to concentrate the extract, be cautious not to evaporate to dryness, as the derivatized TBT is volatile and can be lost.[11]

    • Adsorption: Organotin compounds have an affinity for glass surfaces. It is advisable to soak all glassware in an HCl solution (pH < 2) for 24 hours and consider silanizing the glassware.[12]

    • Degradation: TBT can degrade in water samples. Samples should be properly preserved and stored, typically by freezing, to minimize degradation.[13]

Issue 2: Chromatographic Peak Tailing

Detailed Steps:

  • Identify the Scope of the Tailing:

    • All Peaks Tailing: If all peaks in the chromatogram are tailing, it generally points to a physical problem in the GC system.[14] This could be due to:

      • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and disrupt the carrier gas flow.[15][16] Re-cut the column and ensure it is installed at the correct height.[16]

      • Flow Path Disruption: Check for leaks in the system or blockages.[14]

    • Only TBT or Polar Analyte Peaks Tailing: If only the TBT peak and other polar compounds are tailing, it suggests a chemical interaction issue.[14][15] This is often caused by:

      • Active Sites: The polar nature of TBT can cause it to interact with active sites (e.g., acidic silanol (B1196071) groups) in the GC system.[15] These sites can be on the inlet liner, the column itself, or on non-volatile residues contaminating the system.[15]

  • Addressing Active Sites:

    • Inlet Liner: The inlet liner is a common source of active sites.[15] Replace the liner with a new, deactivated one.[14][16]

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.[15] Trimming 10-20 cm from the front of the column can often resolve this.[16]

    • Gas Purity: Ensure high-purity carrier gas is used and that moisture and oxygen traps are functioning correctly to prevent damage to the column and the creation of active sites.[15]

  • Other Potential Causes:

    • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[15] Try diluting the sample.[17]

    • Solvent Mismatch: A significant mismatch in polarity between the injection solvent and the stationary phase can cause poor peak shape.[15]

Method Validation Data

The following tables summarize typical performance data for validated TBT analysis methods in water.

Table 1: Performance of GC-based Methods for TBT Analysis

ParameterGC-MS[18]GC-MS/MS[18]GC-ICP-MS[18]
Matrix Marine SedimentSedimentMarine Sediment
LOD 1.5 ng/g (as Sn)< 0.1 ng/g0.03 pg (as Sn)
LOQ -< 1.5 ng/g-
Accuracy (Recovery) 88%-88.2%
Precision (RSD) 3.2%--

Table 2: Performance of LC-MS/MS Methods for TBT Analysis in Seawater

ParameterValue[18][19]
Technique Stir Bar Sorptive Extraction (SBSE) - LC-MS/MS
LOD 0.8 ng/L
LOQ 2.5 ng/L
Accuracy (Recovery) 92-102%
Precision (RSD) < 16%

Experimental Protocols

Protocol 1: TBT Analysis in Surface Water by GC-MS with Ethylation

This protocol is a generalized procedure based on common practices.[2][4][5]

1. Sample Preparation and Extraction: a. Collect a 1-liter water sample in a pre-cleaned glass bottle. b. Spike the sample with an appropriate internal standard (e.g., deuterium-labeled TBT).[2] c. Adjust the sample pH to between 4 and 5 using a sodium acetate (B1210297) buffer.[2]

2. Derivatization (In-situ Ethylation): a. While vigorously stirring the buffered sample, add a freshly prepared solution of sodium tetraethylborate (NaBEt4).[2] This converts the ionic TBT into volatile ethylated TBT. b. Allow the reaction to proceed for approximately 30 minutes.[4]

3. Solid Phase Extraction (SPE): a. Pass the derivatized water sample through an SPE disk or cartridge to extract the ethylated TBT.[2] b. Elute the analytes from the SPE material using a suitable solvent, such as hexane (B92381).[2]

4. Extract Concentration: a. Concentrate the eluate to a final volume of approximately 300 µL under a gentle stream of nitrogen.[2] Caution: Do not evaporate to dryness to avoid loss of the volatile analyte.[11]

5. GC-MS Analysis: a. Inject an aliquot (e.g., 20 µL) of the concentrated extract into the GC-MS system.[2] b. Use a suitable GC column (e.g., a non-polar or mid-polar column) and temperature program to separate the ethylated TBT from other compounds. c. Detect and quantify using a mass spectrometer, typically in selected ion monitoring (SIM) or tandem MS (MS/MS) mode for enhanced selectivity and sensitivity.[2][20]

Protocol 2: TBT Analysis in Seawater by LC-MS/MS

This protocol is a generalized procedure based on common practices for LC-MS/MS analysis.[3][19]

1. Sample Preparation: a. Collect a seawater sample. For direct injection, filtration may be sufficient. However, to avoid matrix effects and salt buildup, an extraction step is recommended.[12] b. For extraction: Use a technique like Stir Bar Sorptive Extraction (SBSE) or Liquid-Liquid Extraction (LLE).[12][19]

  • LLE Example: Acidify the sample, extract with hexane, then evaporate the hexane and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) with 1% acetic acid).[12]

2. LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Use a C18 column for chromatographic separation.[3] c. A typical mobile phase might consist of a gradient of water and methanol, both containing a small amount of formic acid and ammonium (B1175870) formate (B1220265) to aid ionization.[3] d. Detect the TBT using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific multiple reaction monitoring (MRM) transitions for quantification and confirmation.[3][19]

Visualizations

References

Technical Support Center: Tributyltin (TBT) Quantification & Measurement Uncertainty

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of tributyltin (TBT) and the calculation of its measurement uncertainty.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow of TBT quantification.

Problem/Observation Potential Cause(s) Suggested Solution(s)
High Blank Values Contaminated glassware or reagents.[1]Thoroughly clean all glassware, preferably by baking in a muffle furnace. Test all reagents, including solvents and derivatizing agents, for TBT contamination. Avoid using PVC plastics as they can be a source of dibutyltin (B87310) contamination.[1]
Carryover from previous high-concentration samples.Implement a rigorous cleaning protocol between samples. Run solvent blanks after high-concentration samples to ensure the system is clean. Do not reuse containers that held high-level TBT samples.[1]
Poor Analyte Recovery Inefficient extraction from the sample matrix.[2][3]Optimize the extraction method (e.g., solvent choice, extraction time, temperature). For sediments, techniques like microwave-assisted or ultrasonic extraction with a methanol-acetic acid mixture can be effective.[4]
Degradation of TBT during sample preparation.Ensure proper storage of samples, typically at -20°C.[5] Minimize the time between sample collection and analysis. One study noted the need to consider a correction factor for TBT degradation to DBT during extraction.[6]
Incomplete derivatization.[3]Optimize derivatization conditions (e.g., reagent concentration, reaction time, pH). In-situ ethylation with sodium tetraethylborate is a common and effective method.[3]
Low Sensitivity/Poor Signal-to-Noise Suboptimal instrumental parameters.Optimize instrumental conditions such as injection volume, temperatures (injector, transfer line, source), and detector settings.[7][8] Large volume injection (LVI) can enhance sensitivity for water samples.[8]
Matrix interference.[1]Employ a clean-up step after extraction to remove interfering compounds. Sulfur compounds in sediment samples are a common source of interference.[1]
High Variability in Replicate Measurements (Poor Precision) Inhomogeneous sample.[5]For solid samples like sediment, ensure thorough homogenization before taking a subsample. Certified reference materials (CRMs) should be well mixed before use.[5]
Inconsistent sample preparation technique.Standardize all steps of the analytical procedure, including volumes, timings, and temperatures. Use of an internal standard or isotopically labeled surrogate can help correct for variability.[7]
Discrepancy with Certified Reference Material (CRM) Values Systematic error (bias) in the analytical method.[2]Re-evaluate all steps of the method, including calibration standard preparation, extraction, and derivatization. Ensure the calibration curve is linear and covers the expected sample concentration range.
Incorrect use or storage of the CRM.Store CRMs under the recommended conditions (e.g., -20°C for TBT in sediment).[5] Ensure the CRM is used within its expiry date and handled according to the supplier's instructions.
Mismatch between the CRM matrix and the sample matrix.While a perfect match is not always possible, using a CRM with a similar matrix can help identify matrix-specific issues.

Frequently Asked Questions (FAQs)

1. What is measurement uncertainty and why is it important in TBT analysis?

2. What are the major sources of uncertainty in TBT quantification?

The analytical process for TBT involves multiple steps, each contributing to the overall uncertainty.[2][13] Key sources include:

  • Sample Preparation: Homogeneity of the sample, stability of TBT during storage and extraction.[5][14]

  • Extraction: Efficiency and repeatability of the extraction process.

  • Derivatization: The efficiency and reproducibility of the chemical reaction to make TBT volatile for GC analysis.[3]

  • Calibration: Uncertainty in the concentration of calibration standards and the fitting of the calibration curve.

  • Instrumental Analysis: Repeatability of injections, detector response, and potential for interferences.[1]

  • Purity of Reference Materials: The certified purity of the TBT standard used for calibration.[14]

3. How can I estimate the measurement uncertainty for my TBT analysis?

There are two main approaches as outlined by the EURACHEM/CITAC guide and ISO GUM (Guide to the Expression of Uncertainty in Measurement):[10][11][14]

  • "Bottom-up" (Component-by-Component) Approach: This involves identifying all potential sources of uncertainty, quantifying each component individually (as a standard uncertainty), and then combining them using the law of propagation of uncertainty to calculate a combined standard uncertainty.[14][15] This is considered a rigorous approach.

  • "Top-down" (Method Performance) Approach: This approach utilizes data from method validation and quality control studies, such as results from the analysis of Certified Reference Materials (CRMs) and data from inter-laboratory comparisons.[11] This approach often incorporates many uncertainty components within the observed performance data.

A cause-and-effect (or "fishbone") diagram is a useful tool for identifying all potential uncertainty sources in the "bottom-up" approach.

4. What role do Certified Reference Materials (CRMs) play in uncertainty calculation?

CRMs are crucial for:

  • Method Validation: Assessing the trueness (accuracy or bias) of a method. The difference between the measured value and the certified value of a CRM is an indicator of systematic error.[2][16]

  • Estimating Bias Uncertainty: The uncertainty associated with the certified value of the CRM and the precision of your measurements of the CRM are used to estimate the uncertainty component due to method bias.

  • Quality Control: Regular analysis of CRMs ensures the analytical method remains in a state of statistical control.[2]

Examples of CRMs for TBT analysis include PACS-2 and SOPH-1 (marine sediment) and CRM 477 (mussel tissue).[2][5][16][17][18]

5. How do I combine the different uncertainty components?

Individual uncertainty components, expressed as standard uncertainties (u), are combined to calculate the combined standard uncertainty (uc). If the components are independent, they are combined in quadrature (square root of the sum of the squares). The combined standard uncertainty is then multiplied by a coverage factor (k), typically k=2, to obtain the expanded uncertainty (U), which provides an interval with a level of confidence of approximately 95%.[15]

Quantitative Data Summary

The performance of analytical methods is key to achieving low measurement uncertainty. The following table summarizes typical performance characteristics for common TBT quantification methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Measurement Uncertainty
GC-MS Marine Sediment (PACS-2 CRM)1.5 ng/g (as Sn)[16]-88%[16]3.2%[16]-
LC-MS/MS Seawater0.8 ng/L[7][16]2.5 ng/L[7][16]92-102%[7][16]< 16%[7]-
GC-ICP-MS Seawater0.015 ng/L[8][19]0.06 ng/L[8]103% (average)[19]2.8-6.7%[19]4.8-13%[8][19]

Experimental Protocols

General Protocol for TBT in Sediment by GC-MS

This protocol is a generalized workflow. Specific parameters must be optimized for your instrument and samples.

  • Sample Preparation:

    • Freeze-dry the sediment sample.

    • Sieve to achieve a uniform particle size (e.g., <125 µm).[5]

    • Homogenize the sample thoroughly.

  • Extraction:

    • Weigh approximately 0.5 g of the homogenized sediment into a centrifuge tube.

    • Add an internal standard or isotopically labeled surrogate.

    • Add an extraction solvent, such as a mixture of acetic acid and methanol.[17]

    • Extract using sonication or microwave-assisted extraction.

    • Centrifuge the sample and collect the supernatant.

  • Derivatization:

    • Take an aliquot of the extract.

    • Adjust the pH and add a derivatizing agent, such as sodium tetraethylborate (NaBEt₄), to convert the ionic TBT to a volatile tetraalkyltin derivative.[3]

    • Add an organic solvent (e.g., hexane) and shake to extract the derivatized TBT.

  • Clean-up (if necessary):

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS.

    • Separation: Use a capillary column suitable for organometallic compounds.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

  • Quantification:

    • Generate a calibration curve using standards that have undergone the same derivatization procedure.

    • Calculate the concentration of TBT in the sample relative to the internal standard.

Visualizations

Uncertainty_Sources cluster_Sampling Sampling & Storage cluster_Preparation Sample Preparation cluster_Calibration Calibration cluster_Analysis Instrumental Analysis Result Combined Uncertainty (uc) Sampling Sample Homogeneity Sampling->Result Storage Analyte Stability Storage->Result Mass Mass/Volume Measurement Mass->Result Extraction Extraction Efficiency Extraction->Result Deriv Derivatization Yield Deriv->Result StdPurity Standard Purity StdPurity->Result StdConc Standard Concentration StdConc->Result CurveFit Curve Fitting CurveFit->Result Repeat Injection Repeatability Repeat->Result Bias Instrumental Bias/Drift Bias->Result

Caption: Cause-and-effect diagram for TBT measurement uncertainty.

TBT_Workflow cluster_prep Sample Preparation cluster_react Derivatization cluster_analysis Analysis Sample 1. Sediment/Water Sample Collection Spike 2. Add Internal Standard/Spike Sample->Spike Extract 3. Solvent Extraction Spike->Extract Deriv 4. Ethylation with NaBEt4 Extract->Deriv PhaseExtract 5. Extraction into Organic Solvent Deriv->PhaseExtract Inject 6. GC-MS/ICP-MS Injection PhaseExtract->Inject Quant 7. Quantification vs Calibration Curve Inject->Quant

Caption: Experimental workflow for TBT analysis in environmental samples.

References

Technical Support Center: Gas Chromatography Analysis of Butyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution for butyltin compounds in gas chromatography (GC) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography analysis of butyltin compounds.

Question: Why am I seeing poor or no peaks for my butyltin standards or samples?

Answer:

Several factors can contribute to poor or absent peaks for butyltin compounds. A primary consideration is that these compounds are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility.

  • Incomplete or Failed Derivatization: The most common cause is an issue with the derivatization process. Ethylation using sodium tetraethylborate (NaBEt4) or a Grignard reaction are frequently used methods.[1][2] Ensure that your derivatizing reagent is fresh and has been handled under appropriate conditions (e.g., NaBEt4 can be pyrophoric).[3] The pH of the reaction mixture is also critical and should be optimized.

  • Sample Preparation Issues: Contamination during sample preparation can introduce interfering peaks or degrade your target analytes.[4][5] Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Injector Problems: The injection system is a common source of error.[4]

    • Leaks: Check for leaks at the septum and column connections.[6]

    • Temperature: An incorrect injector temperature can lead to incomplete vaporization of the derivatized butyltins.[4] A typical starting point for the injector temperature is 290 °C.[2]

    • Liner: The injector liner can become contaminated or active, leading to analyte degradation. Regular cleaning or replacement is recommended.[3]

Question: My peaks are broad and show poor resolution. How can I improve this?

Answer:

Broad peaks and poor resolution are common challenges in GC. Optimizing several parameters in your method can significantly sharpen your peaks and improve separation.

  • Column Selection: The choice of GC column is critical for good resolution.

    • Stationary Phase: A mid-polar stationary phase, such as one with a 5% phenyl substitution, is often a good choice for derivatized butyltin compounds.[7]

    • Column Dimensions: To enhance resolution, consider using a longer column, a smaller internal diameter, and a thinner film thickness.[8][9] Doubling the column length can increase resolution by approximately 40%.[8]

  • Temperature Program: The oven temperature program has a significant impact on peak shape and separation.[10][11]

    • Initial Temperature: A lower initial oven temperature can improve the resolution of early eluting peaks.[12][13]

    • Ramp Rate: A slower temperature ramp rate generally leads to better separation.[14] An optimal ramp rate can be estimated as 10 °C per column void time.[12]

    • Final Temperature: Ensure the final temperature is high enough to elute all compounds of interest and clean the column for the next injection.[10]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium) affects the efficiency of the separation. An optimal flow rate will provide the best resolution. Too high or too low of a flow rate can lead to peak broadening.[14]

Question: I am observing peak tailing in my chromatograms. What is the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, often related to active sites in the GC system or issues with the column.

  • Active Sites: Active sites in the injector liner, column, or detector can cause polar analytes to interact undesirably, leading to tailing peaks. Using deactivated liners and high-quality, inert columns can mitigate this.[15]

  • Column Contamination: Contamination of the column with non-volatile residues can lead to peak tailing. Conditioning the column at a high temperature or trimming the front end of the column can help.[16]

  • Column Overloading: Injecting too much sample can overload the column, resulting in distorted peak shapes, including tailing. Try diluting your sample or using a split injection.[16]

  • Detector Temperature: For some detectors, like a Flame Photometric Detector (FPD), a higher detector temperature (e.g., 325-350 °C) can help reduce peak tailing.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for butyltin analysis?

A1: For the analysis of derivatized butyltin compounds, a mid-polar GC column with a 5% phenyl-substituted stationary phase is often recommended.[7] An inert "MS" version of such a column can provide better performance.[7] A common column dimension that offers a good balance of efficiency and sample capacity is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[8]

Q2: What are the typical derivatization methods for butyltin compounds for GC analysis?

A2: The most common derivatization techniques for butyltin compounds are:

  • Ethylation: This is typically performed using sodium tetraethylborate (NaBEt4). It is an aqueous derivatization method that allows for simultaneous derivatization and extraction.[2][17][18]

  • Grignard Reaction: Alkylation with a Grignard reagent, such as n-PrMgBr, is another robust method.[2]

  • Hydride Generation: Using sodium borohydride (B1222165) (NaBH4) to convert butyltins to their volatile hydride forms is also a viable option.[2][19]

Q3: What are some key parameters for a starting GC method for butyltin analysis?

A3: The following table summarizes a good starting point for your GC method parameters. These should be optimized for your specific application and instrument.

ParameterRecommended Value
Injector Temperature 290 °C[2]
Injection Mode Splitless[2]
Carrier Gas Helium (≥99.999% purity)[2]
Carrier Gas Flow Rate 1.5 mL/min (constant flow)[2]
Oven Temperature Program Initial: 40-60 °C, hold for 1 minRamp: 10-30 °C/minFinal: 280-300 °C, hold for 3-10 min[2][10][20]
Transfer Line Temperature 280 °C[2][20]
Ion Source Temperature (MS) 230-300 °C[20]

Q4: How can I confirm the identity of my butyltin peaks?

A4: The most definitive way to identify your peaks is by using a mass spectrometer (MS) as a detector. By operating the MS in selected ion monitoring (SIM) mode, you can look for characteristic ions of the derivatized butyltin compounds, which provides high selectivity and sensitivity.[7] Isotope dilution mass spectrometry can also be used for accurate quantification.[17][18]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization by Ethylation

This protocol is a general guideline for the ethylation of butyltin compounds in environmental samples.

  • Extraction: Extract the butyltin compounds from the sample matrix (e.g., sediment, water) using an appropriate solvent, such as a mixture of acetic acid and methanol.[18][20] The use of tropolone (B20159) may be included to complex the organotins.[18]

  • pH Adjustment: Adjust the pH of the extract to approximately 4.9-5.0 using a sodium acetate (B1210297) buffer.[3]

  • Derivatization: Add a freshly prepared solution of sodium tetraethylborate (NaBEt4) to the buffered extract to initiate the ethylation reaction.[17][20]

  • Extraction of Derivatized Compounds: Immediately add an organic solvent, such as hexane, to the reaction mixture to extract the now volatile ethylated butyltin compounds.[7][18]

  • Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate (B86663) and concentrate it to a final volume suitable for GC injection.[7]

Visualizations

Troubleshooting_Workflow cluster_derivatization Derivatization Troubleshooting cluster_column Column Selection cluster_temp Temperature Program Optimization cluster_flow Flow Rate Optimization start Poor Peak Resolution check_derivatization Is derivatization complete? start->check_derivatization check_column Is the GC column appropriate? check_derivatization->check_column Yes solution Improved Peak Resolution derivatization_issue Review derivatization protocol. Check reagent freshness and pH. check_derivatization->derivatization_issue No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes column_issue Select a mid-polar column (e.g., 5% phenyl). Consider a longer column with a smaller ID. check_column->column_issue No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes temp_issue Lower initial temperature. Decrease ramp rate. optimize_temp->temp_issue No check_flow->solution Yes flow_issue Optimize carrier gas flow rate for best efficiency. check_flow->flow_issue No derivatization_issue->check_derivatization column_issue->check_column temp_issue->optimize_temp flow_issue->check_flow

Caption: Troubleshooting workflow for improving peak resolution.

Sample_Prep_Workflow start Sample Collection extraction Solvent Extraction (e.g., Acetic Acid/Methanol) start->extraction ph_adjust pH Adjustment (pH 4.9-5.0) extraction->ph_adjust derivatization Ethylation with NaBEt4 ph_adjust->derivatization liquid_extraction Liquid-Liquid Extraction (Hexane) derivatization->liquid_extraction dry_concentrate Dry and Concentrate liquid_extraction->dry_concentrate gc_analysis GC Analysis dry_concentrate->gc_analysis

Caption: General workflow for sample preparation and derivatization.

References

Validation & Comparative

A Guide to Interlaboratory Comparison Studies for Tributyltin in Water and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of interlaboratory comparison studies for the analysis of tributyltin (TBT), a persistent organic pollutant, in water and sediment matrices. It is designed to assist researchers, scientists, and drug development professionals in evaluating analytical methodologies, comparing laboratory performance, and selecting appropriate certified reference materials. The information presented is based on data from proficiency testing (PT) schemes and certified reference material (CRM) documentation.

Data Presentation: Quantitative Insights into TBT Analysis

Accurate and precise quantification of TBT is crucial for environmental monitoring and regulatory compliance. Interlaboratory studies provide a framework for assessing the proficiency of analytical laboratories and the comparability of their results. The following tables summarize quantitative data from such studies for TBT in sediment. Unfortunately, detailed quantitative data from interlaboratory comparisons for TBT in water are not as readily available in the public domain.

Tributyltin in Sediment: Certified Reference Materials

Certified Reference Materials are essential for method validation and quality control, providing a benchmark against which laboratories can assess their analytical performance. The table below details the certified values for TBT in various sediment CRMs.

Certified Reference MaterialProducerMatrixCertified Value for TBT (µg/kg as Sn)Expanded Uncertainty (µg/kg as Sn)
NMIJ CRM 7306-aNational Metrology Institute of Japan (NMIJ)Marine Sediment443
PACS-3National Research Council Canada (NRC)Marine Sediment890120
SOPH-1National Research Council Canada (NRC)Marine SedimentNot specifiedNot specified
BCR-462Community Bureau of Reference (BCR)Coastal Sediment54 (as TBT cation)15 (as TBT cation)
Tributyltin in Sediment: Proficiency Testing Results

Proficiency testing schemes, such as QUASIMEME (Quality Assurance of Information for Marine Environmental Monitoring in Europe), provide valuable insights into the performance of a wide range of laboratories. The consensus values from these studies represent the accepted "true" value based on the results of all participants.

Proficiency TestMatrixAssigned Value (µg Sn/kg)Standard Deviation (µg Sn/kg)Number of Participants
QUASIMEME MS6 Round 1Marine Sediment0.8100.2583Not Specified
QUASIMEME MS6 Round 2Marine Sediment0.7400.2308Not Specified
QUASIMEME MS6 Round 3Marine SedimentNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols: Methodologies for TBT Determination

The accurate determination of TBT in environmental samples requires robust and validated analytical methods. The following sections detail common experimental protocols for the analysis of TBT in both water and sediment.

Analysis of Tributyltin in Water

1. Sample Preparation and Extraction (Liquid-Liquid Extraction)

  • Acidification: Adjust the pH of the water sample (typically 1 liter) to between 4 and 5 using a suitable buffer (e.g., sodium acetate/acetic acid).

  • Internal Standard Spiking: Spike the sample with a known amount of a deuterated TBT internal standard (e.g., TBT-d27) for quantification.

  • Derivatization: Add a derivatizing agent, such as sodium tetraethylborate (NaBEt4), to convert the ionic TBT into a more volatile tetraalkyltin derivative suitable for gas chromatography. This reaction is typically carried out with vigorous stirring.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent like hexane (B92381) or dichloromethane. Repeat the extraction multiple times to ensure complete transfer of the derivatized TBT into the organic phase.

  • Drying and Concentration: Dry the combined organic extracts using anhydrous sodium sulfate (B86663) and then concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

2. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Injection: Inject an aliquot of the concentrated extract into the GC-MS system.

  • Chromatographic Separation: Use a capillary column (e.g., DB-5ms) to separate the derivatized TBT from other compounds in the extract.

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. Monitor characteristic ions of the derivatized TBT and the internal standard.

  • Quantification: Quantify the concentration of TBT in the original water sample by comparing the peak area of the analyte to that of the internal standard.

Analysis of Tributyltin in Sediment

1. Sample Preparation and Extraction (Pressurized Liquid Extraction - PLE)

  • Sample Homogenization: Homogenize the sediment sample after freeze-drying or air-drying.

  • Internal Standard Spiking: Spike a known weight of the dried sediment with a deuterated TBT internal standard.

  • Extraction: Perform pressurized liquid extraction using a suitable solvent mixture, such as hexane with tropolone, at elevated temperature and pressure. Tropolone acts as a chelating agent to aid in the extraction of organotin compounds.[1] Other methods like mechanical shaking, ultrasonic, and microwave-assisted extraction can also be employed.[1]

  • Derivatization: Derivatize the TBT in the extract using a Grignard reagent (e.g., hexylmagnesium bromide) or sodium tetraethylborate.

  • Clean-up: Clean up the extract using solid-phase extraction (SPE) or column chromatography to remove interfering substances.

  • Concentration: Concentrate the final extract to a suitable volume before instrumental analysis.

2. Instrumental Analysis (Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry - GC-ICP-MS)

  • Injection: Introduce the derivatized extract into the GC system.

  • Separation: Separate the different organotin species on a capillary column.

  • Detection: Use an inductively coupled plasma mass spectrometer as the detector. The high temperature of the plasma atomizes and ionizes the tin atoms, allowing for highly sensitive and element-specific detection.

  • Quantification: Quantify the TBT concentration based on the isotope ratios of tin, especially when using an isotopically enriched internal standard. Species-specific isotope dilution mass spectrometry (SSID-MS) is a powerful technique for achieving high accuracy.[1]

Visualizing the Workflow

To better understand the processes involved in interlaboratory comparison studies and the analytical determination of TBT, the following diagrams have been generated using the DOT language.

Interlaboratory_Comparison_Workflow cluster_0 Planning and Preparation cluster_1 Execution cluster_2 Data Analysis and Reporting A Study Design and Protocol Development B Preparation and Homogenization of Test Material (Water/Sediment) A->B C Homogeneity and Stability Testing B->C D Distribution of Samples to Participating Laboratories C->D E Analysis of Samples by Laboratories D->E F Submission of Results to Coordinator E->F G Statistical Analysis of Results (e.g., Z-scores) F->G H Evaluation of Laboratory Performance G->H I Issuance of Final Report H->I

Caption: General workflow of an interlaboratory comparison study.

TBT_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Derivatization and Clean-up cluster_2 Instrumental Analysis Sample Water or Sediment Sample Spiking Spike with Internal Standard Sample->Spiking Extraction Extraction (LLE for Water, PLE for Sediment) Spiking->Extraction Derivatization Derivatization (e.g., with NaBEt4) Extraction->Derivatization Cleanup Extract Clean-up (e.g., SPE) Derivatization->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS or GC-ICP-MS Analysis Concentration->GCMS Data Data Processing and Quantification GCMS->Data Result Final TBT Concentration Data->Result

Caption: Typical analytical workflow for TBT determination.

References

Validating Analytical Methods for Tributyltin Detection: A Comparative Guide Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of tributyltin (TBT), a persistent environmental pollutant. The validation of these methods using Certified Reference Materials (CRMs) is critically important for data integrity.

This document outlines the performance of various analytical techniques, details a widely used experimental protocol, and visually represents the validation workflow.

Comparative Performance of Analytical Methods

The choice of an analytical method for TBT analysis is influenced by factors such as the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques. The following tables summarize their performance characteristics based on validation studies using various CRMs.

Table 1: Performance Characteristics of GC-based Methods for Tributyltin Analysis

Analytical MethodCertified Reference Material (CRM)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery)Precision (RSD)
GC-MSPACS-2Marine Sediment--Within certified range[1]1.5%[1]
GC-MSCRM 477Mussel Tissue--Excellent agreement with certified values[1]-
GC-MS (with STEB derivatization)ERM 477Mussel TissueLower than Grignard derivatization[2]-Good[2]-
GC-MS (with Grignard derivatization)ERM 477Mussel Tissue--Good[2]-
GC-ICP-MSPACS-2, CRM 462, CRM 646Sediment--Satisfactory results[3]-

Table 2: Performance Characteristics of LC-based Methods for Tributyltin Analysis

Analytical MethodCertified Reference Material (CRM)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery)Precision (RSD)
LC-MS/MSNIES No. 15Scallop Adductor Muscle-0.8 ng/g[4]89.3 to 105.3%[4]1.3 to 7.6%[4]
LC-MS/MS-Seawater0.8 ng/L[5]2.5 ng/L[5]92% to 102%[5]< 16%[5]
LC-MS/MS-Sediment1.25 ng Sn g-1[6]---

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and comparing studies. Below is a typical experimental protocol for the GC-MS analysis of TBT in sediment, a common application.

Experimental Protocol: GC-MS Analysis of Tributyltin in Sediment

This protocol outlines a common method for determining TBT in sediment samples, involving extraction, derivatization, cleanup, and instrumental analysis.[7][8]

1. Sample Preparation and Extraction:

  • Sediment samples are extracted using a solvent mixture, often containing an acid and a complexing agent like tropolone (B20159) to improve the extraction efficiency of organotin compounds.[7]

  • Techniques such as accelerated solvent extraction (ASE) can be employed for more efficient extraction.[4]

2. Derivatization:

  • Due to the low volatility of TBT, a derivatization step is necessary for GC analysis.[8]

  • Ethylation with sodium tetraethylborate (NaBEt4) is a widely used method to convert ionic organotin species into their more volatile tetraalkylated forms.[7][8] An alternative is derivatization using a Grignard reagent.[2]

3. Cleanup:

  • The extract is then cleaned up to remove interfering substances. This is often achieved using solid-phase extraction (SPE) cartridges, such as Florisil.[4][8]

4. Instrumental Analysis (GC-MS):

  • The derivatized and cleaned extract is injected into a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS) for separation.[1]

  • The separated compounds are then detected by a mass spectrometer (MS), which provides both quantification and structural information.[1]

  • Isotope dilution techniques, using isotopically labeled TBT (e.g., TBT-d27), can be employed for accurate quantification.[1][9]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method for TBT using Certified Reference Materials.

TBT_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation CRM Select Certified Reference Material (CRM) Extraction Extraction of TBT from CRM matrix CRM->Extraction Derivatization Derivatization (for GC-based methods) Extraction->Derivatization Cleanup Extract Cleanup Derivatization->Cleanup Instrument GC-MS or LC-MS/MS Analysis Cleanup->Instrument Data Data Acquisition and Processing Instrument->Data Performance Evaluation of Performance Parameters Data->Performance Compare Compare Results with Certified Values Performance->Compare Validated Validated Method Compare->Validated

Caption: Workflow for the validation of a tributyltin analytical method using a Certified Reference Material.

References

A Comparative Guide to Grignard and Sodium Tetraethylborate Derivatization for Tributyltin (TBT) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of tributyltin (TBT), a persistent environmental pollutant, derivatization is a critical step to enhance the volatility of TBT for gas chromatography-mass spectrometry (GC-MS) analysis.[1] This guide provides an objective comparison of two common derivatization methods: alkylation using Grignard reagents and ethylation with sodium tetraethylborate (NaBEt₄).

The choice between these methods can significantly impact the efficiency, sensitivity, and complexity of the analytical workflow. While Grignard reagents offer versatility in the choice of alkyl group, sodium tetraethylborate allows for a more streamlined in-situ derivatization in aqueous samples.[1][2]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for Grignard and sodium tetraethylborate derivatization in TBT analysis, compiled from various studies. It is important to note that direct comparisons can be influenced by the sample matrix, instrumentation, and specific experimental conditions.

Performance MetricGrignard Derivatization (Pentylmagnesium bromide)Sodium Tetraethylborate (NaBEt₄) Derivatization
Recovery 71% to 109% (for various organotins in pure water)[3]98% ± 4% (for TBT in contaminated natural water)[4]
Limit of Detection (LOD) 0.26 to 0.84 pg of Sn (for various organotins in a 500-ml water sample)[3]0.015 ng/L for TBT cation (in a 12 mL seawater sample)[5]
Limit of Quantification (LOQ) Not explicitly stated in the reviewed sources.0.0426 ng/L for TBT (in a 250 mL water sample)[5]
Reproducibility (RSD) < 12.1% (for various organotins in certified reference material)[6]3% to 10% (for various organotins in real water samples)[7]
Derivatization Yield Generally high and reproducible across different matrices.[8]40% to 100% (for various organotins)[7]

Experimental Workflows

The following diagrams illustrate the distinct experimental workflows for Grignard and sodium tetraethylborate derivatization of TBT prior to GC-MS analysis.

Grignard_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Grignard Derivatization cluster_analysis Analysis Sample Environmental Sample (e.g., Sediment, Biota) Extraction Extraction with Organic Solvent Sample->Extraction Grignard Addition of Grignard Reagent (e.g., Pentylmagnesium Bromide) Extraction->Grignard Quenching Quenching of Excess Reagent Grignard->Quenching BackExtraction Back-Extraction of Derivatized TBT Quenching->BackExtraction Cleanup Extract Cleanup (e.g., Silica Gel) BackExtraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS NaBEt4_Workflow cluster_sample_prep Sample Preparation cluster_derivatization In-Situ Derivatization & Extraction cluster_analysis Analysis AqueousSample Aqueous Sample (e.g., Water) pH_Adjustment pH Adjustment (pH 4-5) AqueousSample->pH_Adjustment NaBEt4 Addition of Sodium Tetraethylborate and Organic Solvent pH_Adjustment->NaBEt4 DerivExtraction Simultaneous Derivatization and Liquid-Liquid Extraction NaBEt4->DerivExtraction GCMS_Analysis Direct GC-MS Analysis of Organic Phase DerivExtraction->GCMS_Analysis

References

performance evaluation of GC-FPD versus GC-ICP-MS for organotin analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organotin analysis, the choice of analytical instrumentation is paramount. This guide provides an objective comparison of two prevalent techniques: Gas Chromatography with Flame Photometric Detection (GC-FPD) and Gas Chromatography with Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS). Supported by experimental data, this document aims to clarify the performance characteristics of each method to inform your selection process.

Organotin compounds, utilized in a range of industrial applications from anti-fouling paints to PVC stabilizers, are of significant environmental and toxicological concern.[1] Their accurate quantification at trace levels is crucial for monitoring environmental contamination and ensuring consumer safety. Both GC-FPD and GC-ICP-MS are powerful tools for this purpose, yet they offer distinct advantages and limitations in terms of sensitivity, selectivity, and operational complexity.

General Analytical Workflow

The analysis of organotin compounds by gas chromatography typically involves several key stages, from sample preparation to instrumental detection. A critical step for both GC-FPD and GC-ICP-MS is derivatization, which converts the non-volatile organotin species into more volatile forms suitable for GC separation.[2] The general workflow is illustrated in the diagram below.

Organotin_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Processing Sample Environmental or Biological Sample (e.g., Sediment, Water, Tissue) Extraction Extraction (e.g., Microwave-assisted, Sonication) Sample->Extraction Derivatization Alkylation/Ethylation (e.g., with NaBEt4 or NaBPr4) Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation FPD Flame Photometric Detection (FPD) GC_Separation->FPD GC-FPD ICPMS Inductively Coupled Plasma- Mass Spectrometry (ICP-MS) GC_Separation->ICPMS GC-ICP-MS Data_Analysis Quantification and Reporting FPD->Data_Analysis ICPMS->Data_Analysis

Figure 1. General workflow for organotin analysis.

Performance Comparison

The selection between GC-FPD and GC-ICP-MS often hinges on the specific requirements of the analysis, such as the need for ultra-trace detection limits or the constraints of laboratory budgets. The following tables summarize the key performance parameters of each technique based on published data.

Table 1: Detection and Quantification Limits
ParameterGC-FPD / GC-PFPD*GC-ICP-MS
Detection Limits (LODs)
Monobutyltin (MBT)0.7 ppb (as compound)[3][4]0.6 - 20 pg/L (as Sn)[5][6]
Dibutyltin (DBT)0.8 ppb (as compound)[3][4]0.6 - 20 pg/L (as Sn)[5][6]
Tributyltin (TBT)0.6 ppb (as compound)[3][4]0.03 pg (as Sn)[2]
Quantification Limits (LOQs)
Organotin CompoundsNot explicitly found0.02 - 0.27 pg[7]

*Note: Pulsed Flame Photometric Detection (PFPD) is an advancement on the standard FPD, offering enhanced sensitivity.[8]

Table 2: Linearity and Precision
ParameterGC-FPD / GC-PFPDGC-ICP-MS
Linearity Good linearity up to 100-150 ppb for various organotin compounds.[3][4]Excellent linearity over a wide concentration range.[7]
Precision (RSD%) < 20% for repeatability and reproducibility in routine operation.[3][4]< 12% for various organotin and organomercury compounds.[7]

Discussion of Techniques

GC-FPD is a well-established and cost-effective technique for the analysis of sulfur- and phosphorus-containing compounds, and with the use of a specific filter, it can be adapted for tin analysis.[8] The Pulsed FPD (PFPD) variant offers a significant increase in sensitivity over the conventional FPD.[8] While GC-FPD provides good selectivity and is suitable for many routine monitoring applications, its sensitivity may not be sufficient for the detection of ultra-trace levels of organotins in certain environmental matrices.[1][9]

GC-ICP-MS is a highly sensitive and selective technique that couples the separation power of gas chromatography with the elemental detection capabilities of inductively coupled plasma-mass spectrometry.[2][10] This combination allows for extremely low detection limits, making it the method of choice for trace and ultra-trace organometal analysis.[10] The ability to perform isotope dilution analysis with GC-ICP-MS can also lead to greater precision and reduced measurement uncertainties compared to external calibration methods.[2] However, the initial capital investment and operational costs for GC-ICP-MS are substantially higher than for GC-FPD.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible and accurate results. The following sections outline typical protocols for organotin analysis using both GC-FPD and GC-ICP-MS.

Sample Preparation and Derivatization (General)

A common procedure for the derivatization of organotin compounds involves ethylation or propylation to increase their volatility for GC analysis.

  • Buffering: The sample extract is buffered to a specific pH, often around 5.[10]

  • Derivatization: A derivatizing agent, such as sodium tetraethylborate (NaBEt4) or sodium tetrapropylborate (NaBPr4), is added.[1][10]

  • Extraction: The derivatized organotins are extracted into an organic solvent like hexane (B92381) or isooctane.[2][3][4][10]

  • Analysis: The organic phase is then injected into the GC system.[10]

GC-FPD/PFPD Instrumental Conditions (Example)
  • Gas Chromatograph: Shimadzu GC or Agilent GC coupled with an OI Analytical PFPD.[1]

  • Detector Temperature: Optimized for tin response, which can be higher than the normal operating temperature of 250 °C to avoid peak tailing.[1]

  • Gas Flows: Hydrogen and air flows are adjusted to optimize the detector's response to sulfur, which is then applicable to tin.[1]

  • Calibration: A multi-point calibration is performed to generate linear regression curves.[1]

GC-ICP-MS Instrumental Conditions (Example)
  • Gas Chromatograph: PerkinElmer Clarus 580 GC.[10]

  • ICP-MS: PerkinElmer NexION 300D/350D.[10]

  • RF Power: 1600 W.[10]

  • Gas Flows: Nebulizer, auxiliary, and plasma gas flows are optimized (e.g., 0.90 L/min, 1.2 L/min, and 15 L/min, respectively).[10]

  • Isotopes Monitored: Sn isotopes (e.g., 118, 119, 120) are monitored with specific dwell times.[10]

Conclusion

Both GC-FPD and GC-ICP-MS are robust techniques for the speciation analysis of organotin compounds. The choice between them is a trade-off between the required sensitivity and the available budget.

  • GC-FPD (or PFPD) is a cost-effective, reliable, and rugged method suitable for laboratories that need to perform routine analysis at ppb levels.[1] It is often easier to operate and maintain.[1]

  • GC-ICP-MS offers unparalleled sensitivity, with detection limits in the pg/L (ppt) range, making it ideal for research applications and for analyses requiring the utmost precision and accuracy, especially at ultra-trace concentrations.[2][5][6] Its high selectivity and the possibility of using isotope dilution make it a powerful tool for complex matrices.[2]

For professionals in research and drug development, where the accurate determination of trace and ultra-trace contaminants is critical, the superior sensitivity and precision of GC-ICP-MS often justify the higher cost. However, for routine environmental monitoring where regulatory limits are within the ppb range, GC-FPD/PFPD presents a viable and more economical alternative.

References

A Comparative Analysis of Safer Antifouling Agents as Alternatives to Tributyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of tributyltin (TBT) in antifouling paints has been curtailed due to its severe ecotoxicological effects. This has spurred extensive research into safer and more environmentally benign alternatives. This guide provides a comprehensive comparison of the leading alternatives to TBT-based antifouling agents, focusing on their performance, environmental impact, and mechanisms of action. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation antifouling technologies.

Performance and Ecotoxicity: A Quantitative Comparison

The following tables summarize the performance and ecotoxicological data for Tributyltin and its primary alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Antifouling Efficacy of TBT and Alternatives

Antifouling AgentTypeFouling Resistance (% Coverage after 12 months)Longevity (Years)
Tributyltin (TBT) Biocidal (Organotin)< 5% (Dominated by slime)[1]5+
Copper-Based Biocidal (Metal)5-20% (Dominated by diatoms and algae)[1]2-5
Silicone-Based Fouling-Release10-30% (Slime and some macrofouling, easily removed)[2][3]5-10
Natural Products (e.g., Butenolides) Biocidal/DeterrentVariable (Lab studies show high efficacy)[4]1-2 (in current formulations)

Table 2: Ecotoxicity of TBT and Alternatives to Non-Target Marine Organisms

Antifouling AgentTest OrganismEndpointToxicity Value (µg/L)
Tributyltin (TBT) Marine Snails (e.g., Nucella lapillus)Imposex (imposex induction)0.0024
Fish (various species)LC50 (96h)1.5 - 24
Algae (various species)EC50 (72h)0.3 - 5.4
Copper-Based Mysid Shrimp (Holmesimysis costata)EC5017[5]
Marine Bivalves (Mytilus galloprovincialis)LC503,940[6]
Marine Algae (Diatoms)EC10< 10[5]
Silicone-Based Shrimp and FishLC50Minimal toxicity observed[7]
Natural Products (e.g., Butenolides) Barnacle Larvae (Balanus amphitrite)EC500.02 - 0.1[4]
Seaweed (Ulva pertusa)EC500.02 - 0.1[4]
Mussel (Mytilus edulis)EC500.02 - 0.1[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifouling agents. Below are summaries of key experimental protocols.

Efficacy Testing: Static Immersion Test (Based on ASTM D6990)

This practice evaluates the biofouling resistance of marine coating systems on static panels.[7][8][9]

1. Test Panel Preparation:

  • Standard sized panels (e.g., 10" x 12" or 4" x 8") of a suitable substrate (e.g., marine-grade aluminum, fiber-reinforced plastic) are used.[10]
  • The panels are coated with the antifouling paint system according to the manufacturer's specifications.
  • Control panels are included: a negative control (uncoated or coated with a non-toxic paint) and a positive control (a standard, effective antifouling coating).[8]

2. Immersion:

  • The prepared panels are mounted on racks and submerged in a natural marine environment at a designated test site.
  • The immersion period typically covers a full fouling season (e.g., April to September in the Northern Hemisphere).[9]

3. Evaluation:

  • Panels are periodically removed for inspection (e.g., monthly).
  • The percentage of the surface covered by different types of fouling (e.g., slime, algae, barnacles, tunicates) is visually assessed and recorded.[11]
  • A fouling resistance (FR) rating can be calculated, where FR 100 indicates no fouling and FR 0 indicates complete coverage.[7]

Ecotoxicity Testing

1. Fish Acute Toxicity Test (Based on OECD 203):

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[12][13][14][15]

  • Test Organism: A standard fish species like the Zebrafish (Brachydanio rerio) is used.

  • Procedure:

    • Fish are exposed to a geometric series of at least five concentrations of the test substance.

    • A control group is exposed to water without the test substance.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

    • The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

2. Marine Algal Growth Inhibition Test (Based on ISO 10253):

This test assesses the effect of a substance on the growth of marine microalgae.[16][17][18][19][20]

  • Test Organism: Unicellular marine algae such as Skeletonema sp. or Phaeodactylum tricornutum are used.

  • Procedure:

    • Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-enriched seawater medium.

    • The cultures are incubated for 72 hours under controlled conditions of light and temperature.

    • Algal growth is measured by cell counts or other biomass indicators at 24, 48, and 72 hours.

    • The concentration that causes a 50% reduction in algal growth (EC50) is determined.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the known or proposed mechanisms by which TBT and its alternatives exert their antifouling effects.

TBT_Signaling_Pathway cluster_0 Cytosol cluster_1 Cellular Effects TBT Tributyltin (TBT) Cell_Membrane Cell Membrane TBT->Cell_Membrane Enters Cell Mitochondrion Mitochondrion TBT->Mitochondrion Steroid_Biosynthesis Steroid Biosynthesis Disruption TBT->Steroid_Biosynthesis Ca_Influx Ca2+ Influx Cell_Membrane->Ca_Influx ATP_Synthase ATP Synthase Inhibition Mitochondrion->ATP_Synthase ER Endoplasmic Reticulum ROS Reactive Oxygen Species (ROS) Production ER->ROS Nucleus Nucleus Ca_Influx->ER JNK JNK Pathway Activation Ca_Influx->JNK Caspase Caspase Activation ROS->Caspase JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of Tributyltin (TBT) toxicity leading to apoptosis.

Copper_Signaling_Pathway cluster_0 Cytosol cluster_1 Cellular Effects Copper Copper Ions (Cu2+) Cell_Membrane Cell Membrane Copper->Cell_Membrane Enters Cell Mitochondrion Mitochondrion Copper->Mitochondrion Disrupts Electron Transport Chain ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS Mitochondrion->ROS Antioxidant_Depletion Antioxidant Depletion (e.g., Glutathione) ROS->Antioxidant_Depletion DNA_Damage DNA Damage ROS->DNA_Damage Oxidative_Stress Oxidative Stress Antioxidant_Depletion->Oxidative_Stress Apoptosis_Pathway Apoptotic Pathway Activation DNA_Damage->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Oxidative_Stress->Apoptosis_Pathway

Caption: Cellular effects of copper toxicity leading to oxidative stress and apoptosis.[21][22][23]

Silicone_Fouling_Release cluster_0 Fouling-Release Mechanism Surface_Properties Low Surface Energy & Low Elastic Modulus Weak_Adhesion Weak Adhesion of Fouling Organisms Surface_Properties->Weak_Adhesion Hydrogel_Layer Formation of a Hydrogel Micro-layer Hydrogel_Layer->Weak_Adhesion Perceived as liquid surface Self_Cleaning Removal by Hydrodynamic Forces Weak_Adhesion->Self_Cleaning Vessel Movement Clean_Surface Clean Surface Self_Cleaning->Clean_Surface

Caption: Workflow of the fouling-release mechanism of silicone-based coatings.[2][24][25][26]

Natural_Product_Antifouling cluster_0 Mechanisms of Action cluster_1 Effect on Fouling Organisms Natural_Products Natural Products (e.g., Terpenoids, Alkaloids) QS_Inhibition Quorum Sensing Inhibition Natural_Products->QS_Inhibition Enzyme_Inhibition Enzyme Inhibition (e.g., Phenoloxidase) Natural_Products->Enzyme_Inhibition Neurotransmission_Block Neurotransmitter Blocking Natural_Products->Neurotransmission_Block Metamorphosis_Inhibition Inhibition of Larval Metamorphosis Natural_Products->Metamorphosis_Inhibition Biofilm_Disruption Disruption of Biofilm Formation QS_Inhibition->Biofilm_Disruption Adhesion_Prevention Prevention of Adhesive Production Enzyme_Inhibition->Adhesion_Prevention Settlement_Deterrence Deterrence of Larval Settlement Neurotransmission_Block->Settlement_Deterrence Metamorphosis_Inhibition->Settlement_Deterrence

References

cross-validation of different extraction methods for TBT in sediments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tributyltin (TBT) Extraction Methods in Sediments

The accurate quantification of tributyltin (TBT) in sediment samples is crucial for environmental monitoring and risk assessment due to its high toxicity and persistence. The choice of extraction method significantly impacts the recovery, sensitivity, and efficiency of the overall analytical process. This guide provides a comparative overview of several widely used extraction techniques for TBT in sediments, including Microwave-Assisted Extraction (MAE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Headspace Solid-Phase Microextraction (HS-SPME), Pressurized Liquid Extraction (PLE), and Ultrasound-Assisted Extraction (UAE).

Data Presentation

The following table summarizes the key performance metrics of different TBT extraction methods based on data from various studies. This allows for a direct comparison of their effectiveness.

Extraction MethodCertified Reference Material (CRM)AnalyteCertified Value (ng/g)Measured Value (ng/g)Recovery (%)Limit of Detection (LOD) (ng/g)
QuEChERS LC-MS/MS BCR 646TBT48045093.75-
BCR 646TPhT292896.55-
QuEChERS LC-MS/MS vs ISO 23161 GC-AED BCR 646TBT-30.0 (Difference from certified)--
BCR 646TPhT-1.1 (Difference from certified)--
Microwave-Assisted Extraction (MAE) PACS-2MBT, DBT, TBT--Quantitative-
Headspace Solid-Phase Microextraction (HS-SPME) CRM 462MBT, DBT, TBT--Suitable for determination0.73 - 0.969 (as Sn)
Pressurized Liquid Extraction (PLE) -TBT---1.5 (as Sn)
Accelerated Solvent Extraction (ASE) PACS-1DBT-In excellent agreement87-105 (relative)-
PACS-1TBT-In excellent agreement87-105 (relative)-

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on procedures described in the cited literature and provide a framework for replication.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide residue analysis, has been adapted for the extraction of organotin compounds from sediments.[1][2][3]

Protocol:

  • Weigh 0.125 g of dry sediment into a 2 mL Eppendorf tube.[4]

  • Add an internal standard (e.g., 25 µL of deuterated TBT).[4]

  • Add 200 µL of MiliQ water and vortex for 1 minute.[4]

  • Add 250 µL of 5% formic acid in acetonitrile (B52724) and place the tube in an ice bath.[4]

  • Add 100 mg of ammonium (B1175870) acetate (B1210297) as the QuEChERS salt.[2][4]

  • Extract the sample via ultrasonication for 5 minutes, followed by shaking for 15 minutes.[4]

  • Centrifuge the sample, and the supernatant is ready for LC-MS/MS analysis.

It has been noted that for sediment analysis, a dispersive solid-phase extraction (d-SPE) cleanup step, often used in QuEChERS, may not be necessary.[1]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

  • Place 1 g of sediment sample into a closed microwave extraction vessel.[5]

  • Add 5 mL of acetic acid as the extraction solvent.[5]

  • Heat the mixture in a microwave digestion system.

  • After extraction, transfer the contents and centrifuge for 5 minutes at 2000 rpm.[5]

  • Collect the supernatant for further analysis. The pH can be adjusted to 5-6 with ammonium hydroxide.[5]

It is important to note that high microwave energy can lead to the degradation of TBT to dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT).[6][7]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb the analytes.

Protocol:

  • Extract TBT, DBT, and MBT from the sediment using a mixture of HCl and methanol.[8]

  • Perform an in-situ derivatization with sodium tetraethylborate.[8]

  • Expose a polydimethylsiloxane (B3030410) (PDMS) coated SPME fiber to the headspace of the sample vial.[8]

  • After extraction, desorb the analytes from the fiber in the injector of a gas chromatograph for analysis by mass spectrometry (GC-MS).[8]

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®)

PLE, also known by the trade name Accelerated Solvent Extraction (ASE®), uses elevated temperatures and pressures to enhance extraction efficiency.[9][10]

Protocol:

  • Mix the sediment sample with a dispersing agent (e.g., sand).

  • Place the mixture into an extraction cell.

  • Extract the sample with a suitable solvent (e.g., hexane/tropolone mixture) at high temperature (e.g., 125°C) and pressure (e.g., 14 MPa).[11]

  • The extract is then collected for derivatization and GC-MS analysis.[11]

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which enhances the disruption of the sample matrix and the extraction of analytes.[12][13][14]

Protocol:

  • Mix the sediment sample with an appropriate extraction solvent in a vessel.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic energy for a specified duration to facilitate extraction.

  • After extraction, separate the extract from the solid residue by centrifugation or filtration.

Mandatory Visualization

The following diagrams illustrate the general workflow for TBT extraction and a logical comparison of the different methods.

TBT_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sediment_Sample Sediment Sample Drying Drying/Freeze-drying Sediment_Sample->Drying Sieving Sieving Drying->Sieving Homogenization Homogenization Sieving->Homogenization Extraction_Method QuEChERS MAE HS-SPME PLE UAE Homogenization->Extraction_Method Centrifugation Centrifugation/ Filtration Extraction_Method->Centrifugation Derivatization Derivatization (for GC analysis) Centrifugation->Derivatization Cleanup Cleanup (Optional) Analytical_Technique LC-MS/MS GC-MS GC-ICPMS Centrifugation->Analytical_Technique Direct for LC Derivatization->Cleanup Cleanup->Analytical_Technique

Caption: General workflow for the extraction and analysis of TBT from sediment samples.

Extraction_Method_Comparison cluster_methods Extraction Methods for TBT in Sediments cluster_criteria Comparison Criteria QuEChERS QuEChERS Speed Speed QuEChERS->Speed Fast Solvent_Consumption Solvent Consumption QuEChERS->Solvent_Consumption Low Cost Cost QuEChERS->Cost Low Green_Chemistry Green Chemistry Aspect QuEChERS->Green_Chemistry Good MAE Microwave-Assisted Extraction (MAE) MAE->Speed Very Fast MAE->Solvent_Consumption Low Automation Automation Potential MAE->Automation High Analyte_Degradation Analyte Degradation Risk MAE->Analyte_Degradation Potential HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) HS_SPME->Speed Moderate HS_SPME->Solvent_Consumption Very Low (Solvent-free) HS_SPME->Automation High HS_SPME->Green_Chemistry Excellent PLE Pressurized Liquid Extraction (PLE/ASE) PLE->Speed Fast PLE->Solvent_Consumption Low PLE->Automation High PLE->Cost High UAE Ultrasound-Assisted Extraction (UAE) UAE->Speed Fast UAE->Cost Low UAE->Green_Chemistry Good

Caption: Comparison of TBT extraction methods based on key performance criteria.

References

A Comparative Guide to the Immunotoxicity of Tributyltin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunotoxic effects of tributyltin (TBT) and its primary metabolites, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). The information presented is collated from experimental data to assist researchers in understanding their relative potencies and mechanisms of action.

Comparative Immunotoxicity: A Tabular Overview

The following table summarizes the quantitative effects of TBT, DBT, and MBT on key immunological parameters. The data indicates a general toxicity trend of TBT > DBT > MBT.

Immunological ParameterCompoundCell TypeConcentrationObserved Effect
Lymphocyte Viability TBTHuman Natural Killer (NK) Cells200 nM (48h)~15% decrease in viability.[1]
DBTHuman Natural Killer (NK) Cells2.5 µM (24h)~10% decrease in viability.[1]
5 µM (24h)~11% decrease in viability.[1]
MBTNeuroblastoma CellsHigh DosesLighter cytotoxic changes compared to TBT and DBT.[2]
NK Cell Cytotoxicity TBTHuman Natural Killer (NK) Cells200 nM (1h)40% to >90% inhibition of tumor-killing capacity.
Apoptosis Induction TBTRat Thymocytes1.0 - 2.5 µM (1h)>85% of cells exhibit reduced DNA content, indicative of apoptosis.[3]
DBTRat ThymocytesNot specifiedMinimal effects on apoptosis.
Cytokine Secretion (TNF-α) TBTHuman Natural Killer (NK) Cells2.5 - 200 nM (24h)Significant decrease in TNF-α secretion.[1]
Human T/NK Cells200 nM (24h)Decrease in TNF-α secretion.[1]
5 - 100 nM (24h)Increase in TNF-α secretion.[1]
DBTHuman Natural Killer (NK) Cells0.5 - 5 µM (24h)Significant decrease in TNF-α secretion.[1]
0.05 - 0.1 µM (24h)Significant increase in TNF-α secretion.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Lymphocyte Proliferation Assay (MTT Assay)

This assay assesses cell viability and proliferation by measuring the metabolic activity of lymphocytes.

Protocol:

  • Cell Seeding: Seed lymphocytes in a 96-well plate at a density of 1 x 10^5 to 1 x 10^6 cells/mL in complete culture medium.

  • Compound Exposure: Add varying concentrations of TBT, DBT, or MBT to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture lymphocytes (e.g., thymocytes) and expose them to different concentrations of TBT, DBT, or MBT for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cytokine Quantification (ELISA)

This assay measures the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Protocol:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by TBT and its metabolites and a typical experimental workflow for assessing their immunotoxicity.

G TBT TBT p38 p38 MAPK TBT->p38 ERK ERK1/2 TBT->ERK JNK JNK TBT->JNK DBT DBT DBT->p38 DBT->ERK MBT MBT AP1 AP-1 p38->AP1 NFkB NF-κB p38->NFkB Apoptosis Apoptosis p38->Apoptosis ERK->AP1 ERK->NFkB JNK->AP1 JNK->Apoptosis Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) AP1->Cytokines NFkB->Cytokines

Caption: Comparative Signaling Pathways of TBT, DBT, and MBT.

G cluster_assays Immunotoxicity Assessment start Start: Isolate Immune Cells (e.g., PBMCs, Thymocytes) exposure Expose cells to TBT, DBT, MBT (various concentrations) start->exposure prolif Lymphocyte Proliferation Assay (MTT) exposure->prolif apoptosis Apoptosis Assay (Annexin V/PI) exposure->apoptosis cytokine Cytokine Analysis (ELISA) exposure->cytokine data Data Analysis: - IC50 values - % Apoptotic cells - Cytokine levels (pg/mL) prolif->data apoptosis->data cytokine->data end End: Comparative Immunotoxicity Profile data->end

Caption: Experimental Workflow for Immunotoxicity Assessment.

References

Assuring Accuracy in Butyltin Analysis: A Comparative Guide to Quality Control Using Mussel Tissue Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the environmental monitoring and toxicological assessment of organotin compounds, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of using mussel tissue Certified Reference Material (CRM) for butyltin quality control against other analytical validation approaches. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of robust quality control measures.

The analysis of butyltins, such as the highly toxic tributyltin (TBT), in biological tissues is a critical task due to their persistence and adverse effects on aquatic ecosystems. The complexity of the sample matrix and the multi-step nature of the analytical procedures, which typically involve extraction, derivatization, and chromatographic separation, introduce potential for systematic errors.[1][2] To mitigate these, the use of a matrix-matched Certified Reference Material is an indispensable tool for method validation and ongoing quality control.

The Gold Standard: Mussel Tissue CRM (ERM-CE477)

A widely recognized and utilized CRM for the quality control of butyltin determination in marine environments is the mussel tissue CRM, ERM-CE477.[1][2][3] This material was developed to address the need for a biological reference material certified for its content of monobutyltin (B1198712) (MBT), dibutyltin (B87310) (DBT), and tributyltin (TBT).[1][2] Its use allows laboratories to assess the accuracy of their analytical methods by comparing their measurement results with the certified values.

Certified Values of ERM-CE477

The certified mass fractions for butyltin compounds in ERM-CE477, based on dry mass, provide a benchmark for analytical performance.

CompoundCertified Value (mg kg⁻¹ as cation)Uncertainty (mg kg⁻¹)
Monobutyltin (MBT)1.500.28
Dibutyltin (DBT)1.540.12
Tributyltin (TBT)2.200.19

Source: Journal of Environmental Monitoring[1]

Performance Comparison of Analytical Methods Using Mussel Tissue CRM

The trueness and performance of various analytical methods for butyltin analysis have been successfully validated using ERM-CE477. Below is a comparison of different methodologies and their performance characteristics when analyzing this CRM.

Gas Chromatography - Mass Spectrometry (GC-MS) Based Methods

GC-MS is a common technique for the determination of organotin compounds. The accuracy of GC-MS methods is often verified through the analysis of CRMs like ERM-CE477. For instance, a study comparing two different derivatization procedures, one using a Grignard reagent (n-pentylmagnesium bromide) and the other using sodium tetraethylborate (STEB), demonstrated good accuracy for both methods when analyzing ERM-CE477.[4]

Analytical MethodAnalyteRecovery (%) using ERM-CE477Relative Standard Deviation (%)Reference
GC-ICP-MS with Isotope DilutionMBT7814[5]
DBT806[5]
TBT888[5]
Gas Chromatography - Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

GC-ICP-MS is another powerful technique for organotin analysis, offering high sensitivity and element-specific detection. A validated method using GC-ICP-MS with isotope dilution for the routine analysis of butyltins in seafood reported the following recoveries for ERM-CE477.[5]

Alternative Quality Control Materials

While mussel tissue CRM is the ideal matrix match for shellfish analysis, other CRMs can be used for quality control in broader environmental monitoring programs. However, their matrix is not as closely matched, which can be a limitation.

CRM CodeMatrixCertified Analytes
NIES CRM 15Scallop TissueTBT
BCR-646Freshwater SedimentButyltins
PACS-2Marine SedimentButyltins
CRM 462Coastal SedimentDBT, TBT

Source: Various studies[4][5]

Experimental Workflow for Butyltin Analysis

The following diagram illustrates a typical experimental workflow for the determination of butyltins in mussel tissue, incorporating the use of a CRM for quality control.

Butyltin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quality Control Sample Mussel Tissue Sample Extraction Extraction (e.g., with tropolone (B20159) in methanol) Sample->Extraction CRM Mussel Tissue CRM (e.g., ERM-CE477) CRM->Extraction Derivatization Derivatization (e.g., with NaBEt4 or Grignard reagent) Extraction->Derivatization Cleanup Clean-up (e.g., Florisil SPE) Derivatization->Cleanup GC_MS GC-MS or GC-ICP-MS Analysis Cleanup->GC_MS Quantification Quantification GC_MS->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation Comparison Compare CRM results to certified values Validation->Comparison

References

Data Presentation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Accurate and Precise Determination of Tributyltin (TBT) in Seafood

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of tributyltin (TBT) in seafood is critical for assessing food safety and environmental impact. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for TBT determination.

The following table summarizes the performance of various analytical methods for TBT determination in seafood, focusing on key metrics of accuracy and precision.

Analytical MethodMatrixCertified Reference Material (CRM)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-ICP-MS (IDMS) Mussel TissueERM CRM 47788 ± 8Not explicitly stated, but uncertainty providedNot explicitly stated0.3 ng Sn/g (dry weight)
GC-ICP-MS (IDMS) ScallopNIES CRM 1596 ± 5Not explicitly stated, but uncertainty providedNot explicitly statedNot explicitly stated
GC-FPD & GC-MS-TOF Mussel TissueERM-CE 477Good recoveries obtainedNot explicitly statedNot explicitly statedNot explicitly stated
GC-MS Various BiotaNot explicitly statedNot explicitly stated10-139.3 - 12.9 ng/g (wet weight)Not explicitly stated
LC-MS/MS ShellfishNot explicitly stated75.9 - 114.1Intra-day: 0.9 - 9.7, Inter-day: 0.6 - 7.21.5 µg/kg5 µg/kg

Note: The performance characteristics can vary based on the specific laboratory, instrumentation, and sample matrix. IDMS stands for Isotope Dilution Mass Spectrometry.

Experimental Protocols: Methodologies for TBT Determination

Detailed methodologies for the key analytical techniques are outlined below. These protocols represent a synthesis of common practices found in the cited literature.

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

This method offers high sensitivity and selectivity for the determination of organotin compounds.[1]

a) Sample Preparation and Extraction:

  • Homogenize the seafood tissue sample.

  • For butyltin analysis, an in-house validated method is often employed.[2]

  • The extraction process for marine organisms typically involves digestion with an appropriate solvent.[3] For biota samples, digestion with acetonitrile (B52724) followed by liquid-liquid extraction can be used.[3]

b) Derivatization:

  • The polar TBT compounds are converted into more volatile derivatives to facilitate GC analysis.[4]

  • A common derivatization agent is sodium tetraethylborate.

c) Instrumental Analysis:

  • Analyze the derivatized extract using a gas chromatograph coupled to an inductively coupled plasma mass spectrometer (GC-ICP-MS).[1][2]

  • Isotope dilution mass spectrometry (IDMS) can be used for quantification to achieve high accuracy.[1][2]

Gas Chromatography with Flame Photometric Detection (GC-FPD) or Mass Spectrometry (GC-MS)

GC-based methods are widely used for TBT analysis and can be coupled with different detectors.[5][6]

a) Sample Preparation and Extraction:

  • Freeze-dry and homogenize the seafood sample (e.g., mussel tissue).[5][6]

  • Perform an extraction using a suitable solvent. Methanol-acid digestion has been shown to provide good recoveries.[5][6]

  • For wet tissue, anhydrous sodium sulfate (B86663) and precipitated silica (B1680970) can be added to desiccate the sample, which is then frozen to lyse cells and ground to a fine powder before Soxhlet extraction with n-hexane.[4]

b) Derivatization:

  • Derivatize the extracted TBT to a more volatile form. A common method involves using a Grignard reagent, such as n-hexyl magnesium bromide, to generate n-hexyltributyltin.[4]

c) Instrumental Analysis:

  • Inject the derivatized extract into a gas chromatograph.

  • Detection can be performed using a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[5][6] GC-MS provides higher selectivity and confirmation of the analyte's identity.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of contaminants in food matrices, including TBT.[8][9]

a) Sample Preparation and Extraction:

  • Homogenize the seafood sample.

  • Extract the TBT using an appropriate solvent. A common method for lipophilic toxins in shellfish is extraction with 80% methanol.[10]

  • Clean up the extract using solid-phase extraction (SPE) to remove matrix interferences.[10]

b) Instrumental Analysis:

  • Inject the cleaned-up extract into a liquid chromatograph.

  • Separate the analytes on a suitable column (e.g., C18).[11]

  • Detect and quantify TBT using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]

Mandatory Visualization

The following diagrams illustrate the general workflows for TBT determination in seafood.

TBT_Determination_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing homogenization Homogenization of Seafood Tissue extraction Solvent Extraction (e.g., Methanol-Acid, Acetonitrile) homogenization->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC methods) cleanup->derivatization GC Path lc_analysis LC-MS/MS Analysis cleanup->lc_analysis LC Path gc_analysis GC Analysis (ICP-MS, FPD, MS) derivatization->gc_analysis quantification Quantification gc_analysis->quantification lc_analysis->quantification validation Method Validation (Accuracy, Precision) quantification->validation

Caption: General experimental workflow for TBT determination in seafood.

Logical_Relationship TBT Tributyltin (TBT) in Seafood Method Analytical Method Selection TBT->Method GC_Methods Gas Chromatography (GC-ICP-MS, GC-MS, GC-FPD) Method->GC_Methods LC_Methods Liquid Chromatography (LC-MS/MS) Method->LC_Methods Accuracy Accuracy (Recovery, CRM Analysis) GC_Methods->Accuracy Precision Precision (RSD) GC_Methods->Precision LOD_LOQ Sensitivity (LOD, LOQ) GC_Methods->LOD_LOQ LC_Methods->Accuracy LC_Methods->Precision LC_Methods->LOD_LOQ

Caption: Key considerations for selecting a TBT analysis method.

References

evaluating the effectiveness of TBT ban through environmental monitoring data

Author: BenchChem Technical Support Team. Date: December 2025

The global ban on tributyltin (TBT) as an anti-fouling agent on ships has led to a significant and measurable recovery in marine environments worldwide. Decades of environmental monitoring have provided compelling evidence of the ban's effectiveness, showcasing a marked decrease in TBT concentrations in water and marine life, and a subsequent decline in its devastating biological effects. This guide delves into the environmental data that evaluates the success of the TBT ban, compares it with alternative anti-fouling solutions, and details the scientific methods used to track these changes.

The Decline of a Potent Pollutant: TBT Concentrations Before and After the Ban

Following the international ban on TBT-based anti-fouling paints, which came into full effect in 2008, numerous studies have documented a significant reduction in TBT concentrations in various environmental compartments. A notable example comes from Jinhae Bay, South Korea, where seawater TBT levels decreased by over 500-fold between 1995/97 and 2008/09.[1][2] Similarly, TBT levels in oysters in the same bay were approximately four times lower in 2012/13 compared to 1995/97.[1][2] However, the persistence of TBT in marine sediments remains a concern, with studies showing that sediment TBT levels have not significantly changed in some areas even a decade after the ban.[1][3]

Long-term monitoring at a naval base in Western Australia also demonstrated a substantial decline in TBT contamination in mussel tissues, from extremely high levels to moderately low levels over nearly two decades, coinciding with the phasing out of TBT use.[4] This trend of decreasing TBT concentrations in biota is a crucial indicator of the ban's positive impact on marine ecosystems.

Table 1: TBT Concentrations in Seawater Before and After the Ban

LocationPre-Ban Concentration (ng/L)Post-Ban Concentration (ng/L)Fold DecreaseReference
Jinhae Bay, South Korea11.3 ± 8.2 (1995/97)0.2 ± 0.3 (2008/09)>500[1][2]

Table 2: TBT Concentrations in Biota (Oysters/Mussels) Before and After the Ban

LocationOrganismPre-Ban Concentration (ng Sn/g wet wt)Post-Ban Concentration (ng Sn/g wet wt)Fold DecreaseReference
Jinhae Bay, South KoreaOysterApprox. 4x higher in 1995/97Lower in 2012/13~4[1][2]
Cockburn Sound, AustraliaMussel>2000<100>20[4]

A Biological Barometer: Imposex in Gastropods

One of the most sensitive and widely used bioindicators for TBT pollution is the phenomenon of "imposex" in marine snails.[5][6][7] Imposex is the development of male sexual characteristics in female gastropods, induced by exposure to TBT.[6][7] The severity of imposex, often measured by the Vas Deferens Sequence Index (VDSI), directly correlates with TBT concentrations in the environment.[6][8] Following the TBT ban, studies have reported a significant decline in the incidence and severity of imposex in various gastropod populations, indicating a recovery of these affected species.[6]

The Search for Safer Alternatives

The phasing out of TBT necessitated the development and adoption of alternative anti-fouling systems. The most common alternatives are copper-based paints and biocide-free, foul-release coatings.

Copper-Based Paints: These have been the primary replacement for TBT-based paints.[9] However, copper is also a biocide and its increased use has raised concerns about its potential environmental impacts, as it can be toxic to a range of marine organisms.[9][10]

Biocide-Free Coatings: These innovative coatings, often silicone-based, have a low-friction surface that prevents marine organisms from firmly attaching, allowing them to be washed off as the vessel moves.[11] Other emerging technologies include biomimetic approaches that mimic the surface properties of marine animals like shark skin to deter fouling.[12] While considered more environmentally friendly, the effectiveness and long-term durability of these coatings are still areas of active research and development.[12][13]

Table 3: Comparison of Anti-fouling Technologies

TechnologyMechanism of ActionAdvantagesDisadvantages
Tributyltin (TBT) Highly toxic biocideExtremely effective, long-lastingSevere, widespread environmental toxicity (e.g., imposex)
Copper-Based Biocidal action of copper ionsEffective, widely availableToxic to marine life, potential for environmental accumulation
Biocide-Free (Foul-Release) Low-friction surface prevents strong adhesionNon-toxic, environmentally benignCan be less effective on slow-moving or stationary vessels, may require more frequent cleaning
Biomimetic Mimics natural anti-fouling surfacesPotentially highly effective and environmentally safeStill in development, long-term performance and cost-effectiveness to be established

Scientific Scrutiny: Monitoring Methodologies

The evaluation of the TBT ban's effectiveness relies on robust and sensitive analytical methods to detect and quantify TBT and its breakdown products in various environmental matrices.

Key Experimental Protocols:

1. Sample Collection:

  • Water: Collected in clean, pre-conditioned glass or Teflon bottles from various depths.

  • Sediment: Collected using grabs or corers to obtain surface and subsurface samples.

  • Biota: Organisms like mussels, oysters, and gastropods are collected from specific locations, often along a pollution gradient.

2. Sample Preparation and Extraction:

  • Water: Liquid-liquid extraction or solid-phase extraction (SPE) is used to concentrate the organotin compounds.

  • Sediment and Biota: Soxhlet extraction or other solvent extraction methods are employed to isolate the target compounds from the solid matrix.[14]

3. Derivatization and Analysis:

  • Organotin compounds are often converted into more volatile derivatives (e.g., through ethylation or propylation) to make them suitable for gas chromatography (GC) analysis.

  • The most common analytical technique is Gas Chromatography with Flame Photometric Detection (GC-FPD) or Gas Chromatography-Mass Spectrometry (GC-MS) , which provide high sensitivity and specificity for the detection of TBT and other organotins.[14][15]

4. Imposex Assessment:

  • The degree of imposex in female gastropods is determined by dissecting the snails and visually assessing the development of male sexual organs.

  • The Vas Deferens Sequence Index (VDSI) is a standardized method used to quantify the severity of imposex on a scale.[8]

Visualizing the Process

The following diagrams illustrate the logical flow of evaluating the TBT ban's effectiveness and a typical experimental workflow for TBT analysis.

TBT_Ban_Effectiveness TBT_Ban Global TBT Ban (IMO Convention) Monitoring Environmental Monitoring (Water, Sediment, Biota) TBT_Ban->Monitoring Alternatives Adoption of Alternative Anti-fouling Methods TBT_Ban->Alternatives Data_Analysis Data Analysis (TBT Concentrations, Imposex Indices) Monitoring->Data_Analysis Evaluation Effectiveness Evaluation Data_Analysis->Evaluation Alt_Monitoring Monitoring of Alternative Impacts Alternatives->Alt_Monitoring Alt_Monitoring->Evaluation

Caption: Logical flow of evaluating the effectiveness of the TBT ban.

Experimental_Workflow cluster_field Field Sampling cluster_lab Laboratory Analysis Water_Sample Water Sample Extraction Extraction Water_Sample->Extraction Sediment_Sample Sediment Sample Sediment_Sample->Extraction Biota_Sample Biota Sample Biota_Sample->Extraction Derivatization Derivatization Extraction->Derivatization Analysis GC-FPD / GC-MS Analysis Derivatization->Analysis Quantification Data Quantification Analysis->Quantification

Caption: A typical experimental workflow for TBT analysis in environmental samples.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Tributyltin (TBT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety protocols and logistical plans for the handling and disposal of tributyltin (TBT) and its compounds. Adherence to these procedures is essential to mitigate the significant health and environmental risks associated with these materials.

Health Hazards Overview

Tributyltin compounds are highly toxic and pose considerable health risks.[1] They can be absorbed through inhalation, ingestion, and skin contact.[2] Acute exposure can cause severe skin and eye irritation, chemical burns, dizziness, and respiratory difficulties.[2][3] Long-term or repeated exposure is suspected of damaging fertility or the unborn child and can cause damage to organs.[1][4] TBT is also a potent endocrine disruptor and is extremely toxic to aquatic life.[2][5]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the primary defense against exposure to tributyltin. The following table summarizes the required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, preparing solutions)Tightly fitting safety goggles with side-shields.[1][6]Chemical impermeable gloves (e.g., nitrile, neoprene).[1]Laboratory coat, long pants, and closed-toe shoes.[1]Required when vapors or aerosols are generated; use a NIOSH-approved respirator.[1]
Spill Cleanup Chemical splash goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.[1]Chemical-resistant suit or apron over a lab coat.[1]A self-contained breathing apparatus (SCBA) may be required for large spills.[1]
Waste Disposal Safety goggles with side-shields.[1]Chemical impermeable gloves.[1]Laboratory coat.[1]Not generally required if handling closed containers.[1]

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure risk when working with tributyltin.

Pre-Handling Preparations
  • Training: Ensure all personnel are trained on the hazards of TBT and have read the Safety Data Sheet (SDS).

  • Area Designation: Designate a specific area for handling TBT, preferably within a certified chemical fume hood.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and operational.[1]

  • Assemble Materials: Gather all necessary PPE, spill cleanup materials, and designated waste containers before beginning work.

Handling Procedures
  • Ventilation: Always handle tributyltin compounds in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust, vapors, or aerosols.[1][7][8]

  • Minimize Quantities: Use the smallest quantity of the chemical necessary for the experiment.[1]

  • Avoid Contact: Avoid all personal contact, including inhalation and skin/eye contact.[7][8] Wear appropriate PPE at all times.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[7][9] Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[1]

  • Tool Selection: Use non-sparking tools to prevent ignition sources.[1][6]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware after each use.[1]

  • PPE Removal: Remove contaminated gloves and other disposable PPE using proper techniques to avoid skin contact and dispose of them as hazardous waste.[10]

  • Storage: Store tributyltin in its original, tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[8][9]

Disposal Plan

Proper disposal of TBT and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]

  • Chemical Waste:

    • Collect all liquid and solid waste containing tributyltin in a designated, clearly labeled, and sealed hazardous waste container.[1]

    • Do not mix TBT waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials:

    • Dispose of all materials that have come into contact with tributyltin, including gloves, bench paper, pipette tips, and contaminated clothing, as hazardous waste.[1]

    • Contaminated lab coats and other reusable clothing should be professionally laundered separately from other items.[7]

  • Regulatory Compliance:

    • All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance on waste collection and disposal procedures.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of tributyltin in a laboratory setting.

TBT_Handling_Workflow prep 1. Preparation - Assemble PPE - Prepare fume hood - Ready emergency equip. handling 2. Handling - Work in fume hood - Wear full PPE - Use minimal quantity prep->handling post_handling 3. Post-Handling - Decontaminate surfaces - Segregate waste handling->post_handling emergency Emergency - Spill / Exposure handling->emergency If incident occurs disposal 4. Waste Disposal - Use labeled containers - Follow EHS protocol post_handling->disposal spill_response Spill Response - Evacuate area - Notify EHS - Use spill kit emergency->spill_response Spill exposure_response Exposure Response - Use shower/eyewash - Seek medical attention emergency->exposure_response Exposure

Caption: Workflow for the safe handling of Tributyltin (TBT).

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。